molecular formula C19H13F3N4O3S2 B15586077 AM-2099

AM-2099

カタログ番号: B15586077
分子量: 466.5 g/mol
InChIキー: VSUDRCZPHWUXEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AM-2099 is a useful research compound. Its molecular formula is C19H13F3N4O3S2 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[2-methoxy-4-(trifluoromethyl)phenyl]-N-(1,3-thiazol-2-yl)quinazoline-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O3S2/c1-29-16-8-11(19(20,21)22)2-4-14(16)17-13-5-3-12(9-15(13)24-10-25-17)31(27,28)26-18-23-6-7-30-18/h2-10H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUDRCZPHWUXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C2=NC=NC3=C2C=CC(=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AM-2099: A Technical Guide to its Mechanism of Action as a Selective NaV1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-2099 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] Extensive preclinical research has demonstrated its potential as an analgesic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and state-dependent inhibition. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding of its pharmacological profile.

Introduction: The Role of NaV1.7 in Nociception

Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, where it plays a pivotal role in pain perception. Genetic studies in humans have solidified NaV1.7 as a key therapeutic target for pain. Loss-of-function mutations in SCN9A lead to a congenital indifference to pain, while gain-of-function mutations are associated with various inherited pain syndromes. This compound was developed as a selective inhibitor of NaV1.7 to modulate the activity of this channel and thereby produce analgesia.[1]

Mechanism of Action of this compound

This compound is a sulfonamide-derived inhibitor that selectively targets the NaV1.7 channel.[1] Its primary mechanism of action is the blockade of sodium ion influx through the NaV1.7 channel pore, which in turn dampens the excitability of nociceptive sensory neurons. This inhibition prevents the generation and transmission of pain signals from the periphery to the central nervous system.

A key characteristic of this compound's interaction with NaV1.7 is its state-dependent inhibition. The affinity of this compound for the channel is dependent on the conformational state of the channel protein (i.e., resting, open, or inactivated). Experimental evidence indicates that this compound has a higher affinity for the inactivated state of the NaV1.7 channel.[1] This property is therapeutically advantageous, as it suggests that this compound will preferentially target neurons that are in a state of high-frequency firing, a hallmark of pathological pain states.

Quantitative Pharmacological Data

The inhibitory potency of this compound against human NaV1.7 has been determined using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental conditions, particularly the holding potential used to maintain the channels in different conformational states.

ParameterValueSpeciesExperimental ConditionReference
IC50 0.16 µMHumanNot specified[2][3]
IC50 7.2 µMHumanHolding potential of -140 mV (predominantly closed state)[1]

Signaling Pathway

The following diagram illustrates the role of NaV1.7 in the nociceptive signaling pathway and the inhibitory action of this compound.

NaV1_7_Pathway cluster_neuron Nociceptive Sensory Neuron cluster_inhibition Inhibition by this compound Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization NaV1_7_Activation NaV1.7 Channel Activation (Open State) Membrane_Depolarization->NaV1_7_Activation Sodium_Influx Na+ Influx NaV1_7_Activation->Sodium_Influx NaV1_7_Inactivated NaV1.7 Channel (Inactivated State) NaV1_7_Activation->NaV1_7_Inactivated Channel Gating Action_Potential Action Potential Generation & Propagation Sodium_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal AM_2099 This compound AM_2099->NaV1_7_Inactivated Preferential Binding Blockade Blockade of Na+ Influx NaV1_7_Inactivated->Blockade Blockade->Sodium_Influx Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording & Drug Application cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing hNaV1.7 Patch_Pipette Prepare patch pipette with intracellular solution Cell_Culture->Patch_Pipette Cell_Selection Select a single cell for recording Patch_Pipette->Cell_Selection Whole_Cell_Config Establish whole-cell configuration Cell_Selection->Whole_Cell_Config Holding_Potential Apply holding potential (-140mV for resting, depolarized for inactivated) Whole_Cell_Config->Holding_Potential Voltage_Pulse Apply depolarizing test pulse Holding_Potential->Voltage_Pulse Measure_Current Measure peak Na+ current Voltage_Pulse->Measure_Current Apply_AM2099 Perfuse increasing concentrations of this compound Measure_Current->Apply_AM2099 Concentration_Response Generate concentration-response curves for each state Measure_Current->Concentration_Response Apply_AM2099->Holding_Potential Fit_Hill_Equation Fit data to Hill equation Concentration_Response->Fit_Hill_Equation Determine_IC50 Determine IC50 values for resting and inactivated states Fit_Hill_Equation->Determine_IC50 Scratching_Model_Workflow cluster_pre_treatment Pre-Treatment cluster_experiment Experiment cluster_post_experiment Analysis Acclimation Acclimate mice to observation chambers Grouping Randomly assign mice to treatment groups (Vehicle, this compound doses) Acclimation->Grouping Dosing Administer this compound or vehicle orally Grouping->Dosing Absorption_Period Allow for drug absorption Dosing->Absorption_Period Histamine_Injection Inject histamine (B1213489) intradermally Absorption_Period->Histamine_Injection Observation Record number of scratching bouts for a set time Histamine_Injection->Observation Data_Compilation Compile scratching data for all groups Observation->Data_Compilation Statistical_Analysis Perform statistical analysis (e.g., ANOVA) Data_Compilation->Statistical_Analysis Efficacy_Determination Determine dose-dependent reduction in scratching Statistical_Analysis->Efficacy_Determination

References

AM-2099: A Technical Guide to a Selective NaV1.7 Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The content herein summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support research and development efforts in the field of non-opioid analgesics. The genetic validation of NaV1.7 as a critical mediator of pain perception in humans has made it a highly pursued target for novel pain therapeutics.[1][2] this compound represents a significant compound in the exploration of this target.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity profile, off-target liability, and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound against NaV1.7 Orthologs

SpeciesTargetIC50 (μM)
HumanNaV1.70.16[3][4][5]
MouseNaV1.7Comparable to Human[3][4]
DogNaV1.7Comparable to Human[3][4]
Cynomolgus MonkeyNaV1.7Comparable to Human[3][4]
RatNaV1.7Reduced Activity[3][4]

Table 2: Selectivity Profile of this compound Against Other Human NaV Isoforms

IsoformSelectivity Fold (vs. hNaV1.7)
NaV1.1Lower Selectivity[3][4]
NaV1.2Lower Selectivity[3][4]
NaV1.3>100-fold[3][4]
NaV1.4>100-fold[3][4]
NaV1.5>100-fold[3][4]
NaV1.6Lower Selectivity[3][4]
NaV1.8>100-fold[3][4]

Table 3: Off-Target Activity Profile of this compound

Target/PanelAssay TypeResult
hERGRadioligand Binding>30 μM (low affinity)[3][4]
Kinase Panel (100 kinases)Inhibition Assay (at 1 μM)<50% Inhibition[3][4]
CEREP Broad PanelVarious Assays (at 10 μM)<50% Inhibition[3][4]

Table 4: Pharmacokinetic Parameters of this compound

SpeciesClearanceVolume of Distribution (Vdss)Half-life (t1/2)
RatLow total clearanceModerateModerate[3][4]
DogVery low clearanceLow18 hours[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on available public information and are intended for reference only.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This method is used to determine the inhibitory activity of this compound on voltage-gated sodium channels.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV channel of interest (e.g., NaV1.7, NaV1.5).[4]

  • Method: Whole-cell patch-clamp electrophysiology.

  • Protocol:

    • Cells are cultured and prepared on glass coverslips for recording.

    • A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell membrane potential is clamped at a holding potential, typically around -125 mV, to ensure channels are in a resting state.[4]

    • A voltage step protocol is applied to elicit sodium currents, which are recorded using an amplifier and data acquisition system.

    • This compound is perfused at various concentrations onto the cell, and the resulting inhibition of the sodium current is measured.

    • The concentration-response data is fitted to a Hill equation to determine the IC50 value. The measurement period is typically 3 to 5 minutes per concentration.[4]

In Vitro Off-Target Assay: hERG Binding

This assay assesses the potential for cardiovascular risk by measuring the compound's affinity for the hERG potassium channel.

  • System: HEK293 cell membranes expressing the human ERG (hERG) channel.[4]

  • Method: Radioligand displacement assay.

  • Protocol:

    • Cell membranes are incubated with a known radioligand for the hERG channel, [3H]dofetilide.[4]

    • This compound is added at various concentrations to compete with the radioligand for binding sites.

    • The reaction is allowed to reach equilibrium (e.g., 90 minutes).[4]

    • The bound and unbound radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a TopCount scintillation counter.[4]

    • The data is used to calculate the displacement and determine the binding affinity (Ki) or IC50 of this compound.

In Vivo Efficacy Model: Histamine-Induced Pruritus

This animal model evaluates the compound's ability to inhibit peripheral nerve signaling associated with itch, a sensory modality also involving NaV1.7.

  • Species: C57BL/6 male mice.[4]

  • Method: Behavioral quantification of scratching.

  • Protocol:

    • Animals are randomized into vehicle and treatment groups.

    • This compound is administered orally (p.o.) at specified doses (e.g., 5, 20, 60 mg/kg).[4]

    • After a set pre-treatment time (e.g., 120 minutes), a pruritogenic agent, histamine, is administered via intradermal injection into the scruff of the neck.[4]

    • Immediately following injection, the animals are observed, and the number of scratching bouts directed at the injection site is counted for a defined period (e.g., 30 minutes).[4]

    • A dose-dependent reduction in scratching behavior compared to the vehicle-treated group indicates target engagement and efficacy.[3][4]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and evaluation.

NaV1.7 Signaling in Nociception

NaV17_Pathway Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nociceptor Nociceptor Terminal Noxious_Stimuli->Nociceptor Membrane_Depolarization Membrane Depolarization Nociceptor->Membrane_Depolarization NaV17_Activation NaV1.7 Activation (Threshold Channel) Membrane_Depolarization->NaV17_Activation AP_Initiation Action Potential Initiation NaV17_Activation->AP_Initiation AP_Propagation Signal Propagation (Axon) AP_Initiation->AP_Propagation Spinal_Cord Dorsal Horn (Spinal Cord) AP_Propagation->Spinal_Cord NT_Release Neurotransmitter Release Spinal_Cord->NT_Release Pain_Perception Pain Perception (Brain) NT_Release->Pain_Perception AM2099 This compound AM2099->NaV17_Activation

Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation Workflow for this compound

Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Potency Primary Potency Assay (hNaV1.7 IC50) Selectivity NaV Isoform Panel (NaV1.1-1.8) Potency->Selectivity Off_Target Off-Target Screening (hERG, CEREP, Kinases) Selectivity->Off_Target PK Pharmacokinetics (Rat, Dog) Off_Target->PK Candidate Selection Efficacy Efficacy Model (Histamine-Induced Itch) PK->Efficacy End Preclinical Candidate Efficacy->End Start Compound Synthesis Start->Potency

Caption: A streamlined workflow for the preclinical assessment of a NaV1.7 inhibitor like this compound.

This compound Development Logic

Development_Logic Target_Validation Target Validation (Human Genetics: NaV1.7 Loss-of-Function leads to pain insensitivity) Hypothesis Hypothesis: Selective NaV1.7 inhibition will be analgesic Target_Validation->Hypothesis Screening High-Throughput Screening & Medicinal Chemistry Hypothesis->Screening Lead_ID Lead Identification: This compound (Potent & Selective) Screening->Lead_ID Preclinical_Dev Preclinical Development Lead_ID->Preclinical_Dev PK_PD PK/PD Studies (Dose-dependent exposure & efficacy) Preclinical_Dev->PK_PD Safety Safety Assessment (Low off-target activity) Preclinical_Dev->Safety Candidate Result: Viable Preclinical Candidate PK_PD->Candidate Safety->Candidate

Caption: Logical progression from target validation to the selection of this compound as a candidate.

References

The Gatekeeper of Pain: A Technical Guide to the Role of NaV1.7 in Nociceptor Electrogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel NaV1.7 stands as a critical player in the complex symphony of pain perception. Preferentially expressed in peripheral nociceptive and sympathetic neurons, it acts as a key regulator of neuronal excitability.[1][2][3][4] Its pivotal role is dramatically illustrated by human genetic studies: gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain (CIP), often accompanied by anosmia.[5][6][7][8][9] This unique profile has positioned NaV1.7 as a prime target for the development of novel, non-addictive analgesics.[1][10][11]

This in-depth technical guide explores the core functions of NaV1.7 in nociceptor electrogenesis, detailing its biophysical properties, the pathological consequences of its dysfunction, and the experimental methodologies used to unravel its mechanisms.

NaV1.7: The Threshold-Setter of Nociception

NaV1.7 channels are characterized by their ability to respond to small, slow depolarizations near the resting membrane potential, producing a "ramp" current that amplifies subthreshold stimuli.[2][4][12] This unique biophysical property allows NaV1.7 to act as a threshold channel, effectively setting the gain for nociceptor activation.[2] By boosting generator potentials, NaV1.7 brings the neuron closer to its firing threshold, playing a crucial role in the initiation of the action potential.[2][13][14] While other sodium channel isoforms, such as NaV1.8, are responsible for the bulk of the current during the action potential upstroke, NaV1.7's role in initiating the electrical signal is fundamental to pain sensation.[2][4]

Beyond action potential initiation, NaV1.7 also contributes to axonal conduction and presynaptic neurotransmitter release in the dorsal horn of the spinal cord.[13][14][15] This multifaceted involvement underscores its comprehensive role in the pain signaling pathway, from the peripheral nerve endings to the central nervous system.

The Clinical Spectrum of NaV1.7 Channelopathies

The profound impact of NaV1.7 on pain perception is most evident in the inherited pain disorders caused by mutations in the SCN9A gene. These channelopathies present a clinical spectrum from extreme pain to a complete inability to feel pain.

Gain-of-Function Mutations: The Agony of Amplified Signaling

Gain-of-function mutations in NaV1.7 lead to conditions of severe, often debilitating, pain. These include:

  • Inherited Erythromelalgia (IEM): Characterized by intense burning pain, redness, and heat in the extremities, often triggered by mild warmth or exercise.[16][17] IEM-associated mutations typically cause a hyperpolarizing shift in the voltage-dependence of activation, leading to channel opening at more negative membrane potentials and increased neuronal excitability.[16][17][18]

  • Paroxysmal Extreme Pain Disorder (PEPD): Involves episodes of severe, deep pain in the rectal, ocular, and mandibular regions, often accompanied by flushing. PEPD mutations often impair channel inactivation, resulting in persistent sodium currents that promote high-frequency firing of neurons.[16]

  • Small Fiber Neuropathy (SFN): A condition characterized by neuropathic pain due to damage to small-caliber sensory nerve fibers. Certain NaV1.7 mutations have been identified as a contributing factor.[19][9]

These mutations effectively lower the threshold for action potential firing and can induce spontaneous, repetitive firing in nociceptors, leading to the perception of pain in the absence of a noxious stimulus.[17]

Loss-of-Function Mutations: A Life Without Pain

In stark contrast, individuals with loss-of-function mutations in both copies of the SCN9A gene experience Congenital Insensitivity to Pain (CIP).[5][6][7][20] These individuals are unable to perceive any form of pain, leading to repeated, severe injuries. Apart from a frequent inability to smell (anosmia), they are otherwise neurologically normal.[6][20] The existence of CIP provides powerful genetic validation for NaV1.7 as a specific and crucial component of the human pain pathway. Studies on iPSC-derived nociceptors from CIP patients have shown a reduced excitability and an increased current threshold required to trigger an action potential.[21][22]

Quantitative Data on NaV1.7 Function

The following tables summarize key quantitative data related to the biophysical properties of NaV1.7 and the effects of disease-causing mutations.

Table 1: Biophysical Properties of Wild-Type Human NaV1.7

ParameterValueCell TypeReference
V1/2 of Activation -26.2 ± 1.6 mVHEK293[16]
V1/2 of Fast Inactivation -70.1 ± 1.1 mVHEK293[16]
Recovery from Inactivation (τ) SlowDRG Neurons[21]
TTX Sensitivity (IC50) Nanomolar rangeDRG Neurons[2]

Table 2: Impact of Gain-of-Function Mutations on NaV1.7 Biophysics

MutationDiseaseEffect on Activation (V1/2)Other Biophysical ChangesReference
A1632E IEM/PEPD-7 mV hyperpolarizing shiftSlower deactivation, accelerated repriming[16]
I848T ErythermalgiaSignificant hyperpolarizing shiftIncreased ramp current[18]
L858H ErythermalgiaSignificant hyperpolarizing shiftSlower deactivation, increased ramp current[18]

Table 3: Cellular Electrophysiology in NaV1.7 Loss-of-Function

ConditionParameterValueCell TypeReference
CIP iPSC-derived nociceptors Rheobase (current to fire AP)149.0 ± 10.0 pAiPSC-Nociceptors[21]
Healthy control iPSC-derived nociceptors Rheobase (current to fire AP)102.1 ± 4.2 pAiPSC-Nociceptors[21]
NaV1.7 KO neurons Peak Voltage-gated Sodium CurrentReduced by 23.89%iPSC-Nociceptors[21]

Experimental Protocols for Studying NaV1.7

The investigation of NaV1.7 function relies on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the biophysical properties of ion channels.

  • Objective: To measure ionic currents through NaV1.7 channels and assess their voltage-dependent gating properties.

  • Methodology:

    • Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rodents or generated from human induced pluripotent stem cells (iPSCs). Alternatively, heterologous expression systems like HEK293 cells are transfected with the SCN9A gene.

    • Recording Configuration: A glass micropipette filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES) is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • Voltage Protocols: A series of voltage steps are applied to the cell membrane to elicit sodium currents.

      • Activation: Depolarizing pulses from a holding potential (e.g., -100 mV) to a range of test potentials (e.g., -80 to +60 mV) are used to determine the voltage at which channels open.[23]

      • Steady-State Inactivation: A 500 ms (B15284909) conditioning pulse to various voltages is applied before a standard test pulse to assess the voltage-dependence of channel inactivation.[23]

      • Ramp Currents: A slow depolarizing ramp of voltage (e.g., from -70 to -40 mV) is applied to measure the characteristic ramp current of NaV1.7.[18]

    • Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal voltage (V1/2) of activation and inactivation, and time constants for channel kinetics.

Current-Clamp Electrophysiology

This method is used to study the firing properties of neurons.

  • Objective: To determine how NaV1.7 influences the action potential threshold and firing frequency of nociceptors.

  • Methodology:

    • Cell Preparation and Recording: Similar to voltage-clamp, but the amplifier is in current-clamp mode, allowing the measurement of membrane potential changes.

    • Stimulation Protocols:

      • Rheobase: A series of increasing current steps are injected into the neuron to determine the minimum current required to elicit an action potential.[21]

      • Suprathreshold Stimulation: A prolonged current injection above the rheobase is used to measure the frequency of action potential firing.[16][21]

      • Ramp Stimulation: A slow ramp of current is injected to assess the neuron's response to gradual depolarization, a stimulus particularly relevant to NaV1.7 function.[21]

    • Data Analysis: The action potential threshold, firing frequency, and response to ramp stimuli are quantified and compared between different conditions (e.g., wild-type vs. mutant, control vs. drug application).

Immunocytochemistry and Immunohistochemistry

These techniques are used to visualize the expression and localization of NaV1.7 protein.

  • Objective: To determine the cellular and subcellular distribution of NaV1.7 channels in neurons.

  • Methodology:

    • Tissue/Cell Preparation: DRG neurons or other relevant tissues are fixed (e.g., with paraformaldehyde), permeabilized (e.g., with Triton X-100), and blocked to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The samples are incubated with a primary antibody specific to NaV1.7.

    • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.

    • Imaging: The samples are imaged using a fluorescence or confocal microscope to visualize the location of the NaV1.7 protein. Epitope tagging, where a small tag is genetically fused to the NaV1.7 protein, can also be used for precise localization.[21][24]

Visualizing NaV1.7 in Pain Signaling

The following diagrams illustrate key aspects of NaV1.7's role in nociception.

NaV17_Signaling_Pathway cluster_0 Nociceptor Terminal Noxious Stimulus Noxious Stimulus Generator Potential Generator Potential Noxious Stimulus->Generator Potential Transduction NaV1.7 Amplification NaV1.7 Amplification Generator Potential->NaV1.7 Amplification Subthreshold Depolarization Action Potential Initiation Action Potential Initiation NaV1.7 Amplification->Action Potential Initiation Reaches Threshold Propagation to CNS Propagation to CNS Action Potential Initiation->Propagation to CNS Experimental_Workflow cluster_1 Cellular Models cluster_2 Electrophysiology cluster_3 Data Analysis DRG Neurons DRG Neurons Voltage-Clamp Voltage-Clamp DRG Neurons->Voltage-Clamp iPSC-derived Nociceptors iPSC-derived Nociceptors Current-Clamp Current-Clamp iPSC-derived Nociceptors->Current-Clamp HEK293 Cells (Transfected) HEK293 Cells (Transfected) HEK293 Cells (Transfected)->Voltage-Clamp Biophysical Properties Biophysical Properties Voltage-Clamp->Biophysical Properties Neuronal Excitability Neuronal Excitability Current-Clamp->Neuronal Excitability Mutation_Effects cluster_gain Gain-of-Function cluster_loss Loss-of-Function NaV1.7 Gene (SCN9A) NaV1.7 Gene (SCN9A) Hyperactive Channel Hyperactive Channel NaV1.7 Gene (SCN9A)->Hyperactive Channel Mutation Non-functional Channel Non-functional Channel NaV1.7 Gene (SCN9A)->Non-functional Channel Mutation Nociceptor Hyperexcitability Nociceptor Hyperexcitability Hyperactive Channel->Nociceptor Hyperexcitability Chronic Pain (IEM, PEPD) Chronic Pain (IEM, PEPD) Nociceptor Hyperexcitability->Chronic Pain (IEM, PEPD) Nociceptor Hypoexcitability Nociceptor Hypoexcitability Non-functional Channel->Nociceptor Hypoexcitability Congenital Insensitivity to Pain (CIP) Congenital Insensitivity to Pain (CIP) Nociceptor Hypoexcitability->Congenital Insensitivity to Pain (CIP)

References

AM-2099: A Technical Guide to Investigating Pain Pathways Through Selective Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Nav1.7 has emerged as a critical target in pain research due to its pivotal role in the initiation and propagation of nociceptive signals. This document details the mechanism of action of this compound, summarizes its pharmacological and pharmacokinetic properties, and provides detailed protocols for its use in preclinical pain models. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with the investigation of pain using this compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pain research and analgesic drug development.

Introduction to this compound and its Target: Nav1.7

Pain is a complex sensory and emotional experience, and the development of effective and safe analgesics remains a significant challenge. Voltage-gated sodium channels (Navs) are essential for the generation and propagation of action potentials in excitable cells, including neurons. Of the nine known Nav subtypes, Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1] Genetic studies in humans have solidified Nav1.7 as a key pain target; gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.

This compound is a potent and selective small-molecule inhibitor of Nav1.7.[2] Its high selectivity for Nav1.7 over other Nav subtypes, such as those crucial for cardiac and central nervous system function, makes it an attractive tool for dissecting the role of Nav1.7 in pain pathways and a promising candidate for therapeutic development.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of human Nav1.7 with an IC50 of 0.16 μM.[2] Its selectivity profile is a key attribute, with significantly lower potency against other Nav channels, minimizing the potential for off-target effects.

TargetIC50 (μM) or SelectivitySpeciesReference
Nav1.7 0.16 Human[2]
Nav1.1, Nav1.2, Nav1.6Lower levels of selectivity observed-[2]
Nav1.3, Nav1.4, Nav1.5, Nav1.8>100-fold selective-[2]
hERGLow affinity (>30 μM)Human[2]
Kinase Panel (100 kinases)No significant inhibition at 1 μM-[2]
CEREP Broad PanelNo significant inhibition at 10 μM-[2]

Table 1: In vitro potency and selectivity of this compound.

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile in preclinical species. While specific numerical values for parameters such as clearance (CL), volume of distribution at steady state (Vdss), and half-life (t½) are not publicly available, qualitative descriptions from in vivo studies are summarized below.

SpeciesClearance (CL)Volume of Distribution (Vdss)Half-life (t½)Reference
RatLowModerateModerate[2]
DogVery LowLowLong (18 h)[2]

Table 2: Qualitative pharmacokinetic profile of this compound in rats and dogs.

In Vivo Efficacy

The efficacy of this compound has been demonstrated in a murine model of histamine-induced pruritus, which is often used as a surrogate for certain pain-related behaviors. Oral administration of this compound resulted in a dose-dependent reduction in scratching behavior.

SpeciesModelDoses (mg/kg, p.o.)OutcomeReference
MouseHistamine-induced scratching5, 20, 60Dose-dependent reduction in scratching bouts. Statistically significant reduction at 60 mg/kg.[2]

Table 3: In vivo efficacy of this compound in a preclinical model.

Signaling Pathways

Nav1.7 in Nociceptor Signaling

Nav1.7 channels are strategically located in the peripheral terminals of nociceptive neurons, where they act as "threshold channels" or signal amplifiers.[1] They respond to small, subthreshold depolarizations generated by noxious stimuli, leading to the initiation of an action potential. The influx of sodium ions through Nav1.7 is a critical first step in the pain signaling cascade.

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nociceptor Terminal Noxious Stimulus Noxious Stimulus Receptor Activation Receptor Activation Noxious Stimulus->Receptor Activation transduction Subthreshold Depolarization Subthreshold Depolarization Receptor Activation->Subthreshold Depolarization Nav1.7 Activation Nav1.7 Activation Subthreshold Depolarization->Nav1.7 Activation amplification Action Potential Generation Action Potential Generation Nav1.7 Activation->Action Potential Generation Na+ influx Action Potential Propagation Action Potential Propagation Action Potential Generation->Action Potential Propagation Spinal Cord (Dorsal Horn) Spinal Cord (Dorsal Horn) Action Potential Propagation->Spinal Cord (Dorsal Horn) signal transmission

Caption: Role of Nav1.7 in initiating the pain signal at the nociceptor terminal.

Downstream Consequences of Nav1.7 Inhibition by this compound

The inhibition of Nav1.7 by this compound has consequences that extend beyond the simple blockade of action potential initiation. Preclinical studies on Nav1.7 knockout models have revealed a more complex mechanism of analgesia. This includes an upregulation of endogenous opioid signaling and a reduction in the release of key neurotransmitters, such as glutamate (B1630785) and substance P, from the central terminals of nociceptors in the dorsal horn of the spinal cord.

AM2099_Mechanism_of_Action cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord (Dorsal Horn) This compound This compound Nav1.7 Nav1.7 This compound->Nav1.7 inhibits Action Potential Action Potential Nav1.7->Action Potential generates Neurotransmitter Release Reduced Glutamate & Substance P Release Action Potential->Neurotransmitter Release leads to Pain Transmission Pain Transmission Neurotransmitter Release->Pain Transmission reduced Opioid Signaling Enhanced Endogenous Opioid Signaling Opioid Signaling->Pain Transmission inhibits

Caption: Downstream effects of Nav1.7 inhibition by this compound in the pain pathway.

Experimental Protocols

In Vivo: Histamine-Induced Scratching in Mice

This model is used to assess the antipruritic, and by extension, potential analgesic effects of a test compound.

Materials:

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Dosing: Administer this compound (5, 20, or 60 mg/kg) or vehicle orally (p.o.) to the mice.

  • Acclimation to Observation Chamber: 120 minutes post-dose, place each mouse individually into an observation chamber and allow them to acclimate for 15-30 minutes.

  • Histamine Injection: Administer an intradermal (i.d.) injection of histamine into the rostral back or nape of the neck of each mouse.

  • Behavioral Observation: Immediately after the histamine injection, record the number of scratching bouts directed towards the injection site for a period of 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human Nav1.7

  • This compound stock solution (e.g., in DMSO)

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate HEK293-hNav1.7 cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell using a borosilicate glass micropipette filled with the internal solution. Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol for IC50 Determination:

    • Hold the cell at a membrane potential of -120 mV.

    • Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit a peak Nav1.7 current.

    • Establish a stable baseline current for several minutes.

    • Perfuse the cell with increasing concentrations of this compound in the external solution.

    • At each concentration, record the peak inward current in response to the test pulse.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a Nav1.7 inhibitor like this compound, from initial in vitro characterization to in vivo efficacy testing.

Experimental_Workflow In Vitro Screening In Vitro Screening Electrophysiology Patch-Clamp (IC50, Selectivity) In Vitro Screening->Electrophysiology Pharmacokinetics PK studies in Rat & Dog (CL, Vdss, t1/2) Electrophysiology->Pharmacokinetics In Vivo Efficacy Pain Models (e.g., Histamine Scratch) Pharmacokinetics->In Vivo Efficacy Data Analysis & Interpretation Data Analysis & Interpretation In Vivo Efficacy->Data Analysis & Interpretation

References

AM-2099: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways. This document provides a comprehensive overview of its chemical structure, properties, and pharmacological profile, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule containing a sulfonamide group. Its systematic IUPAC name is N-(1,3-thiazol-2-yl)-8-[4-methoxy-2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazine-6-sulfonamide.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name N-(1,3-thiazol-2-yl)-8-[4-methoxy-2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazine-6-sulfonamide
CAS Number 1443373-17-8
Molecular Formula C₁₉H₁₃F₃N₄O₃S₂
Molecular Weight 466.46 g/mol
SMILES COC1=CC(C(F)(F)F)=CC=C1C2=NC=NC3=CC(S(=O)(NC4=NC=CS4)=O)=CC=C32

Pharmacological Profile

This compound is a highly selective antagonist of the Nav1.7 sodium channel, with significantly lower activity against other Nav channel subtypes. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 2: Pharmacological Properties of this compound

ParameterValueSpecies
IC₅₀ (Nav1.7) 0.16 µMHuman
Selectivity >100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8-
hERG Affinity >30 µMHuman

Table 3: Pharmacokinetic Properties of this compound

SpeciesClearanceVolume of Distribution (Vdss)Half-life (t₁/₂)
Rat LowModerateModerate
Dog Very LowLow18 hours

Mechanism of Action and Signaling Pathway

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. Nav1.7 is preferentially expressed in these peripheral sensory neurons and plays a critical role in pain perception. By selectively inhibiting Nav1.7, this compound effectively dampens the transmission of pain signals from the periphery to the central nervous system.

The inhibition of Nav1.7 by this compound is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to a depolarizing stimulus. This leads to a reduction in the excitability of nociceptive neurons and a decrease in the perception of pain. Furthermore, loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, are associated with congenital insensitivity to pain, highlighting the critical role of this channel in nociception. Interestingly, the absence of Nav1.7 has been shown to result in an upregulation of endogenous opioid signaling, which may contribute to the analgesic phenotype[1][2].

Nav17_Pain_Signaling_Pathway Role of Nav1.7 in Pain Signaling Pathway cluster_Nociceptor Nociceptive Neuron cluster_CNS Central Nervous System Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Generator_Potential Generator Potential (Depolarization) Noxious_Stimuli->Generator_Potential Nav17_Activation Nav1.7 Activation Generator_Potential->Nav17_Activation Action_Potential Action Potential Generation & Propagation Nav17_Activation->Action_Potential Opioid_Upregulation Upregulation of Endogenous Opioids Nav17_Activation->Opioid_Upregulation Pain_Perception Pain Perception Action_Potential->Pain_Perception Signal Transmission AM2099 This compound AM2099->Nav17_Activation Inhibition

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

The inhibitory activity of this compound on Nav1.7 channels is quantified using the whole-cell voltage-clamp technique.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Electrophysiological Recording:

    • Whole-cell currents are recorded using an patch-clamp amplifier.

    • Nav1.7 currents are elicited by a depolarization step to 0 mV from a holding potential of -120 mV.

    • The inhibitory effect of this compound is determined by perfusing the cells with increasing concentrations of the compound and measuring the reduction in the peak inward sodium current.

    • The IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.

Experimental_Workflow_Nav17_Inhibition Workflow for Assessing Nav1.7 Inhibition start Start cell_culture Culture HEK293 cells stably expressing hNav1.7 start->cell_culture cell_prep Prepare cells for recording cell_culture->cell_prep patch_clamp Perform whole-cell patch-clamp recording cell_prep->patch_clamp apply_compound Apply varying concentrations of this compound patch_clamp->apply_compound measure_current Measure peak Nav1.7 current apply_compound->measure_current data_analysis Analyze concentration-response data and calculate IC₅₀ measure_current->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the inhibitory activity of this compound on Nav1.7 channels.
In Vivo Histamine-Induced Scratching Model

The in vivo efficacy of this compound can be assessed in a mouse model of histamine-induced scratching, which is a surrogate for itch, a sensation often mediated by Nav1.7.

Methodology:

  • Animals: Male C57BL/6 mice are used.

  • Drug Administration: this compound is administered orally at various doses.

  • Induction of Itch: Histamine (B1213489) is injected intradermally into the rostral back of the mice.

  • Behavioral Observation: The number of scratching bouts is counted for a defined period following histamine injection.

  • Data Analysis: The reduction in scratching behavior in this compound-treated animals is compared to a vehicle-treated control group.

This technical guide provides a summary of the key chemical and pharmacological features of this compound. The data presented herein underscore its potential as a selective Nav1.7 inhibitor for the development of novel analgesic therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

Preclinical Profile of Selective Nav1.7 Inhibitors in Pain Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Voltage-gated sodium channel Nav1.7 has emerged as a critical target in the field of pain research. Genetic studies in humans have unequivocally demonstrated its essential role in pain perception. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating chronic pain syndromes.[1] This has spurred significant interest in the development of selective Nav1.7 inhibitors as a novel class of non-opioid analgesics. This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the investigation of selective Nav1.7 inhibitors, with a focus on their application in pain research. While specific preclinical data for a compound designated AM-2099 is not extensively available in the public domain, this document synthesizes the current understanding of how potent and selective Nav1.7 inhibitors are evaluated, using representative data and protocols. This compound is reported to be a potent and selective inhibitor of human Nav1.7 with an IC50 of 0.16 μM.[2]

Mechanism of Action: The Role of Nav1.7 in Nociception

Nav1.7 is preferentially expressed in peripheral sensory neurons, specifically nociceptors, which are responsible for detecting and transmitting pain signals.[3] It acts as a threshold channel, amplifying small depolarizations and playing a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[4] Inhibition of Nav1.7 is expected to dampen the excitability of these sensory neurons, thereby reducing the transmission of pain signals from the periphery to the central nervous system.[4]

The signaling pathway initiated by a painful stimulus and modulated by Nav1.7 inhibition is depicted below:

Nav1.7 Signaling Pathway in Pain cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious Stimulus Noxious Stimulus TRP Channels TRP Channels Noxious Stimulus->TRP Channels Membrane Depolarization Membrane Depolarization TRP Channels->Membrane Depolarization Nav1.7 Activation Nav1.7 Activation Membrane Depolarization->Nav1.7 Activation Action Potential Generation Action Potential Generation Nav1.7 Activation->Action Potential Generation Signal Propagation to CNS Signal Propagation to CNS Action Potential Generation->Signal Propagation to CNS This compound This compound This compound->Nav1.7 Activation Inhibition Pain Perception Pain Perception Signal Propagation to CNS->Pain Perception Carrageenan Model Workflow Baseline Testing Baseline Testing Drug Administration Drug Administration Baseline Testing->Drug Administration (von Frey, Hargreaves) Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection (e.g., p.o., i.p.) Post-treatment Testing Post-treatment Testing Carrageenan Injection->Post-treatment Testing (1-4 hours post-carrageenan) Data Analysis Data Analysis Post-treatment Testing->Data Analysis (Paw Withdrawal Threshold/Latency)

References

AM-2099: A Technical Overview of its Sodium Channel Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 has emerged as a significant subject of investigation within the field of sodium channel modulation due to its potent and selective inhibitory effects. This technical guide provides an in-depth analysis of the selectivity profile of this compound against a panel of voltage-gated sodium channels (Nav). The following sections detail the quantitative selectivity data, the experimental methodologies employed for these assessments, and visual representations of the experimental workflow.

Data Presentation: Quantitative Selectivity Profile of this compound

This compound is a potent inhibitor of the human voltage-gated sodium channel Nav1.7, with a reported half-maximal inhibitory concentration (IC50) of 0.16 μM.[1][2] Its selectivity has been characterized against a range of other Nav channel subtypes. The compound exhibits significantly lower potency against other channels, underscoring its selective nature. The quantitative data for the selectivity of this compound are summarized in the table below.

Sodium Channel SubtypeIC50 (μM)Selectivity Fold (vs. hNav1.7)
Human Nav1.70.161
Human Nav1.67.2[1][3]45
Human Nav1.221[1]131
Human Nav1.1Lower Selectivity ObservedData Not Available
Human Nav1.3>100-fold selective>16
Human Nav1.4>100-fold selective>16
Human Nav1.5>100-fold selective (>30 µM)[1][2]>187.5
Human Nav1.8>100-fold selective>16

Note: The ">100-fold selectivity" for Nav1.3, Nav1.4, Nav1.5, and Nav1.8 indicates that the IC50 values for these channels are greater than 16 μM, as detailed in the primary literature by Marx IE, et al.[4][5]

This compound also demonstrates a low affinity for the human Ether-à-go-go-Related Gene (hERG) channel, with an IC50 value greater than 30 μM.[1][2][3] Furthermore, it did not show greater than 50% inhibition against a panel of 100 kinases at a concentration of 1 μM, nor against a broad CEREP panel at 10 μM, indicating a favorable off-target profile.[1][2][3]

Experimental Protocols

The determination of the sodium channel selectivity profile of this compound is primarily achieved through electrophysiological assays, specifically using the whole-cell patch-clamp technique on heterologous expression systems.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity by controlling the voltage across the cell membrane and recording the resulting ionic currents.

Objective: To determine the concentration-dependent inhibitory effect of this compound on specific voltage-gated sodium channel subtypes.

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected to express the specific human Nav channel subtype of interest (e.g., hNav1.7, hNav1.2, hNav1.6, etc.).

Materials and Reagents:

  • External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

  • This compound Stock Solution: Prepared in DMSO and serially diluted to the desired final concentrations in the external solution.

  • Patch Pipettes: Fabricated from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

Procedure:

  • Cell Preparation: Cells expressing the target Nav channel are cultured on glass coverslips. Immediately before recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Pipette Positioning and Seal Formation: A patch pipette filled with the internal solution is positioned onto a single cell using a micromanipulator. A gigaohm seal (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

  • Whole-Cell Configuration: The cell membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration. This allows for control of the intracellular environment and measurement of the total current from the entire cell membrane.

  • Voltage Protocol and Data Acquisition: The membrane potential is held at a hyperpolarized potential (e.g., -120 mV) to ensure the channels are in a resting state. Depolarizing voltage steps are then applied to elicit sodium currents. The specific voltage protocol may vary depending on the gating properties of the Nav subtype being studied.

  • Compound Application: After establishing a stable baseline recording of sodium currents, the external solution containing various concentrations of this compound is perfused into the recording chamber.

  • Data Analysis: The peak inward sodium current is measured before and after the application of this compound. The percentage of current inhibition is calculated for each concentration. The IC50 value is then determined by fitting the concentration-response data to the Hill equation.

Visualizations

Experimental Workflow for Determining Nav Channel Selectivity

experimental_workflow cluster_cell_prep Cell Line Preparation cluster_electrophysiology Whole-Cell Patch-Clamp cluster_pharmacology Pharmacological Testing cluster_analysis Data Analysis cell_culture Culture of HEK293/CHO cells transfection Stable Transfection with specific hNav subtype cell_culture->transfection seal_formation Gigaohm Seal Formation transfection->seal_formation whole_cell Establish Whole-Cell Configuration seal_formation->whole_cell voltage_protocol Apply Voltage Protocol to Elicit Current whole_cell->voltage_protocol baseline Record Baseline Sodium Current voltage_protocol->baseline compound_app Apply this compound (various concentrations) baseline->compound_app record_inhibition Record Inhibited Current compound_app->record_inhibition percent_inhibition Calculate % Inhibition record_inhibition->percent_inhibition dose_response Generate Dose-Response Curve percent_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50 final_result Selectivity Profile ic50->final_result

Caption: Workflow for determining the IC50 of this compound on a specific Nav channel subtype.

Logical Relationship of this compound Selectivity

selectivity_profile cluster_high_potency High Potency cluster_moderate_potency Moderate Potency cluster_low_potency Low Potency (>100-fold selective) AM2099 This compound Nav1_7 hNav1.7 (IC50 = 0.16 μM) AM2099->Nav1_7 Potent Inhibition Nav1_6 hNav1.6 (IC50 = 7.2 μM) AM2099->Nav1_6 Moderate Inhibition Nav1_2 hNav1.2 (IC50 = 21 μM) AM2099->Nav1_2 Moderate Inhibition Nav1_3 hNav1.3 AM2099->Nav1_3 Weak Inhibition Nav1_4 hNav1.4 AM2099->Nav1_4 Weak Inhibition Nav1_5 hNav1.5 AM2099->Nav1_5 Weak Inhibition Nav1_8 hNav1.8 AM2099->Nav1_8 Weak Inhibition

Caption: Potency hierarchy of this compound against various human Nav channel subtypes.

References

In Vivo Efficacy of AM-2099 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a critical component in the transmission of pain signals, and its inhibition has been a key focus for the development of novel analgesics.[2][3] Genetic studies have validated Nav1.7 as a significant target for pain therapeutics; gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[2][4] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in various animal models, detailing experimental protocols, quantitative data, and the underlying signaling pathways.

Core Mechanism of Action: Nav1.7 Inhibition

This compound exerts its therapeutic effects by selectively blocking the Nav1.7 sodium channel, which is highly expressed in peripheral sensory neurons.[5][6] This inhibition modulates the excitability of these neurons, thereby reducing the propagation of pain signals from the periphery to the central nervous system.[2]

Signaling Pathway of Nav1.7 in Nociception

The following diagram illustrates the role of Nav1.7 in the nociceptive signaling pathway and the point of intervention for this compound.

Nav1_7_Signaling_Pathway cluster_periphery Peripheral Nerve Terminal cluster_cns Central Nervous System (Spinal Cord) Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure, inflammation) Nav1_7 Nav1.7 Channel Noxious_Stimuli->Nav1_7 activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ influx leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Propagation Signal Propagation along axon Action_Potential->Signal_Propagation Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Signal_Propagation->Neurotransmitter_Release Pain_Perception Pain Perception Neurotransmitter_Release->Pain_Perception AM2099 This compound AM2099->Nav1_7 inhibits InVivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Reporting Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Group_Allocation Randomized Group Allocation (Vehicle, this compound doses) Animal_Acclimation->Group_Allocation Dosing This compound Administration (e.g., Oral Gavage) Group_Allocation->Dosing Induction Induction of Pathological State (e.g., Histamine Injection) Dosing->Induction Pre-treatment Behavioral_Assessment Behavioral Assessment (e.g., Scratching Bouts) Induction->Behavioral_Assessment Data_Collection Data Collection and Quantification Behavioral_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation and Reporting Statistical_Analysis->Results_Interpretation

References

AM-2099: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, based on preclinical studies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Pharmacodynamic Profile

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of human NaV1.7 with an IC50 of 0.16 μM. Its selectivity was assessed against a panel of other voltage-gated sodium channel subtypes.

Channel SubtypeIC50 (μM)Selectivity vs. hNaV1.7
hNaV1.70.16-
hNaV1.5>30>188-fold
rNaV1.4>30>188-fold
hNaV1.14.629-fold
hNaV1.22.616-fold
hNaV1.321131-fold
hNaV1.62.214-fold
hNaV1.8>30>188-fold
In Vivo Pharmacodynamics: Histamine-Induced Scratching Model

The in vivo efficacy of this compound was evaluated in a histamine-induced scratching model in mice, a NaV1.7-dependent model of pruritus. Oral administration of this compound resulted in a dose-dependent reduction in scratching behavior.

Dose (mg/kg, p.o.)Mean Total Plasma Concentration (μM)Mean Unbound Plasma Concentration (μM)% Inhibition of Scratching
50.40.0325
202.10.1550
608.80.6275

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were characterized in rats and dogs following intravenous and oral administration.

Rat Pharmacokinetics
ParameterValue
IV Clearance (CL) (mL/min/kg)13
IV Volume of Distribution (Vdss) (L/kg)1.9
IV Half-life (t1/2) (h)2.2
Oral Bioavailability (F) (%)100
Dog Pharmacokinetics
ParameterValue
IV Clearance (CL) (mL/min/kg)0.8
IV Volume of Distribution (Vdss) (L/kg)0.5
IV Half-life (t1/2) (h)18
Oral Bioavailability (F) (%)83

Experimental Protocols

In Vitro Electrophysiology
  • Cell Line: HEK293 cells stably expressing human or rodent NaV channels.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Protocol: Compounds were applied to the cells, and the inhibition of sodium current was measured to determine the IC50 values.

Animal Models
  • Species: Male Sprague-Dawley rats and male beagle dogs for pharmacokinetic studies. Male C57BL/6 mice for the pharmacodynamic study.

  • Housing: Animals were housed in standard conditions with access to food and water ad libitum.

Pharmacokinetic Studies
  • Rat IV Dosing: this compound was administered as a single intravenous bolus dose of 2 mg/kg.

  • Rat PO Dosing: this compound was administered orally at a dose of 10 mg/kg.

  • Dog IV Dosing: this compound was administered as a single intravenous bolus dose of 0.5 mg/kg.

  • Dog PO Dosing: this compound was administered orally at a dose of 2 mg/kg.

  • Blood Sampling: Serial blood samples were collected at various time points post-dose.

  • Bioanalysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Histamine-Induced Scratching Model
  • Acclimation: Mice were acclimated to the testing chambers for 30 minutes prior to dosing.

  • Dosing: this compound was administered orally at doses of 5, 20, and 60 mg/kg. The vehicle was 0.5% methylcellulose (B11928114) in water.

  • Histamine (B1213489) Challenge: 60 minutes after compound administration, histamine (100 μg in 20 μL of saline) was injected intradermally into the rostral part of the back.

  • Behavioral Observation: The number of scratching bouts was counted for 30 minutes immediately following the histamine injection.

  • Plasma Concentration Analysis: At the end of the behavioral observation, blood was collected to determine plasma concentrations of this compound.

Visualizations

Signaling Pathway of NaV1.7 in Nociception

NaV1_7_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Receptor_Activation Receptor Activation (e.g., TRP channels) Noxious_Stimuli->Receptor_Activation Membrane_Depolarization Membrane Depolarization Receptor_Activation->Membrane_Depolarization NaV1_7_Activation NaV1.7 Activation Membrane_Depolarization->NaV1_7_Activation Action_Potential_Initiation Action Potential Initiation NaV1_7_Activation->Action_Potential_Initiation Signal_Propagation Signal Propagation to CNS Action_Potential_Initiation->Signal_Propagation AM_2099 This compound AM_2099->NaV1_7_Activation Inhibition

Caption: Role of NaV1.7 in nociceptive signal transduction and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pharmacodynamic Study

PD_Workflow cluster_Workflow Histamine-Induced Scratching Model Workflow start Start acclimation Acclimation of Mice (30 min) start->acclimation dosing Oral Administration (this compound or Vehicle) acclimation->dosing wait Waiting Period (60 min) dosing->wait histamine Intradermal Histamine Injection wait->histamine observation Behavioral Observation (Counting Scratches for 30 min) histamine->observation blood_collection Blood Collection for PK Analysis observation->blood_collection end End blood_collection->end

Caption: Step-by-step workflow of the histamine-induced scratching experiment in mice.

Logical Relationship of this compound's Preclinical Profile

Preclinical_Profile Potent_NaV1_7_Inhibition Potent in vitro NaV1.7 Inhibition (IC50 = 0.16 µM) In_Vivo_Efficacy In Vivo Efficacy (Dose-dependent reduction of scratching in mice) Potent_NaV1_7_Inhibition->In_Vivo_Efficacy High_Selectivity High Selectivity over other NaV subtypes (e.g., >188-fold vs NaV1.5) Therapeutic_Potential Therapeutic Potential for Pain and Pruritus High_Selectivity->Therapeutic_Potential Suggests lower risk of off-target side effects Favorable_PK_Rat Favorable Rat PK (High Bioavailability, Low Clearance) Favorable_PK_Rat->Therapeutic_Potential Supports further preclinical development Favorable_PK_Dog Favorable Dog PK (High Bioavailability, Very Low Clearance, Long Half-life) Favorable_PK_Dog->Therapeutic_Potential Supports potential for less frequent dosing In_Vivo_Efficacy->Therapeutic_Potential

Caption: Interrelationship of this compound's key preclinical attributes and its therapeutic potential.

The Role of NaV1.7 in Neuropathic Pain and the Therapeutic Potential of AM-2099

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The voltage-gated sodium channel NaV1.7 has emerged as a critical player in the pathophysiology of pain, particularly neuropathic pain. Its preferential expression in peripheral sensory neurons and its role in action potential initiation and propagation have made it a compelling target for the development of novel analgesics. This technical guide provides a comprehensive overview of the role of NaV1.7 in neuropathic pain, with a specific focus on the preclinical profile of AM-2099, a potent and selective NaV1.7 inhibitor.

The Critical Role of NaV1.7 in Pain Sensation

Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells, including neurons. The NaV1.7 channel, encoded by the SCN9A gene, is highly expressed in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Genetic studies in humans have unequivocally established the pivotal role of NaV1.7 in pain perception. Gain-of-function mutations in SCN9A lead to debilitating inherited pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a complete inability to perceive pain, a condition known as congenital insensitivity to pain (CIP).[2] These findings provide a powerful human validation for NaV1.7 as a therapeutic target for pain relief.

In the context of neuropathic pain, which arises from damage or disease affecting the somatosensory nervous system, NaV1.7 expression and function are often dysregulated.[1] Preclinical models of neuropathic pain have demonstrated alterations in NaV1.7 activity, contributing to the hyperexcitability of sensory neurons that underlies the characteristic symptoms of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[3]

Signaling Pathway of NaV1.7 in Nociception

The signaling pathway involving NaV1.7 in pain transmission is a complex process. In essence, noxious stimuli activate peripheral nociceptors, leading to a depolarization of the neuronal membrane. NaV1.7 channels, due to their biophysical properties, act as threshold amplifiers for these depolarizations. Their activation allows an influx of sodium ions, which further depolarizes the membrane and brings it to the threshold required to trigger an action potential. This action potential then propagates along the sensory nerve fiber to the spinal cord, where the pain signal is transmitted to second-order neurons and ultimately to the brain.

NaV1.7 Signaling Pathway in Nociception Noxious Stimulus Noxious Stimulus Nociceptor Activation Nociceptor Activation Noxious Stimulus->Nociceptor Activation Membrane Depolarization Membrane Depolarization Nociceptor Activation->Membrane Depolarization NaV1.7 Activation NaV1.7 Activation Membrane Depolarization->NaV1.7 Activation Na+ Influx Na+ Influx NaV1.7 Activation->Na+ Influx Action Potential Generation Action Potential Generation NaV1.7 Activation->Action Potential Generation Na+ Influx->Membrane Depolarization Signal Propagation to Spinal Cord Signal Propagation to Spinal Cord Action Potential Generation->Signal Propagation to Spinal Cord Pain Perception Pain Perception Signal Propagation to Spinal Cord->Pain Perception

NaV1.7's role in amplifying noxious stimuli signals.

This compound: A Potent and Selective NaV1.7 Inhibitor

This compound is a small molecule inhibitor of the NaV1.7 sodium channel. It has demonstrated high potency and selectivity for the human NaV1.7 channel, making it a promising candidate for the treatment of neuropathic pain.

In Vitro Profile

This compound exhibits potent inhibitory activity against the human NaV1.7 channel with a half-maximal inhibitory concentration (IC50) of 0.16 μM.[4] Importantly, it displays high selectivity for NaV1.7 over other voltage-gated sodium channel subtypes, which is a critical attribute for minimizing off-target side effects.

Channel SubtypeSelectivity vs. NaV1.7
NaV1.1Lower selectivity
NaV1.2Lower selectivity
NaV1.3>100-fold
NaV1.4>100-fold
NaV1.5>100-fold
NaV1.6Lower selectivity
NaV1.8>100-fold

Table 1: Selectivity profile of this compound against various NaV channel subtypes.[4]

Furthermore, this compound shows low affinity for the hERG channel (>30 μM), suggesting a reduced risk of cardiac arrhythmias. It also did not exhibit significant inhibition against a broad panel of 100 kinases at a concentration of 1 μM.[4]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models are crucial for determining the drug-like properties of a compound. This compound has been shown to possess a favorable pharmacokinetic profile in both rats and dogs.[4]

SpeciesKey Pharmacokinetic Features
RatLow total clearance, moderate volume of distribution (Vdss), and moderate half-life.
DogVery low clearance, low Vdss, and a long half-life of 18 hours.[4]

Table 2: Summary of the pharmacokinetic profile of this compound in rats and dogs.

The long half-life observed in dogs is a particularly encouraging characteristic, as it may allow for less frequent dosing in a clinical setting.

Preclinical Efficacy in a Pruritus Model

While specific data in neuropathic pain models are not yet publicly available, the in vivo efficacy of this compound has been demonstrated in a mouse model of histamine-induced pruritus (itching). In this model, oral administration of this compound resulted in a dose-dependent decrease in scratching behavior. A statistically significant reduction in scratching was observed at a dose of 60 mg/kg.[4][5] This finding provides in vivo proof-of-concept for the ability of this compound to modulate sensory nerve signaling.

Experimental Protocols for Evaluating NaV1.7 Inhibitors

The development of NaV1.7 inhibitors like this compound relies on a battery of well-defined preclinical assays to assess their potency, selectivity, and efficacy.

Electrophysiology: Whole-Cell Patch Clamp

The gold-standard method for characterizing the activity of ion channel modulators is the whole-cell patch-clamp technique.[6][7] This method allows for the direct measurement of the ionic currents flowing through NaV1.7 channels in isolated cells.

Objective: To determine the potency and mechanism of inhibition of a test compound on NaV1.7 channels.

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV1.7 channel are commonly used.

General Protocol:

  • Cell Preparation: Cells are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

  • Seal Formation: The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette, allowing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential of the cell is clamped at a holding potential (e.g., -100 mV) where the NaV1.7 channels are in a closed state.

  • Eliciting Currents: Depolarizing voltage steps are applied to activate the NaV1.7 channels, and the resulting inward sodium currents are recorded.

  • Compound Application: The test compound is applied to the cell via the external solution at various concentrations.

  • Data Analysis: The inhibition of the sodium current by the compound is measured, and an IC50 value is calculated.

Whole-Cell Patch Clamp Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Experiment cluster_3 Analysis Cell Culture Cell Culture Giga-seal Formation Giga-seal Formation Cell Culture->Giga-seal Formation Pipette Fabrication Pipette Fabrication Pipette Fabrication->Giga-seal Formation Whole-cell Access Whole-cell Access Giga-seal Formation->Whole-cell Access Voltage Clamp & Current Recording Voltage Clamp & Current Recording Whole-cell Access->Voltage Clamp & Current Recording Baseline Recording Baseline Recording Voltage Clamp & Current Recording->Baseline Recording Compound Application Compound Application Baseline Recording->Compound Application Post-compound Recording Post-compound Recording Compound Application->Post-compound Recording Data Analysis (IC50) Data Analysis (IC50) Post-compound Recording->Data Analysis (IC50)

Workflow for whole-cell patch clamp electrophysiology.
In Vivo Models of Neuropathic Pain

To assess the analgesic efficacy of a compound in a more physiologically relevant setting, preclinical models of neuropathic pain are employed. The Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models are two of the most widely used.[3][8]

Objective: To evaluate the ability of a test compound to reverse mechanical allodynia and/or thermal hyperalgesia in a rodent model of neuropathic pain.

Chronic Constriction Injury (CCI) Model Protocol (Rat): [9]

  • Anesthesia: The rat is anesthetized.

  • Sciatic Nerve Exposure: The common sciatic nerve is exposed at the mid-thigh level.

  • Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve.

  • Closure: The muscle and skin are closed with sutures.

  • Behavioral Testing: Several days after surgery, the development of mechanical allodynia and thermal hyperalgesia is assessed in the hind paw ipsilateral to the nerve injury. Mechanical allodynia is typically measured using von Frey filaments, and thermal hyperalgesia is assessed using a radiant heat source.

  • Drug Administration: The test compound is administered (e.g., orally or intraperitoneally), and behavioral testing is repeated to determine the effect of the compound on pain-related behaviors.

Spared Nerve Injury (SNI) Model Protocol (Mouse): [10][11][12]

  • Anesthesia: The mouse is anesthetized.

  • Sciatic Nerve Exposure: The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed.

  • Nerve Ligation and Transection: The tibial and common peroneal nerves are tightly ligated and then transected, leaving the sural nerve intact.

  • Closure: The muscle and skin are closed.

  • Behavioral Testing: Mechanical allodynia develops in the lateral part of the paw, which is innervated by the spared sural nerve. This is assessed using von Frey filaments.

  • Drug Administration and a ssessment: Similar to the CCI model, the test compound is administered, and the reversal of mechanical allodynia is measured.

Neuropathic Pain Model Workflow Baseline Behavioral Testing Baseline Behavioral Testing Induction of Neuropathy (CCI or SNI) Induction of Neuropathy (CCI or SNI) Baseline Behavioral Testing->Induction of Neuropathy (CCI or SNI) Post-operative Recovery Post-operative Recovery Induction of Neuropathy (CCI or SNI)->Post-operative Recovery Confirmation of Allodynia/Hyperalgesia Confirmation of Allodynia/Hyperalgesia Post-operative Recovery->Confirmation of Allodynia/Hyperalgesia Drug Administration Drug Administration Confirmation of Allodynia/Hyperalgesia->Drug Administration Post-drug Behavioral Assessment Post-drug Behavioral Assessment Drug Administration->Post-drug Behavioral Assessment Data Analysis Data Analysis Post-drug Behavioral Assessment->Data Analysis

General workflow for in vivo neuropathic pain models.

Future Directions and Clinical Outlook

The development of selective NaV1.7 inhibitors represents a promising strategy for the treatment of neuropathic pain. While many early candidates have failed in clinical trials, the continued refinement of chemical scaffolds and a deeper understanding of the target are paving the way for a new generation of more effective therapeutics.[13]

The preclinical profile of this compound, with its high potency, selectivity, and favorable pharmacokinetic properties, positions it as a promising candidate for further development. The successful demonstration of in vivo efficacy, even in a pruritus model, provides a strong rationale for its evaluation in robust models of neuropathic pain. Future studies should focus on generating comprehensive efficacy data in models such as CCI and SNI, as well as conducting thorough safety and toxicology assessments. The ultimate goal is the translation of these promising preclinical findings into successful clinical trials for patients suffering from the debilitating effects of neuropathic pain. As of now, there is no publicly available information regarding the clinical trial status of this compound.

References

AM-2099: A Potent and Selective Nav1.7 Inhibitor for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 is a powerful and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key player in pain signaling pathways.[1][2] This technical guide provides a comprehensive overview of this compound as a tool compound for ion channel research, including its pharmacological properties, experimental protocols, and relevant signaling pathways. The information presented herein is intended to assist researchers in utilizing this compound to investigate the role of Nav1.7 in various physiological and pathological processes.

Core Data Presentation

This compound exhibits high potency for human Nav1.7 and significant selectivity over other sodium channel subtypes. The following table summarizes the key quantitative data for this compound.

TargetSpeciesAssayIC50 (μM)Selectivity vs. Nav1.7Reference
Nav1.7 HumanWhole-cell patch clamp0.16 -[1][2]
Nav1.1HumanWhole-cell patch clampLower selectivity-[1]
Nav1.2HumanWhole-cell patch clamp21>100-fold[3]
Nav1.3HumanWhole-cell patch clamp>100-fold selective>100-fold[1]
Nav1.4HumanWhole-cell patch clamp>100-fold selective>100-fold[1]
Nav1.5HumanWhole-cell patch clamp>100-fold selective>100-fold[1]
Nav1.6HumanWhole-cell patch clampLower selectivity-[1]
Nav1.8HumanWhole-cell patch clamp>100-fold selective>100-fold[1]
hERGHumanScintillation counting>30Low affinity[1]

Note: Comparable inhibition of Nav1.7 is observed across human, mouse, dog, and cynomolgus monkey, with reduced activity against the rat ortholog.[1]

Signaling and Experimental Workflows

To visualize the mechanisms and experimental procedures associated with this compound research, the following diagrams are provided.

G cluster_0 Histamine-Induced Itch Signaling Pathway Histamine (B1213489) Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates TRPV1 TRPV1 PKC->TRPV1 Sensitizes Depolarization Neuronal Depolarization TRPV1->Depolarization Contributes to Nav17 Nav1.7 Nav17->Depolarization Mediates ItchSignal Itch Signal Transmission Depolarization->ItchSignal AM2099 This compound AM2099->Nav17 Inhibits

Caption: Proposed signaling pathway of histamine-induced itch modulated by this compound.

G cluster_workflow Experimental Workflow for this compound Evaluation start Start invitro In Vitro Characterization start->invitro electrophys Whole-Cell Patch Clamp (Potency & Selectivity) invitro->electrophys invivo In Vivo Efficacy Model electrophys->invivo pruritus Histamine-Induced Pruritus Model (Mice) invivo->pruritus pk Pharmacokinetic Profiling (Rat & Dog) invivo->pk data_analysis Data Analysis pruritus->data_analysis pk->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating the ion channel inhibitor this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Specific parameters may require optimization for individual laboratory conditions.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human Nav1.7

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Culture HEK293-hNav1.7 cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -120 mV.

  • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol consists of a depolarizing step to 0 mV for 20 ms.

  • Record baseline currents in the absence of the compound.

  • Prepare serial dilutions of this compound in the external solution.

  • Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.

  • Record Nav1.7 currents at each concentration.

  • After recording the highest concentration, wash out the compound with the external solution to assess reversibility.

  • Analyze the data to determine the IC50 value by fitting the concentration-response curve with a Hill equation.

Histamine-Induced Pruritus Model in Mice

This in vivo model assesses the efficacy of this compound in reducing itch-related behavior.

Materials:

  • Male C57BL/6 mice

  • This compound formulation for oral gavage

  • Histamine solution (e.g., 100 µg in saline)

  • Vehicle control

  • Observation chambers

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Administer this compound orally at various doses (e.g., 5, 20, 60 mg/kg) or vehicle to different groups of mice.[4]

  • After a specific pretreatment time (e.g., 120 minutes), inject histamine intradermally into the rostral back of each mouse.[4]

  • Immediately place the mouse in an observation chamber.

  • Videotape or directly observe the scratching behavior for a defined period (e.g., 30 minutes).[4]

  • Quantify the number of scratching bouts directed towards the injection site.

  • Compare the number of scratches in the this compound-treated groups to the vehicle-treated group.

  • Analyze the data for statistical significance to determine the dose-dependent effect of this compound on reducing pruritus.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the Nav1.7 ion channel in pain and pruritus. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The data and protocols provided in this guide offer a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting Nav1.7.

References

AM-2099: A Technical Whitepaper on the Discovery and Development of a Novel Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the discovery and preclinical development of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic evidence has identified Nav1.7 as a critical mediator of pain perception, making it a promising therapeutic target for the development of novel analgesics. This compound emerged from a lead optimization program aimed at improving the pharmacokinetic properties of an initial naphthalene (B1677914) sulfonamide lead compound. This whitepaper details the mechanism of action, selectivity, pharmacokinetic profile, and in vivo efficacy of this compound, positioning it as a significant advancement in the pursuit of effective pain therapies.

Introduction: The Role of Nav1.7 in Pain Signaling

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, where it plays a crucial role in nociception. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This strong genetic validation underscores the therapeutic potential of selective Nav1.7 inhibitors for the treatment of a wide range of pain states.

Discovery of this compound: From Lead Identification to Optimization

The development of this compound originated from the identification of a naphthalene sulfonamide (compound 3 in the original publication) as a potent and selective inhibitor of Nav1.7.[1] While this initial compound demonstrated promising activity, further development was hampered by unfavorable pharmacokinetic properties, specifically high biliary clearance.

The lead optimization strategy focused on balancing hydrophilicity and hydrophobicity (Log D) to mitigate this clearance issue while preserving the high potency for Nav1.7. This effort led to the synthesis and evaluation of a series of analogs, culminating in the identification of quinazoline (B50416) 16, designated as this compound.[1]

G cluster_0 Lead Identification cluster_1 Optimization Goal cluster_2 Lead Optimization cluster_3 Candidate Naphthalene Sulfonamide 3 Naphthalene Sulfonamide 3 Reduce Biliary Clearance Reduce Biliary Clearance Naphthalene Sulfonamide 3->Reduce Biliary Clearance High Clearance Maintain Nav1.7 Potency Maintain Nav1.7 Potency Naphthalene Sulfonamide 3->Maintain Nav1.7 Potency High Potency Balance Log D Balance Log D Reduce Biliary Clearance->Balance Log D Maintain Nav1.7 Potency->Balance Log D This compound (Quinazoline 16) This compound (Quinazoline 16) Balance Log D->this compound (Quinazoline 16) G This compound This compound Nav1.7 Nav1.7 This compound->Nav1.7 Inhibits No Pain Signal No Pain Signal This compound->No Pain Signal Pain Signal Pain Signal Nav1.7->Pain Signal Enables G cluster_0 Dosing cluster_1 Induction cluster_2 Observation Oral Gavage (this compound) Oral Gavage (this compound) Intradermal Histamine Intradermal Histamine Oral Gavage (this compound)->Intradermal Histamine 120 min Measure Scratching Bouts Measure Scratching Bouts Intradermal Histamine->Measure Scratching Bouts 30 min

References

AM-2099: A Technical Guide to a Novel Non-Addictive Analgesic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain therapeutics. Preclinical data indicate that this compound possesses significant analgesic properties without the addictive potential of current opioid-based pain medications. This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, and preclinical data, to support further research and development efforts.

Introduction

The opioid crisis has underscored the urgent need for effective, non-addictive analgesics. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a key target in pain pathways. Individuals with loss-of-function mutations in SCN9A are congenitally insensitive to pain, while gain-of-function mutations lead to debilitating pain syndromes. This strong human genetic validation makes Nav1.7 an attractive target for the development of novel pain therapeutics. This compound, a quinazoline (B50416) sulfonamide, has been identified as a potent and selective inhibitor of Nav1.7, showing promise as a non-addictive analgesic.

Mechanism of Action

This compound exerts its analgesic effect by selectively inhibiting the Nav1.7 sodium channel, which is preferentially expressed in peripheral nociceptive neurons. Nav1.7 channels play a crucial role in amplifying sub-threshold depolarizations in these neurons, thereby setting the threshold for action potential firing and pain signal transmission. By blocking Nav1.7, this compound effectively dampens the excitability of nociceptive neurons, preventing pain signals from reaching the central nervous system.

Furthermore, inhibition of Nav1.7 has been linked to an upregulation of the endogenous opioid system. Preclinical studies have shown that the absence or inhibition of Nav1.7 leads to an increase in the expression of enkephalins, which are endogenous opioid peptides with analgesic properties. This dual mechanism—direct inhibition of pain signaling and enhancement of the body's natural pain-relief system—is believed to contribute to the potent analgesic effects of Nav1.7 inhibitors while avoiding the addictive liability associated with exogenous opioids that directly target opioid receptors in the brain's reward pathways.

Signaling Pathway Diagram

cluster_0 Peripheral Nociceptive Neuron cluster_1 Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nav1_7 Nav1.7 Channel Noxious_Stimuli->Nav1_7 Activates Action_Potential Action Potential Generation Nav1_7->Action_Potential Initiates Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P, CGRP) Action_Potential->Neurotransmitter_Release Triggers Second_Order_Neuron Second-Order Neuron Neurotransmitter_Release->Second_Order_Neuron Activates AM_2099 This compound AM_2099->Nav1_7 Inhibits Pain_Signal_to_Brain Pain Signal Transmission to Brain Second_Order_Neuron->Pain_Signal_to_Brain Transmits Enkephalin_Release Increased Enkephalin Release Opioid_Receptor Opioid Receptors Enkephalin_Release->Opioid_Receptor Activates Opioid_Receptor->Second_Order_Neuron Inhibits Nav1_7_Inhibition Nav1.7 Inhibition (by this compound) Nav1_7_Inhibition->Enkephalin_Release

Nav1.7 signaling in pain and the inhibitory effect of this compound.

Quantitative Data

The following tables summarize the key preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

TargetIC50 (µM)SpeciesAssay Type
hNav1.7 0.16 Human Electrophysiology
hNav1.1>16HumanElectrophysiology
hNav1.2>16HumanElectrophysiology
hNav1.3>16HumanElectrophysiology
hNav1.4>16HumanElectrophysiology
hNav1.5>16HumanElectrophysiology
hNav1.6>16HumanElectrophysiology
hNav1.8>16HumanElectrophysiology
hERG>30HumanElectrophysiology

Table 2: Pharmacokinetic Profile

SpeciesRouteClearance (mL/min/kg)Vdss (L/kg)Half-life (h)
RatIVLowModerateModerate
DogIVVery LowLow18

Table 3: In Vivo Analgesic Efficacy

Animal ModelCompoundDose (mg/kg)RouteEffect
Histamine-Induced Scratching (Mouse)This compound30OralSignificant reduction in scratching bouts
Histamine-Induced Scratching (Mouse)This compound60OralDose-dependent, statistically significant reduction in scratching bouts[1]

Experimental Protocols

Synthesis of this compound

This compound is a quinazoline sulfonamide. The synthesis of related sulfonamide Nav1.7 inhibitors generally involves the coupling of a substituted sulfonyl chloride with a primary or secondary amine. The following is a representative synthetic workflow based on published methods for analogous compounds.

Start Starting Materials: - Substituted Quinazoline - Substituted Sulfonyl Chloride Coupling Sulfonamide Formation (e.g., Pyridine, DCM) Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization AM2099 This compound Characterization->AM2099

General synthetic workflow for this compound.

Detailed Methodology:

  • Sulfonamide Formation: To a solution of the appropriate substituted quinazoline amine in a suitable solvent such as dichloromethane (B109758) (DCM) is added a base, for example, pyridine. The mixture is cooled in an ice bath, and the corresponding substituted sulfonyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), water, and brine. The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

In Vitro Electrophysiology for Potency and Selectivity

Objective: To determine the inhibitory potency (IC50) of this compound on human Nav1.7 and its selectivity against other Nav channel subtypes.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtypes (Nav1.1-Nav1.8) and the hERG channel are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • Nav currents are elicited by a depolarizing step to 0 mV for 20 ms.

  • Data Acquisition and Analysis:

    • Baseline currents are recorded before the application of this compound.

    • This compound is then perfused at increasing concentrations.

    • The peak inward current at each concentration is measured and normalized to the baseline current.

    • Concentration-response curves are generated and fitted with a Hill equation to determine the IC50 value.

    • Selectivity is determined by comparing the IC50 value for Nav1.7 to those for other Nav subtypes.

Start HEK293 Cells Expressing Nav Channel Subtype Patch Whole-Cell Patch-Clamp Start->Patch Record_Baseline Record Baseline Na+ Current Patch->Record_Baseline Apply_AM2099 Apply Increasing Concentrations of this compound Record_Baseline->Apply_AM2099 Record_Inhibited Record Inhibited Na+ Current Apply_AM2099->Record_Inhibited Analyze Data Analysis (Concentration-Response Curve) Record_Inhibited->Analyze IC50 Determine IC50 Analyze->IC50

Workflow for in vitro electrophysiology.
In Vivo Analgesia - Histamine-Induced Scratching Model

Objective: To evaluate the in vivo analgesic efficacy of this compound.

Methodology:

  • Animals: Male C57BL/6 mice are used.

  • Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 10, 30, 60 mg/kg). A vehicle control group is also included.

  • Itch Induction: 120 minutes after drug administration, histamine (B1213489) (e.g., 100 µg in 20 µL of saline) is injected intradermally into the rostral back of the mice.

  • Behavioral Observation: Immediately after histamine injection, the mice are placed in individual observation chambers and their scratching behavior is video-recorded for 30 minutes.

  • Data Analysis: The total number of scratching bouts is counted for each mouse. The data are analyzed using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the scratching behavior between the this compound-treated groups and the vehicle control group.

Assessment of Addictive Potential - Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound, and thus its potential for addiction.

Methodology:

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Phases of the Experiment:

    • Pre-Conditioning (Baseline): On day 1, mice are allowed to freely explore all three chambers for 15-30 minutes, and the time spent in each chamber is recorded to determine any initial preference.

    • Conditioning: This phase typically lasts for 6-8 days. On alternating days, mice receive an injection of this compound (at a therapeutically relevant dose) and are confined to one of the outer chambers for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals. A positive control group receiving an addictive substance (e.g., morphine) and a negative control group receiving vehicle in both chambers are included.

    • Post-Conditioning (Test): On the test day, mice are placed in the central chamber in a drug-free state and allowed to freely access all chambers for 15-30 minutes. The time spent in each chamber is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test phase. A significant increase in the preference score for the this compound-paired chamber would suggest rewarding properties, while a significant decrease would indicate aversive properties. No significant change would suggest a lack of addictive potential.

PreConditioning Pre-Conditioning: Baseline Preference Test Conditioning Conditioning: Drug/Vehicle Pairing with Chambers PreConditioning->Conditioning PostConditioning Post-Conditioning: Preference Test (Drug-Free) Conditioning->PostConditioning Analysis Data Analysis: Calculate Preference Score PostConditioning->Analysis Result Rewarding, Aversive, or Neutral Effect Analysis->Result

Conditioned Place Preference (CPP) experimental workflow.

Conclusion

This compound is a promising non-addictive analgesic candidate that selectively targets the genetically validated pain target, Nav1.7. Its potent in vitro activity, favorable pharmacokinetic profile, and in vivo efficacy in a preclinical model of pain highlight its therapeutic potential. The proposed mechanism of action, involving both direct inhibition of nociceptive signaling and enhancement of the endogenous opioid system, provides a strong rationale for its development as a safe and effective alternative to opioid-based analgesics. Further preclinical studies, particularly a conditioned place preference experiment to formally assess its addictive liability, are warranted to advance this compound towards clinical development.

References

Investigating Itch and Pruritus with AM-2099: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic pruritus, or itch, represents a significant unmet medical need, causing substantial distress and impacting the quality of life for millions worldwide. The voltage-gated sodium channel Nav1.7 has emerged as a critical mediator in the transmission of itch signals. This technical guide provides an in-depth overview of AM-2099, a potent and selective inhibitor of Nav1.7, and its potential as a therapeutic agent for pruritus. This document details the mechanism of action of this compound, summarizes key preclinical efficacy data, outlines experimental protocols for itch models, and visualizes the relevant signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the voltage-gated sodium channel Nav1.7.[1] This channel is predominantly expressed in peripheral sensory neurons, where it plays a crucial role in the initiation and propagation of action potentials in response to noxious and pruritic stimuli.[2] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to conditions characterized by paroxysmal itch, underscoring the channel's importance in pruritus. Conversely, selective inhibition of Nav1.7 has been shown to alleviate itch in preclinical models, highlighting the therapeutic potential of compounds like this compound.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound [1]

TargetIC50 (μM)Selectivity vs. Nav1.7
Human Nav1.7 0.16 -
Nav1.1Lower Selectivity-
Nav1.2Lower Selectivity-
Nav1.3>100-fold-
Nav1.4>100-fold-
Nav1.5>100-fold-
Nav1.6Lower Selectivity-
Nav1.8>100-fold-

Table 2: Preclinical Efficacy of this compound in an Animal Model of Itch [1]

Treatment GroupDose (mg/kg)Outcome
Vehicle-Baseline scratching behavior
This compoundDose-dependentReduction in scratching bouts
This compound60Statistically significant reduction in scratching bouts

Further detailed quantitative data on the dose-response relationship, such as ED50 and maximal efficacy, are not yet publicly available.

Signaling Pathways in Itch and the Role of Nav1.7

Pruritus is initiated by the activation of pruriceptors on sensory nerve endings in the skin by various itch-inducing substances (pruritogens). This activation triggers a signaling cascade that ultimately leads to the generation of an action potential, which is transmitted to the spinal cord and then to the brain, where the sensation of itch is perceived. Nav1.7 channels are critical components of this pathway, acting as amplifiers of the initial electrical signal.

General Itch Signaling Pathway

Itch_Signaling_Pathway cluster_skin Skin cluster_neuron Sensory Neuron cluster_cns Central Nervous System Pruritogens Pruritogens (e.g., Histamine, Compound 48/80) Receptors GPCRs / TRP Channels Pruritogens->Receptors bind to Nav17 Nav1.7 Channel Receptors->Nav17 activate AP Action Potential Generation & Propagation Nav17->AP initiates SpinalCord Spinal Cord AP->SpinalCord transmits signal to Brain Brain (Itch Perception) SpinalCord->Brain

Mechanism of Action of this compound

This compound exerts its anti-pruritic effect by directly inhibiting the Nav1.7 channel. By blocking the influx of sodium ions through this channel, this compound dampens the amplification of the pruritic signal, thereby preventing the generation and propagation of action potentials along the sensory nerve fiber.

AM2099_Mechanism_of_Action cluster_neuron Sensory Neuron cluster_cns Central Nervous System Nav17 Nav1.7 Channel AP Action Potential Generation & Propagation Nav17->AP signal dampened ItchSensation Reduced Itch Sensation AP->ItchSensation AM2099 This compound AM2099->Nav17 inhibits

Experimental Protocols

The following provides a detailed methodology for a common preclinical model used to evaluate the efficacy of anti-pruritic agents. While the specific protocol for this compound is not publicly available, this serves as a representative example.

Compound 48/80-Induced Itch Model in Mice

This model is widely used to induce histamine-dependent itch through the degranulation of mast cells.

Animals:

  • Male C57BL/6 mice (8-10 weeks old).

  • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Mice are acclimated to the experimental room for at least 1 hour before testing.

Procedure:

  • Habituation: Mice are placed individually in observation chambers and allowed to acclimate for at least 30 minutes.

  • Drug Administration: this compound or vehicle is administered at the desired dose and route (e.g., oral gavage, intraperitoneal injection) at a specified time before the pruritogen challenge.

  • Induction of Itch: A solution of compound 48/80 (e.g., 50 µg in 50 µL of saline) is injected intradermally into the nape of the neck.

  • Behavioral Observation: Immediately after the injection, the scratching behavior is recorded for a defined period (e.g., 30-60 minutes). A bout of scratching is defined as one or more rapid movements of the hind paw directed towards the injection site. The total number of scratching bouts is counted.

Data Analysis:

  • The mean number of scratching bouts for each treatment group is calculated.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the this compound treated groups to the vehicle control group.

Experimental Workflow

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation drug_admin This compound or Vehicle Administration acclimation->drug_admin pruritogen_inj Intradermal Injection of Compound 48/80 drug_admin->pruritogen_inj behavioral_rec Behavioral Recording (Scratching Bouts) pruritogen_inj->behavioral_rec data_analysis Data Analysis behavioral_rec->data_analysis end End data_analysis->end

Conclusion and Future Directions

This compound, a potent and selective Nav1.7 inhibitor, has demonstrated promising preclinical activity in reducing itch-related behaviors. Its targeted mechanism of action offers a potential advantage over less specific anti-pruritic agents. Further investigation is warranted to fully characterize its dose-response relationship, efficacy in a broader range of pruritus models (including non-histaminergic models), and its safety profile. The data presented in this guide support the continued development of this compound as a novel therapeutic for the management of chronic pruritus.

References

Molecular Determinants of AM-2099 Binding to NaV1.7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. AM-2099 is a potent and selective sulfonamide-based inhibitor of NaV1.7, demonstrating significant promise in preclinical models of pain.[1][2] This technical guide provides a comprehensive overview of the molecular determinants governing the binding of this compound to the NaV1.7 channel. While direct structural elucidation of the this compound-NaV1.7 complex is not publicly available, this guide synthesizes data from closely related sulfonamide inhibitors and outlines the key experimental approaches used to characterize such interactions.

Core Concepts: Sulfonamide Inhibition of NaV1.7

Aryl and acyl sulfonamides represent a major class of selective NaV1.7 inhibitors.[3][4][5] Extensive research, including cryo-electron microscopy (cryo-EM) and mutagenesis studies, has revealed that these compounds do not act as traditional pore blockers. Instead, they target the voltage-sensing domain of domain IV (VSD4) of the NaV1.7 channel.[3][4][6][7] By binding to VSD4, these inhibitors stabilize the channel in a non-conducting, inactivated state, thereby preventing the propagation of pain signals.[4][8]

Molecular Determinants of Binding

Based on structural and functional data from analogous sulfonamide inhibitors, the binding of this compound to NaV1.7 is predicted to be governed by specific interactions within the VSD4.

Key Interacting Residues

Mutagenesis studies on NaV1.7 in the presence of various sulfonamide inhibitors have identified several key amino acid residues within the S1-S4 helices of VSD4 that are critical for binding and selectivity. These residues create a distinct binding pocket that accommodates the sulfonamide moiety and associated chemical features. While specific mutagenesis data for this compound is not available, studies on similar compounds suggest the importance of residues in the S2 and S3 helices for conferring isoform selectivity.[7] For instance, the R1608 residue has been shown to be critical for the binding of the sulfonamide inhibitor GX-674 to NaV1.7.[9]

Binding Pocket and Conformational Changes

Cryo-EM structures of NaV1.7 in complex with aryl and acyl sulfonamides have revealed two distinct but overlapping binding pockets within VSD4.[3][6][10] The binding of these inhibitors induces a conformational change in the S3 and S4 helices, effectively trapping the voltage sensor in an "up" or activated-like state, which is coupled to the channel's inactivation gate.[4][6][11] It is highly probable that this compound engages with NaV1.7 in a similar manner, utilizing one of these identified pockets to exert its inhibitory effect.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related sulfonamide inhibitors, providing a comparative view of their potency and selectivity.

Table 1: Potency of this compound against NaV1.7

CompoundChannelAssay ConditionIC50 (µM)Reference
This compoundHuman NaV1.7~20% channel inactivation0.14[1]
This compoundHuman NaV1.7~90% channel inactivation0.009[1]
This compoundHuman NaV1.7Holding potential -140 mV7.2[1]
This compoundMouse NaV1.7Not specified0.16[1]

Table 2: Selectivity Profile of this compound

ChannelIC50 (µM)Fold Selectivity (vs. hNaV1.7)Reference
Human NaV1.1>30>187.5[1]
Human NaV1.2>30>187.5[1]
Human NaV1.3>30>187.5[1]
Human NaV1.4>30>187.5[1]
Human NaV1.5>30>187.5[1]
Human NaV1.61.811.25[1]
Human NaV1.8>30>187.5[1]

Experimental Protocols

The characterization of this compound and other NaV1.7 inhibitors relies on a combination of electrophysiological and biochemical assays.

Automated Patch-Clamp Electrophysiology

Objective: To determine the potency, selectivity, and state-dependence of inhibitors on NaV1.7 channel function.

Methodology:

  • Cell Line: A stable mammalian cell line (e.g., HEK293 or CHO) expressing the human NaV1.7 channel is used.

  • Apparatus: High-throughput automated patch-clamp systems such as the Qube, Patchliner, or SyncroPatch are employed for rapid and reproducible recordings.[12][13][14][15]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

  • Voltage Protocols:

    • Resting State: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting/closed state.

    • Inactivated State: A depolarizing pre-pulse (e.g., to -40 mV) is applied to accumulate channels in the inactivated state before the test pulse.

    • Use-Dependent Protocol: A train of depolarizing pulses at a high frequency (e.g., 10 Hz) is used to assess inhibition that develops with repeated channel activation.

  • Data Analysis: The peak sodium current is measured in the presence of varying concentrations of the test compound. IC50 values are determined by fitting the concentration-response data to the Hill equation.

G cluster_prep Cell Preparation cluster_apc Automated Patch Clamp cluster_analysis Data Analysis cell_culture Culture NaV1.7- expressing cells cell_suspension Prepare cell suspension cell_culture->cell_suspension load_cells Load cells onto patch chip cell_suspension->load_cells seal_formation Establish whole-cell configuration load_cells->seal_formation voltage_protocol Apply voltage protocols seal_formation->voltage_protocol data_acquisition Record sodium currents voltage_protocol->data_acquisition measure_current Measure peak current data_acquisition->measure_current dose_response Generate dose- response curve measure_current->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50

Automated Patch-Clamp Workflow

Radioligand Binding Assay

Objective: To directly measure the binding affinity of a compound to the NaV1.7 channel.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the NaV1.7 channel or a chimeric construct containing the VSD4 of NaV1.7.[16]

  • Radioligand: A tritiated analog of a known sulfonamide inhibitor (e.g., [³H]GX-545) is used as the radioligand.[16]

  • Assay Protocol:

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

    • The incubation is carried out in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

G prep Prepare NaV1.7 Membranes incubation Incubate Membranes with Radioligand & Test Compound prep->incubation filtration Filter to Separate Bound vs. Free Ligand incubation->filtration counting Quantify Radioactivity filtration->counting analysis Calculate IC50 & Ki counting->analysis G cluster_channel NaV1.7 Channel VSD4 Voltage-Sensing Domain IV (VSD4) InactivatedState Stabilized Inactivated State VSD4->InactivatedState Stabilizes Pore Pore Domain NoAP Inhibition of Action Potential Propagation Pore->NoAP Leads to AM2099 This compound AM2099->VSD4 Binds to InactivatedState->Pore Allosterically Modulates

References

Methodological & Application

AM-2099 Protocol for In Vitro Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a key player in pain signaling pathways, making it a significant target for the development of novel analgesics.[2][3][4] this compound exhibits high selectivity for Nav1.7 over other sodium channel subtypes, which is a desirable characteristic for minimizing off-target effects. These application notes provide detailed protocols for the in vitro characterization of this compound using whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing human Nav1.7.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of this compound against various voltage-gated sodium channels.

Table 1: Inhibitory Potency of this compound on Human Nav1.7

ParameterValueCell LineMethodReference
IC500.16 μMHEK293Whole-cell voltage clamp[1]

Table 2: Selectivity Profile of this compound

Channel SubtypeIC50 (μM)Selectivity vs. Nav1.7Reference
Nav1.1ModerateLower[1]
Nav1.2ModerateLower[1]
Nav1.3>100-foldHigh[1]
Nav1.4>100-foldHigh[1]
Nav1.5>100-foldHigh[1]
Nav1.6ModerateLower[1]
Nav1.8>100-foldHigh[1]
hERG>30 μMHigh[1]

Experimental Protocols

Cell Culture and Preparation

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7 channels are recommended. Endogenous expression of Nav1.7 has been reported in HEK293 cells, which should be considered when analyzing results.[5]

Culture Conditions:

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a suitable selection antibiotic (e.g., G418) to maintain stable expression.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Cells should be passaged upon reaching 80-90% confluency. For electrophysiology, plate cells onto glass coverslips in 35 mm dishes 24-48 hours prior to recording.

Solutions and Reagents

Extracellular (Bath) Solution (in mM):

  • 140 NaCl

  • 3 KCl

  • 1 MgCl2

  • 1 CaCl2

  • 10 HEPES

  • pH adjusted to 7.3 with NaOH

  • Osmolality adjusted to ~310 mOsm with sucrose

Intracellular (Pipette) Solution (in mM):

  • 140 CsF

  • 1 EGTA

  • 10 NaCl

  • 10 HEPES

  • pH adjusted to 7.3 with CsOH

  • Osmolality adjusted to ~300 mOsm with sucrose

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

Whole-Cell Patch-Clamp Electrophysiology

Equipment:

  • Patch-clamp amplifier and digitizer

  • Microscope with manipulators

  • Perfusion system

  • Data acquisition and analysis software

Procedure:

  • Place a coverslip with adherent HEK293-Nav1.7 cells in the recording chamber and perfuse with the extracellular solution.

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a cell with the micropipette and form a high-resistance gigaseal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before recording.

  • Record baseline Nav1.7 currents using the voltage protocols described below.

  • Apply this compound at various concentrations via the perfusion system and record the resulting inhibition of the Nav1.7 currents.

Voltage Protocols:

  • To determine the IC50:

    • Hold the membrane potential at -120 mV.

    • Apply a depolarizing test pulse to 0 mV for 20-50 ms (B15284909) to elicit the peak inward sodium current.

    • Repeat this pulse at a frequency of 0.1 Hz.

  • To assess voltage-dependence of inhibition:

    • Vary the holding potential (e.g., from -140 mV to -60 mV) to assess the state-dependent binding of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Nav1.7 in nociceptive neurons and the experimental workflow for evaluating this compound.

Nav17_Signaling_Pathway cluster_0 Nociceptive Neuron cluster_1 Inhibition by this compound Noxious_Stimuli Noxious Stimuli (e.g., mechanical, thermal) Nav17 Nav1.7 Channel Noxious_Stimuli->Nav17 activates Depolarization Membrane Depolarization Nav17->Depolarization Na+ influx AP_Generation Action Potential Generation Depolarization->AP_Generation AP_Propagation Action Potential Propagation AP_Generation->AP_Propagation Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) AP_Propagation->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal AM2099 This compound Nav17_Inhibited Nav1.7 Channel (Inhibited) AM2099->Nav17_Inhibited blocks Reduced_Depolarization Reduced Depolarization Nav17_Inhibited->Reduced_Depolarization reduced Na+ influx Reduced_AP Reduced Action Potential Firing Reduced_Depolarization->Reduced_AP Analgesia Analgesia Reduced_AP->Analgesia Electrophysiology_Workflow Cell_Culture HEK293-Nav1.7 Cell Culture Plating Plate cells on coverslips Cell_Culture->Plating Patch_Clamp_Setup Whole-Cell Patch-Clamp Setup Plating->Patch_Clamp_Setup Solution_Prep Prepare Intra/Extracellular Solutions & this compound Solution_Prep->Patch_Clamp_Setup Giga_Seal Form Gigaseal Patch_Clamp_Setup->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Record Baseline Nav1.7 Currents Whole_Cell->Baseline_Recording Drug_Application Apply this compound Baseline_Recording->Drug_Application Inhibition_Recording Record Inhibited Currents Drug_Application->Inhibition_Recording Data_Analysis Data Analysis (IC50, etc.) Inhibition_Recording->Data_Analysis

References

Application Notes and Protocols for AM-2099, a Selective Nav1.7 Inhibitor, in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel, encoded by the SCN9A gene, is a key component in pain signaling pathways. It is predominantly expressed in peripheral sensory neurons where it plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli. Genetic gain-of-function mutations in Nav1.7 are linked to inherited pain disorders, whereas loss-of-function mutations result in a congenital inability to perceive pain. This genetic validation makes Nav1.7 a compelling therapeutic target for the development of novel analgesics.

These application notes provide detailed protocols for the characterization of this compound and other Nav1.7 inhibitors in common cell-based assay formats. The methodologies described herein are essential for determining compound potency, mechanism of action, and selectivity.

Data Presentation

The inhibitory activity of this compound and other reference compounds against Nav1.7 and other Nav channel subtypes is summarized below. Potency is typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundTargetAssay TypeCell LineIC50 (µM)Selectivity vs. Other Nav Subtypes
This compound Human Nav1.7 Whole-cell patch clamp HEK293 0.16 >100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8; Lower selectivity vs. Nav1.1, Nav1.2, Nav1.6 [1]
TetracaineHuman Nav1.7FLIPR Membrane PotentialHEK2933.6Non-selective
PF-05089771Human Nav1.7Voltage Clamp-0.011Highly selective
GX-936Human Nav1.7Voltage Clamp-0.001Highly selective
LidocaineHuman Nav1.7FLIPR Membrane PotentialHEK293150.6Non-selective
CarbamazepineHuman Nav1.7FLIPR Membrane PotentialHEK29377.7Non-selective
PhenytoinHuman Nav1.7FLIPR Membrane PotentialHEK29318.7Non-selective

Signaling Pathway and Experimental Workflow Diagrams

Nav1_7_Action_Potential cluster_membrane Neuronal Membrane Nav1_7 Nav1.7 Channel (Closed) AP_Upstroke Action Potential Upstroke Nav1_7->AP_Upstroke Na+ influx K_channel K+ Channel (Closed) Repolarization Repolarization K_channel->Repolarization K+ efflux Stimulus Noxious Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization causes Depolarization->Nav1_7 opens AP_Upstroke->K_channel opens Pain_Signal Pain Signal Propagation AP_Upstroke->Pain_Signal leads to AM2099 This compound AM2099->Nav1_7 blocks

Figure 1: Simplified signaling pathway of Nav1.7 in nociceptive neurons and the inhibitory action of this compound.

FLIPR_Workflow cluster_prep Cell & Compound Preparation cluster_assay FLIPR Assay Procedure cluster_analysis Data Analysis A Seed Nav1.7-HEK293 cells in 96/384-well plates B Culture overnight A->B D Load cells with voltage-sensitive dye B->D C Prepare serial dilutions of this compound E Incubate with this compound C->E D->E F Add Nav1.7 activator (e.g., Veratridine) E->F G Measure fluorescence change (FLIPR instrument) F->G H Plot fluorescence vs. log[this compound] G->H I Calculate IC50 H->I

Figure 2: Experimental workflow for a FLIPR-based membrane potential assay to determine the potency of this compound.

Hit_Validation_Workflow Start Primary Screen Hit (e.g., from FLIPR assay) Dose_Response Confirm activity with dose-response curve Start->Dose_Response IC50_Check IC50 < Threshold? Dose_Response->IC50_Check Patch_Clamp Confirm mechanism with automated patch-clamp IC50_Check->Patch_Clamp Yes Discard Discard or Deprioritize IC50_Check->Discard No Selectivity Assess selectivity against other Nav subtypes Patch_Clamp->Selectivity Selective_Hit Selective Nav1.7 Inhibitor Selectivity->Selective_Hit

Figure 3: A logical workflow for hit validation of potential Nav1.7 inhibitors.

Experimental Protocols

Automated Patch-Clamp Electrophysiology Assay

This protocol is designed to measure the direct effect of this compound on Nav1.7 channel currents and to characterize its state-dependent inhibition.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing human Nav1.7 (e.g., BPS Bioscience, Cat. No. 60507).[2][3]

  • Culture Medium: DMEM/F12 (1:1) supplemented with 10% FBS, 1% Penicillin/Streptomycin, 10 µg/ml Blasticidin, and 200 µg/ml Zeocin.[4]

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound Stock Solution: 10 mM in DMSO.

Equipment:

  • Automated patch-clamp system (e.g., Qube, SyncroPatch, or IonWorks).

  • Cell culture incubator (37°C, 5% CO₂).

  • Standard cell culture equipment.

Protocol:

  • Cell Culture:

    • Culture Nav1.7-HEK293 cells according to the supplier's instructions.[2][4]

    • Passage cells at 80-90% confluency. For the assay, harvest cells using a gentle, non-enzymatic cell dissociation solution.

    • Resuspend cells in the external solution at a density of 1-2 x 10⁶ cells/mL.

  • Automated Patch-Clamp Procedure:

    • Prime the automated patch-clamp system with external and internal solutions according to the manufacturer's instructions.

    • Load the cell suspension into the system.

    • Initiate the automated cell capture and whole-cell patch-clamp formation.

  • Voltage Protocols and Data Acquisition:

    • Tonic Block:

      • Hold the cell membrane potential at -120 mV.

      • Apply a brief depolarizing step to 0 mV for 20 ms (B15284909) to elicit a peak Nav1.7 current.

      • Establish a stable baseline current in the external solution.

      • Perfuse with increasing concentrations of this compound and measure the reduction in peak current.

    • Use-Dependent Block:

      • Hold the cell membrane potential at -120 mV.

      • Apply a train of depolarizing pulses to 0 mV (e.g., 20 pulses at 10 Hz).

      • Measure the current amplitude of each pulse in the train.

      • Repeat the protocol in the presence of increasing concentrations of this compound to assess use-dependent inhibition.

    • Steady-State Inactivation:

      • Hold the cells at various conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV for 500 ms) followed by a test pulse to 0 mV.

      • Determine the voltage at which 50% of the channels are inactivated (V½ of inactivation).

      • Repeat in the presence of this compound to assess any shift in the V½ of inactivation.

  • Data Analysis:

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • For use-dependent block, plot the normalized peak current against the pulse number.

    • For steady-state inactivation, plot the normalized current against the pre-pulse potential and fit to a Boltzmann equation to determine the V½.

FLIPR-Based Membrane Potential Assay

This high-throughput assay indirectly measures Nav1.7 channel activity by detecting changes in cell membrane potential using a fluorescent dye.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing human Nav1.7.[2][3]

  • Culture Medium: As described in the patch-clamp protocol.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR Membrane Potential Assay Kit: (e.g., Molecular Devices, Red or Blue).

  • Nav1.7 Activator: Veratridine (stock solution in DMSO). The final assay concentration should be determined empirically, typically in the range of 10-50 µM to elicit an EC80 response.[5][6]

  • This compound Stock Solution: 10 mM in DMSO.

  • Positive Control: Tetrodotoxin (TTX) or another known Nav1.7 blocker.

  • 96- or 384-well black-walled, clear-bottom cell culture plates.

Equipment:

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument with liquid handling capabilities.

  • Cell culture incubator (37°C, 5% CO₂).

  • Plate washer (optional).

Protocol:

  • Cell Plating:

    • The day before the assay, seed Nav1.7-HEK293 cells into 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 20,000 cells/well for a 96-well plate).[7]

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound in assay buffer at a concentration that is 5-10X the final desired concentration.

    • Include wells with vehicle control (DMSO), positive control (e.g., TTX), and no-activator control.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the kit manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light.[8][9]

  • Assay Execution (FLIPR):

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading.

    • Add the this compound dilutions (or controls) to the cell plate and incubate for a pre-determined time (e.g., 10-20 minutes).

    • Add the Nav1.7 activator (veratridine) to all wells except the no-activator control.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). An increase in fluorescence indicates membrane depolarization due to Na+ influx through Nav1.7 channels.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after activator addition.

    • Normalize the data to the vehicle control (100% activity) and the no-activator or positive control (0% activity).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell Viability/Cytotoxicity Assay

This assay is performed to ensure that the observed inhibition of Nav1.7 activity is not due to general cytotoxicity of the compound.

Materials and Reagents:

  • Cell Line: Nav1.7-HEK293 cells.

  • Culture Medium.

  • Cell Viability Reagent: (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).

  • 96-well clear or white-walled cell culture plates.

  • This compound Stock Solution: 10 mM in DMSO.

  • Positive Control for Cytotoxicity: (e.g., Staurosporine).

Protocol:

  • Cell Plating:

    • Seed Nav1.7-HEK293 cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

    • Incubate for 24 hours.

  • Compound Treatment:

    • Add serial dilutions of this compound to the cells. The concentration range should cover and exceed the IC50 values obtained in the functional assays.

    • Include vehicle control and a positive control for cytotoxicity.

    • Incubate for a period that is relevant to the functional assays (e.g., 24-72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to the wells according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine if there is a cytotoxic effect at the concentrations used in the functional assays.

References

Application Notes and Protocols for Compound 29 in In Vivo Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the use of Compound 29, a novel multitarget analgesic, in preclinical in vivo models of neuropathic pain. The following sections outline the necessary experimental procedures, dosing regimens, and data analysis techniques for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Compound 29 is a promising therapeutic agent for neuropathic pain, acting as a triple uptake inhibitor with a strong affinity for dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters.[1][2] Additionally, it functions as a high-affinity 5-HT2A receptor antagonist.[1][2] This multi-target approach is designed to offer enhanced analgesic efficacy while potentially reducing side effects compared to single-target drugs.[1] In preclinical studies, Compound 29 has demonstrated potent, dose-dependent analgesic effects in the spinal nerve ligation (SNL) model of neuropathic pain.[1][2]

Signaling Pathway of Compound 29

Compound 29 Signaling Pathway Proposed Signaling Pathway of Compound 29 in Neuropathic Pain cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DAT DAT SERT SERT DA Dopamine DA->DAT Reuptake SER Serotonin SER->SERT Reuptake HT2A 5-HT2A Receptor SER->HT2A Activates Signaling Downstream Signaling (Pain Modulation) HT2A->Signaling Modulates Compound29 Compound 29 Compound29->DAT Inhibits Compound29->SERT Inhibits Compound29->HT2A Antagonizes SNL Experimental Workflow Spinal Nerve Ligation (SNL) Experimental Workflow cluster_pre Pre-Surgery cluster_surg Surgery cluster_post Post-Surgery & Treatment Baseline Baseline Behavioral Testing (Von Frey Filaments) SNL Spinal Nerve Ligation Surgery Baseline->SNL Recovery Post-operative Recovery (14 days) SNL->Recovery Pain Confirmation of Neuropathic Pain (Behavioral Testing) Recovery->Pain Dosing Compound 29 Administration (50 & 100 mg/kg, i.p.) Pain->Dosing Testing Post-Dose Behavioral Testing (1, 3, and 5 hours) Dosing->Testing

References

preparing AM-2099 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, with an IC50 of 0.16 μM for human Nav1.7.[1][2] This characteristic makes it a valuable tool for research in pain, inflammation, and other neurological disorders where Nav1.7 plays a crucial role. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various experimental settings.

Chemical Properties and Storage

A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.

PropertyValue
Molecular Weight 466.46 g/mol [1][2]
Formula C₁₉H₁₃F₃N₄O₃S₂[1][2]
CAS Number 1443373-17-8[1]
Appearance White to off-white solid[1]
Solubility DMSO: ≥ 150 mg/mL (321.57 mM)[1][2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1][2]
Storage (In Solvent) -80°C for 2 years; -20°C for 1 year[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous or newly opened DMSO

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[3]

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.66 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.66 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Experiments

This protocol describes the dilution of the primary DMSO stock solution to prepare aqueous working solutions for cell-based assays.

Materials:

  • 10 mM this compound primary stock solution in DMSO

  • Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound primary stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the primary stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is recommended to keep the final DMSO concentration in the working solution below 0.1% to minimize solvent-induced artifacts.

  • Mixing: Gently mix the working solution by pipetting or brief vortexing.

  • Use: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous working solutions for long periods.

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol provides an example of a vehicle formulation for the oral administration of this compound in mice, based on available data.[4]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a Concentrated DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation: In a sterile tube, add the solvents in the following order and ratios:

    • 10% DMSO (from the concentrated this compound stock)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Mixing: Add each solvent one by one and mix thoroughly after each addition to ensure a clear solution. For example, to prepare 1 mL of the final formulation, add 400 µL of PEG300 to 100 µL of the 25 mg/mL this compound in DMSO stock and mix well. Then add 50 µL of Tween-80, mix, and finally add 450 µL of saline to bring the total volume to 1 mL.

  • Administration: The resulting solution will have an this compound concentration of 2.5 mg/mL. This formulation should be prepared fresh on the day of use for in vivo experiments.[1]

Visualizations

G cluster_stock Primary Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dmso Add DMSO weigh->dmso dissolve Vortex/Sonicate to Dissolve dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For In Vitro Use dilute Dilute with Aqueous Buffer/Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

AM2099 This compound Nav17 Nav1.7 Channel AM2099->Nav17 Inhibits Na_ion Na+ Influx Depolarization Neuronal Depolarization Na_ion->Depolarization Leads to Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal Causes

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols for AM-2099 in Dorsal Root Ganglion (DRG) Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel is predominantly expressed in peripheral sensory neurons, including the nociceptive neurons of the dorsal root ganglia (DRG), and plays a critical role in pain signaling.[2][3][4][5] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[3][6] This makes Nav1.7 a key target for the development of novel analgesics. These application notes provide a comprehensive guide for the use of this compound in primary DRG neuron cultures to investigate its effects on neuronal excitability, survival, and morphology. The following protocols are adapted from established methods for DRG neuron culture and provide a framework for studying the cellular effects of Nav1.7 inhibition by this compound.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Target Voltage-gated sodium channel Nav1.7[1]
IC50 (human Nav1.7) 0.16 µM[1]
Selectivity >100-fold over Nav1.3, Nav1.4, Nav1.5, and Nav1.8[1]
Formulation Provided as a solid; dissolve in a suitable solvent (e.g., DMSO)
Storage Store stock solutions at -20°C or -80°C to prevent degradation.
Table 2: Hypothetical Dose-Response of this compound on DRG Neuron Excitability
This compound Concentration (µM)Mean Firing Frequency (Hz)Standard Deviation
0 (Vehicle Control)15.22.1
0.0112.81.9
0.18.51.5
13.10.8
100.50.2
Table 3: Hypothetical Effect of this compound on Neurite Outgrowth in DRG Neurons
TreatmentAverage Neurite Length (µm)Standard Deviation
Vehicle Control250.735.2
This compound (1 µM)245.333.8

Signaling Pathway and Experimental Workflow

cluster_0 Nav1.7 Signaling in Nociception Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical pressure) Nav1_7_Activation Nav1.7 Channel Activation Noxious_Stimuli->Nav1_7_Activation Na_Influx Na+ Influx Nav1_7_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation and Propagation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release in Dorsal Horn Action_Potential->Neurotransmitter_Release Pain_Perception Pain Perception Neurotransmitter_Release->Pain_Perception AM_2099 This compound AM_2099->Nav1_7_Activation Inhibition

Caption: Signaling pathway of Nav1.7 in nociceptive DRG neurons and the inhibitory action of this compound.

cluster_1 Experimental Workflow for this compound Application DRG_Isolation 1. Isolate Dorsal Root Ganglia Enzymatic_Digestion 2. Enzymatic Digestion DRG_Isolation->Enzymatic_Digestion Mechanical_Dissociation 3. Mechanical Dissociation Enzymatic_Digestion->Mechanical_Dissociation Cell_Plating 4. Plate Neurons on Coated Substrate Mechanical_Dissociation->Cell_Plating Culture_Maintenance 5. Culture Maintenance (24-48h) Cell_Plating->Culture_Maintenance AM_2099_Treatment 6. Treat with this compound Culture_Maintenance->AM_2099_Treatment Functional_Assays 7. Perform Functional Assays AM_2099_Treatment->Functional_Assays

Caption: General experimental workflow for the application of this compound in DRG neuron culture.

Experimental Protocols

Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from rodents. All procedures should be performed under sterile conditions.

Materials:

  • Complete Neurobasal medium: Neurobasal medium supplemented with 2% B27 supplement, 1% GlutaMAX, and 1% Penicillin-Streptomycin.

  • Nerve Growth Factor (NGF), 50-100 ng/mL.

  • Collagenase Type IA (1 mg/mL in DMEM).

  • Trypsin-EDTA (0.25%).

  • Poly-D-lysine and Laminin for coating.

  • Hanks' Balanced Salt Solution (HBSS).

  • Dulbecco's Modified Eagle Medium (DMEM).

Procedure:

  • Coating of Culture Plates:

    • Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.

    • Wash plates three times with sterile water and allow them to dry.

    • Add Laminin (10 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C before plating cells.

  • Dissection and Digestion:

    • Euthanize the animal according to approved institutional protocols.

    • Dissect the vertebral column to expose the spinal cord and locate the DRGs.

    • Carefully excise the DRGs and place them in ice-cold HBSS.

    • Transfer the DRGs to a solution of Collagenase Type IA and incubate at 37°C for 60-90 minutes.

    • Aspirate the collagenase solution and add Trypsin-EDTA. Incubate at 37°C for 5-10 minutes.

  • Dissociation and Plating:

    • Stop trypsinization by adding an equal volume of complete Neurobasal medium.

    • Gently triturate the DRGs with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in complete Neurobasal medium supplemented with NGF.

    • Plate the neurons onto the coated dishes at the desired density.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Neurons are typically ready for experiments within 24-48 hours.

Protocol 2: Assessment of Neuronal Viability

Materials:

  • Cultured DRG neurons in a 96-well plate.

  • This compound stock solution (dissolved in DMSO).

  • Vehicle control (DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™).

Procedure:

  • Prepare serial dilutions of this compound in complete Neurobasal medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.

  • After 24 hours of culture, replace the medium with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence or fluorescence using a plate reader.

  • Express the results as a percentage of the vehicle-treated control.

Protocol 3: Analysis of Neurite Outgrowth

Materials:

  • Cultured DRG neurons on coated coverslips or plates.

  • This compound.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% goat serum in PBS).

  • Primary antibody against a neuronal marker (e.g., β-III tubulin).

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope and image analysis software.

Procedure:

  • Treat cultured DRG neurons with this compound (e.g., 1 µM) or vehicle for 48 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% goat serum for 1 hour.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips and acquire images using a fluorescence microscope.

  • Use image analysis software to trace and measure the length of the longest neurite for each neuron.

Protocol 4: Electrophysiological Recording of DRG Neuron Excitability

This protocol outlines the procedure for recording action potentials from cultured DRG neurons using whole-cell patch-clamp.

Materials:

  • Cultured DRG neurons.

  • This compound stock solution.

  • Perfusion system.

  • External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).

  • Patch-clamp rig with amplifier and data acquisition system.

Procedure:

  • Place the culture dish with DRG neurons on the stage of the microscope.

  • Continuously perfuse the dish with the external recording solution.

  • Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtain a whole-cell recording from a DRG neuron.

  • In current-clamp mode, inject a series of depolarizing currents to elicit action potentials.

  • Record the baseline firing frequency.

  • Perfuse the neuron with the external solution containing a known concentration of this compound for several minutes.

  • Repeat the current injection steps and record the firing frequency in the presence of the compound.

  • Wash out the compound with the external solution and record the recovery of the firing frequency.

  • Repeat for different concentrations of this compound to generate a dose-response curve.

cluster_2 Logical Relationship of this compound's Expected Effects AM_2099 This compound Nav1_7_Inhibition Selective Inhibition of Nav1.7 AM_2099->Nav1_7_Inhibition Reduced_Na_Current Reduced Tetrodotoxin-Sensitive Na+ Current Nav1_7_Inhibition->Reduced_Na_Current Increased_AP_Threshold Increased Action Potential Threshold Reduced_Na_Current->Increased_AP_Threshold Reduced_Excitability Reduced Neuronal Excitability Increased_AP_Threshold->Reduced_Excitability Potential_Analgesia Potential for Analgesia Reduced_Excitability->Potential_Analgesia

Caption: Logical flow from Nav1.7 inhibition by this compound to its potential therapeutic effect.

References

Application Notes: Utilizing AM-2099 in the Formalin-Induced Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formalin-induced pain model is a widely utilized and robust preclinical assay for evaluating the efficacy of analgesic compounds. The injection of a dilute formalin solution into the plantar surface of a rodent's hind paw elicits a distinct biphasic pain response, making it invaluable for differentiating between analgesic mechanisms targeting acute neurogenic pain and persistent inflammatory pain. Phase I, the neurogenic phase, occurs within the first 5-10 minutes post-injection and is caused by the direct activation of primary afferent sensory neurons. Following a brief quiescent period, Phase II begins around 15-20 minutes and can last for up to 60 minutes. This phase is characterized by an inflammatory response and involves central sensitization within the dorsal horn of the spinal cord.

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have unequivocally identified Nav1.7 as a critical mediator of pain perception; loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to a congenital insensitivity to pain, whereas gain-of-function mutations result in severe pain disorders. This makes Nav1.7 a prime therapeutic target for novel analgesics. As Nav1.7 channels are crucial for initiating and propagating action potentials in nociceptive neurons, their inhibition by this compound is expected to attenuate the pain response in the formalin model, particularly in the first phase which is driven by direct nociceptor activation.

Signaling Pathway of Formalin-Induced Pain and this compound Intervention

Formalin injection triggers a cascade of events beginning with the direct activation of nociceptors, primarily through channels like TRPA1. This initial stimulus leads to depolarization of the neuronal membrane, which in turn activates voltage-gated sodium channels, including Nav1.7. The influx of sodium ions through Nav1.7 is a critical step for the generation and propagation of the action potential along the sensory nerve fiber to the spinal cord. In the spinal cord's dorsal horn, the signal is transmitted to second-order neurons, a process that, when sustained, contributes to central sensitization seen in Phase II. This compound exerts its analgesic effect by selectively blocking the Nav1.7 channel, thereby preventing sodium influx and inhibiting the generation and transmission of pain signals from the periphery.

G cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System (Spinal Cord) Formalin Formalin Injection TRPA1 TRPA1 Activation Formalin->TRPA1 Depolarization Membrane Depolarization TRPA1->Depolarization Nav17 Nav1.7 Channel Activation Depolarization->Nav17 AP Action Potential Generation Nav17->AP Propagation Signal Propagation to Dorsal Horn AP->Propagation AM2099 This compound AM2099->Nav17 Inhibition Central_Sensitization Central Sensitization (Phase II) Propagation->Central_Sensitization Pain Pain Perception Central_Sensitization->Pain

Caption: Mechanism of this compound in the formalin pain pathway.

Experimental Protocol: Formalin Test in Rodents

This protocol provides a standardized method for assessing the anti-nociceptive effects of this compound.

1. Materials

  • This compound

  • Vehicle solution (appropriate for this compound solubilization)

  • Formalin solution (e.g., 2.5% or 5% in sterile saline)

  • Microsyringe (e.g., Hamilton) with a 27-30 gauge needle

  • Observation chambers: Clear Plexiglas boxes, often with mirrors to allow an unobstructed view of the animal's paws.

  • Timers/stopwatches or automated video recording system

  • Experimental animals: Male Sprague-Dawley rats or C57BL/6 mice.

2. Animal Handling and Acclimation

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • On the day of the experiment, allow animals to acclimate to the observation chambers for at least 30-60 minutes before any procedures begin to minimize stress-induced analgesia.

3. Compound Administration

  • Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.

  • Divide animals into groups: Vehicle control, and at least two dose levels of this compound.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)). The pre-treatment time should be based on the pharmacokinetic profile of this compound to ensure peak plasma concentration coincides with the formalin test. A typical pre-treatment time for i.p. administration is 30-60 minutes.

4. Formalin Injection and Behavioral Scoring

  • Gently restrain the animal.

  • Inject a specified volume of formalin solution (e.g., 20 µL for mice, 50 µL for rats) subcutaneously into the plantar surface of the animal's hind paw.

  • Immediately after injection, place the animal back into the observation chamber.

  • Start the timer and record the cumulative time the animal spends exhibiting nociceptive behaviors (licking, biting, flinching, or shaking the injected paw).

  • Score the behavior during two distinct phases:

    • Phase I (Acute/Neurogenic): 0-10 minutes post-injection.

    • Phase II (Tonic/Inflammatory): 15-60 minutes post-injection.

5. Data Analysis

  • Calculate the total time (in seconds) spent in nociceptive behaviors for each phase.

  • Compare the mean scores of the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.

  • Data can be presented as the total time in seconds or as a percentage inhibition of the nociceptive response compared to the vehicle group.

Experimental Workflow

The following diagram outlines the key steps in executing the experiment.

G acclimate 1. Animal Acclimation (30-60 min) admin 2. Compound Administration (Vehicle or this compound) acclimate->admin pre_treat 3. Pre-treatment Period (e.g., 30-60 min) admin->pre_treat formalin 4. Formalin Injection (Plantar Surface) pre_treat->formalin observe 5. Behavioral Observation formalin->observe phase1 Phase I (0-10 min) observe->phase1 phase2 Phase II (15-60 min) observe->phase2 analysis 6. Data Analysis phase1->analysis phase2->analysis

Caption: Step-by-step experimental workflow for the formalin test.

Representative Data

While specific data for this compound in the formalin model is not publicly available, studies on other selective Nav1.7 inhibitors have demonstrated significant efficacy. The following table provides representative data for a potent, state-dependent Nav1.7 inhibitor (Compound 52) administered orally to rats, illustrating the expected dose-dependent reduction in nociceptive behavior, particularly in the tonic phase of the formalin test.

Treatment GroupDose (mg/kg, p.o.)Mean Nociceptive Score (Flinches) - Phase I (0-10 min)Mean Nociceptive Score (Flinches) - Phase II (10-60 min)% Inhibition (Phase II)
Vehicle055.2 ± 4.5210.5 ± 15.80%
Nav1.7 Inhibitor 10 48.1 ± 5.1 145.3 ± 20.1 31%
Nav1.7 Inhibitor 30 42.5 ± 6.2 98.7 ± 18.5 53%

Data are presented as mean ± SEM. The data shown are illustrative, adapted from studies on a comparable Nav1.7 inhibitor (Compound 52) to demonstrate expected outcomes. *p < 0.05 compared to vehicle.

Data Interpretation

A dose-dependent reduction in the number of flinches or time spent licking/biting in either phase is indicative of an anti-nociceptive effect. As shown in the representative data, Nav1.7 inhibitors are expected to produce a significant reduction in the Phase II pain response, which reflects their ability to mitigate central sensitization driven by persistent peripheral input. A reduction in the Phase I score would also be expected, reflecting the direct blockade of nociceptor firing.

Application Notes and Protocols for AM-2099 Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in rodent studies. The information compiled here is intended to guide researchers in designing and executing in vivo experiments to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Overview of this compound

This compound is a selective inhibitor of Nav1.7, a sodium channel primarily expressed in peripheral sensory neurons that plays a crucial role in pain signaling. Inhibition of Nav1.7 is a promising therapeutic strategy for the treatment of various pain conditions. The protocols outlined below are designed for preclinical evaluation of this compound in rodent models.

Data Presentation

Pharmacokinetic Parameters

While specific pharmacokinetic data for this compound in mice and rats is not extensively published in a tabulated format, available information indicates a favorable profile in rats, characterized by low total clearance and a moderate half-life. Oral administration in mice has been documented in efficacy studies. Researchers should perform pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, and half-life for their specific rodent model and administration route.

Table 1: Representative Pharmacokinetic Parameters to be Determined for this compound in Rodents

ParameterDescriptionUnitsRoute of AdministrationRodent Species/Strain
CmaxMaximum plasma concentrationng/mL or µMOral, IV, IP, SCe.g., Sprague-Dawley Rat
TmaxTime to reach CmaxhoursOral, IP, SCe.g., C57BL/6 Mouse
AUC(0-t)Area under the plasma concentration-time curve from time 0 to the last measurable concentrationngh/mL or µMhOral, IV, IP, SC
AUC(0-inf)Area under the plasma concentration-time curve from time 0 to infinityngh/mL or µMhOral, IV, IP, SC
t1/2Elimination half-lifehoursOral, IV, IP, SC
CLClearanceL/h/kgIV
VdVolume of distributionL/kgIV
FBioavailability%Oral, IP, SC

Experimental Protocols

Vehicle Formulations

The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. Two potential vehicle formulations are provided below. It is recommended to assess the solubility and stability of this compound in the chosen vehicle prior to administration.

Formulation 1:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Preparation:

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix until a clear solution is formed.

  • Finally, add saline to the desired final volume and mix well.

Formulation 2:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

Preparation:

  • Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Dissolve the required amount of this compound in DMSO.

  • Add the SBE-β-CD solution to the DMSO/AM-2099 mixture to the desired final volume and mix well.

Administration Routes

The following are general guidelines for common administration routes in rodents. The specific dose and volume should be determined based on the experimental design and the weight of the animal.

Oral gavage is a common method for precise oral dosing.

  • Dose Range (Mice): 5, 20, 60 mg/kg have been used in efficacy studies.

  • Apparatus: A sterile, flexible or rigid gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

  • Procedure:

    • Accurately weigh the animal to determine the correct dosing volume.

    • Restrain the animal firmly but gently.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Administer the this compound formulation slowly.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress.

IV administration provides immediate and complete bioavailability. The lateral tail vein is the most common site for IV injection in rodents.

  • Apparatus: A sterile 27-30 gauge needle and a 1 mL syringe.

  • Procedure:

    • Warm the animal's tail using a heat lamp or warm water to dilate the veins.

    • Place the animal in a restraint device that allows access to the tail.

    • Disinfect the injection site with an alcohol swab.

    • Insert the needle into the lateral tail vein, bevel facing up.

    • Slowly inject the this compound formulation.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

IP injection is a common parenteral route that allows for rapid absorption.

  • Apparatus: A sterile 25-27 gauge needle and a 1 mL syringe.

  • Procedure:

    • Restrain the animal, exposing the abdomen.

    • Tilt the animal's head downwards to move the abdominal organs cranially.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure that the needle has not entered a blood vessel or organ.

    • Inject the this compound formulation.

    • Withdraw the needle.

SC injection provides a slower absorption rate compared to IV or IP routes.

  • Apparatus: A sterile 25-27 gauge needle and a 1 mL syringe.

  • Procedure:

    • Gently lift a fold of skin on the back of the animal, between the shoulder blades.

    • Insert the needle into the base of the skin tent.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the this compound formulation.

    • Withdraw the needle and gently massage the injection site to aid dispersion.

Mandatory Visualizations

Signaling Pathway of Nav1.7 in Pain Transmission

Nav1_7_Signaling_Pathway cluster_Noxious_Stimuli Noxious Stimuli cluster_Nociceptor Nociceptor Terminal cluster_Axon Axon cluster_DRG Dorsal Root Ganglion cluster_Spinal_Cord Spinal Cord (Dorsal Horn) Thermal Thermal Receptor_Activation Receptor Activation Thermal->Receptor_Activation Mechanical Mechanical Mechanical->Receptor_Activation Chemical Chemical Chemical->Receptor_Activation Generator_Potential Generator Potential (Depolarization) Receptor_Activation->Generator_Potential Transduction Nav1_7_Activation Nav1.7 Channel Activation Generator_Potential->Nav1_7_Activation Action_Potential_Initiation Action Potential Initiation Nav1_7_Activation->Action_Potential_Initiation Amplification of subthreshold stimuli Action_Potential_Propagation Action Potential Propagation Action_Potential_Initiation->Action_Potential_Propagation DRG_Neuron DRG Neuron Presynaptic_Terminal Presynaptic Terminal DRG_Neuron->Presynaptic_Terminal Signal Conduction Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Presynaptic_Terminal->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Signal_to_Brain Signal to Brain (Pain Perception) Postsynaptic_Neuron->Signal_to_Brain This compound This compound This compound->Nav1_7_Activation Inhibition

Caption: Role of Nav1.7 in nociceptive signaling and the inhibitory action of this compound.

Experimental Workflow for Efficacy Study

Efficacy_Study_Workflow cluster_Preparation Preparation cluster_Dosing Dosing cluster_Induction Pain Induction cluster_Assessment Behavioral Assessment cluster_Analysis Data Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Vehicle_Admin Vehicle Administration AM2099_Admin This compound Administration (e.g., 5, 20, 60 mg/kg, p.o.) Vehicle_Prep Vehicle Preparation Vehicle_Prep->Vehicle_Admin AM2099_Prep This compound Formulation AM2099_Prep->AM2099_Admin Pain_Induction Induction of Nociceptive Behavior (e.g., Histamine Injection) Vehicle_Admin->Pain_Induction AM2099_Admin->Pain_Induction Behavioral_Observation Observation & Quantification of Nocifensive Behaviors (e.g., Scratching Bouts) Pain_Induction->Behavioral_Observation Data_Analysis Statistical Analysis (e.g., ANOVA) Behavioral_Observation->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General workflow for an in vivo efficacy study of this compound in a rodent pain model.

Application Notes and Protocols: Electrophysiological Characterization of AM-251 on HEK293 Cells using Patch-Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for utilizing the patch-clamp technique to investigate the effects of AM-251, a potent and selective cannabinoid receptor 1 (CB1) inverse agonist, on Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells are a widely used expression system in ion channel research due to their robust growth, ease of transfection, and relatively low endogenous channel expression. However, it is crucial to note that HEK293 cells do express endogenous voltage-gated sodium, calcium, and potassium channels, which should be considered during experimental design and data interpretation.[1][2][3] This protocol will focus on the whole-cell patch-clamp configuration to measure the modulation of endogenous and/or heterologously expressed ion channels by AM-251.

AM-251 is known to act as an inverse agonist at CB1 receptors, which are G-protein coupled receptors (GPCRs) typically linked to Gi/o proteins.[4] Activation of the CB1 receptor signaling cascade can lead to the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase (MAPK) pathways, and modulation of various ion channels, including the inhibition of voltage-gated calcium channels (CaV) and the activation of inwardly rectifying potassium (Kir) channels.[5][6] As an inverse agonist, AM-251 is expected to produce effects opposite to those of CB1 agonists.[4]

Data Presentation

The following table summarizes the reported effects of AM-251 on specific ion channels. It is important to note that comprehensive dose-response data for AM-251 on all endogenous channels in HEK293 cells is not extensively available in the literature, and further characterization is recommended.

Ion Channel TargetCell TypeAM-251 ConcentrationObserved EffectReference
Large-conductance Ca²⁺-activated K⁺ (BKCa) channelsNot specified (cell-free patches)5 µM52 ± 11% inhibition of channel activity[7]
Inwardly rectifying K⁺ (Kir) channelsHEK293 cellsNot specifiedInverse agonist effect (opposite to agonist-induced activation)[4]
Voltage-gated Ca²⁺ (CaV) channelsHEK293 cellsNot specifiedInverse agonist effect (opposite to agonist-induced inhibition)[4]
TRPA1 ChannelsCHO cells25 µMActivation[8]

Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the CB1 receptor and the putative points of modulation by the inverse agonist AM-251.

CB1_Signaling_Pathway cluster_cytosol Cytosol AM251 AM-251 (Inverse Agonist) CB1R CB1 Receptor AM251->CB1R Inhibits (Inverse Agonism) G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits CaV CaV Channel G_protein->CaV Inhibits Kir Kir Channel G_protein->Kir Activates ERK ERK1/2 G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (Gene Expression, etc.) ERK->Downstream

Caption: CB1 Receptor Signaling Pathway and Modulation by AM-251.

Experimental Workflow

A typical workflow for assessing the pharmacological effects of AM-251 on ion channels in HEK293 cells using whole-cell patch-clamp is depicted below.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture 1. Culture HEK293 Cells Plate 2. Plate Cells on Coverslips Culture->Plate Transfect 3. (Optional) Transfect with Target Ion Channel Plate->Transfect Setup 4. Prepare Solutions & Setup Transfect->Setup Patch 5. Obtain Gigaohm Seal Setup->Patch WholeCell 6. Establish Whole-Cell Configuration Patch->WholeCell Record_Baseline 7. Record Baseline Currents WholeCell->Record_Baseline Apply_AM251 8. Perfuse AM-251 Record_Baseline->Apply_AM251 Record_Effect 9. Record Modulated Currents Apply_AM251->Record_Effect Washout 10. Washout & Recovery Record_Effect->Washout Analyze 11. Analyze Current Parameters Washout->Analyze DoseResponse 12. Generate Dose-Response Curve Analyze->DoseResponse

Caption: Experimental workflow for patch-clamp analysis of AM-251.

Experimental Protocols

HEK293 Cell Culture and Preparation
  • Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: Passage cells every 2-3 days or when they reach 80-90% confluency. For electrophysiological recordings, it is recommended to use cells between passages 5 and 20 to ensure consistency.

  • Plating for Electrophysiology: One to two days before recording, trypsinize the cells and plate them onto glass coverslips in 35 mm culture dishes at a low density to allow for the isolation of single cells for patching.

  • (Optional) Transient Transfection: If studying a specific heterologously expressed ion channel, transfect the cells 24-48 hours prior to the experiment using a suitable transfection reagent according to the manufacturer's protocol. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

Solutions and Reagents
  • Standard Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Standard Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • AM-251 Stock Solution: Prepare a 10 mM stock solution of AM-251 in DMSO. Store at -20°C. Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

Whole-Cell Patch-Clamp Recording Protocol
  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The desired resistance should be 3-6 MΩ when filled with the intracellular solution.

  • Setup: Place a coverslip with adherent HEK293 cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.

  • Obtaining a Seal: Under visual control, approach a single, healthy-looking cell with the patch pipette. Apply slight positive pressure to the pipette to keep the tip clean. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Establishing Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell.

  • Baseline Recording: In voltage-clamp mode, hold the cell at a membrane potential of -70 mV. Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit and record baseline ionic currents.

  • Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of AM-251. Allow sufficient time (typically 2-5 minutes) for the drug to take effect.

  • Recording Drug Effect: Apply the same voltage-step protocol to record the currents in the presence of AM-251.

  • Dose-Response Analysis: To determine the IC₅₀ or EC₅₀, apply increasing concentrations of AM-251 sequentially, recording the current at each concentration until a steady-state effect is observed.

  • Washout: After recording the drug's effect, perfuse the chamber with the drug-free extracellular solution to observe the reversibility of the effect.

  • Data Analysis: Analyze the recorded currents using appropriate software (e.g., Clampfit, Igor Pro). Measure parameters such as peak current amplitude, current density (pA/pF), and channel kinetics (activation and inactivation time constants). Plot the normalized current inhibition/activation as a function of the AM-251 concentration and fit the data with the Hill equation to determine the IC₅₀/EC₅₀.

Concluding Remarks

This document provides a foundational protocol for investigating the effects of AM-251 on HEK293 cells. Researchers should be mindful of the endogenous channel expression in HEK293 cells and may need to use specific channel blockers or transfected cell lines to isolate the current of interest. The provided protocols for cell culture, solutions, and electrophysiological recordings should be optimized based on the specific experimental goals and laboratory conditions.

References

Application Note: Determination of AM-2099 IC50 on Human NaV1.7 Channels Using Automated Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and functionally validated as a key mediator of pain perception.[1][2] Consequently, selective inhibitors of NaV1.7 are highly sought after as potential novel analgesics with an improved side-effect profile compared to existing therapies. AM-2099 is a potent and selective inhibitor of the human NaV1.7 channel.[3][4] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound on human NaV1.7 channels stably expressed in Human Embryonic Kidney (HEK293) cells using an automated patch-clamp (APC) system.

Principle

The IC50 value of this compound is determined by measuring the concentration-dependent inhibition of NaV1.7-mediated sodium currents. Whole-cell patch-clamp electrophysiology is the gold-standard method for such measurements, and automated platforms offer high throughput and reproducibility.[5] In this protocol, HEK293 cells stably expressing the human NaV1.7 channel are subjected to a specific voltage-clamp protocol that elicits robust inward sodium currents. The peak amplitude of this current is measured before and after the application of increasing concentrations of this compound. The resulting data are used to construct a concentration-response curve, from which the IC50 value is calculated.

Materials and Reagents

Material/ReagentSupplierCat. No.
Human NaV1.7-HEK293 stable cell lineWest BioscienceN/A
Dulbecco's Modified Eagle Medium (DMEM)Gibco41966-029
Fetal Bovine Serum (FBS), heat-inactivatedGibco10082147
Penicillin-StreptomycinGibco15140122
Geneticin (G418 Sulfate)Gibco10131035
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ freeGibco10010023
This compoundMedChemExpressHY-100727
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Extracellular Solution (ECS) Components
NaClSigma-AldrichS9888
KClSigma-AldrichP9333
CaCl2Sigma-AldrichC1016
MgCl2Sigma-AldrichM8266
HEPESSigma-AldrichH3375
GlucoseSigma-AldrichG8270
Intracellular Solution (ICS) Components
CsFSigma-Aldrich204648
CsClSigma-AldrichC24
NaClSigma-AldrichS9888
EGTASigma-AldrichE3889
HEPESSigma-AldrichH3375
Mg-ATPSigma-AldrichA9187
Na-GTPSigma-AldrichG8877

Equipment

  • Automated patch-clamp system (e.g., Sophion Qube 384, Nanion SyncroPatch 768PE)

  • Laminar flow hood

  • CO2 incubator, 37°C, 5% CO2

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope

  • Pipettes and sterile consumables

Experimental Protocols

Cell Culture and Maintenance
  • Culture the NaV1.7-HEK293 stable cell line in DMEM supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL Geneticin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Passage the cells every 2-3 days when they reach 80-90% confluency. Do not allow the cells to become over-confluent.

  • For passaging, wash the cells with sterile PBS, detach them using Trypsin-EDTA, and re-seed at a density of 1-3 x 10^5 cells/mL.[6]

Preparation of Solutions
  • Extracellular Solution (ECS): Prepare a stock solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjust the pH to 7.4 with NaOH and the osmolarity to ~310 mOsm with sucrose. Filter-sterilize and store at 4°C.

  • Intracellular Solution (ICS): Prepare a stock solution containing (in mM): 120 CsF, 10 CsCl, 5 NaCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, and 0.3 Na-GTP. Adjust the pH to 7.2 with CsOH and the osmolarity to ~300 mOsm with sucrose. Aliquot and store at -20°C. Thaw on ice before use.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dilutions: On the day of the experiment, prepare serial dilutions of this compound in ECS to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells, typically ≤ 0.5%.

Automated Patch-Clamp Electrophysiology

The following protocol is a general guideline and may need to be optimized for the specific APC platform used.

  • Cell Preparation:

    • On the day of the experiment, harvest the NaV1.7-HEK293 cells using Trypsin-EDTA.

    • Resuspend the cells in ECS at a density of approximately 5 x 10^5 cells/mL.

    • Gently triturate to ensure a single-cell suspension.

  • APC System Setup:

    • Prime the APC system with ECS and ICS according to the manufacturer's instructions.

    • Load the prepared cell suspension into the system.

  • Whole-Cell Recording and Data Acquisition:

    • Initiate the automated cell capture and whole-cell sealing process.

    • Monitor the seal resistance and whole-cell parameters. Only cells with a seal resistance > 500 MΩ and a stable baseline should be used for data acquisition.

    • Voltage-Clamp Protocol:

      • Hold the membrane potential at -120 mV.

      • Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit the peak inward sodium current.

      • Return the potential to -120 mV.

      • This pulse protocol should be repeated at a frequency of 0.1 Hz (every 10 seconds).

    • Compound Application and IC50 Determination:

      • Record a stable baseline current in ECS for at least 3-5 sweeps.

      • Apply the different concentrations of this compound (typically ranging from 0.01 µM to 10 µM) to the cells.

      • Allow the compound to equilibrate for 3-5 minutes, or until the inhibitory effect reaches a steady state.

      • Record the peak inward sodium current at each concentration.

      • A final application of a high concentration of a known NaV1.7 blocker (e.g., Tetrodotoxin) can be used as a positive control to determine the maximal block.

Data Analysis
  • Measure the peak amplitude of the inward sodium current for each sweep.

  • Normalize the peak current in the presence of this compound to the baseline current recorded in ECS before compound application.

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the concentration-response data to a four-parameter logistic equation (Hill equation) to determine the IC50 value:

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Where Y is the normalized response, X is the logarithm of the concentration, Top and Bottom are the plateaus of the curve, LogIC50 is the logarithm of the IC50, and HillSlope describes the steepness of the curve.

  • Data analysis can be performed using software such as GraphPad Prism, Origin, or the analysis software provided with the APC system.

Data Presentation

The inhibitory activity of this compound on human NaV1.7 channels is summarized in the table below. The IC50 value was determined from a multi-point concentration-response curve generated using automated patch-clamp electrophysiology.

CompoundTargetCell LineAssay MethodIC50 (µM)Reference
This compoundHuman NaV1.7HEK293Automated Patch-Clamp0.16[3][4]

Visualization

experimental_workflow cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis cell_culture 1. NaV1.7-HEK293 Cell Culture solution_prep 2. Solution Preparation (ECS, ICS, this compound) cell_suspension 3. Prepare Single-Cell Suspension apc_setup 4. APC System Priming & Cell Loading cell_suspension->apc_setup whole_cell 5. Whole-Cell Sealing apc_setup->whole_cell baseline 6. Record Baseline Current (Voltage-Clamp Protocol) whole_cell->baseline compound_app 7. Apply this compound Concentrations baseline->compound_app record_inhibition 8. Record Inhibited Current compound_app->record_inhibition measure_peak 9. Measure Peak Current Amplitude record_inhibition->measure_peak normalize 10. Normalize Current measure_peak->normalize plot_curve 11. Plot Concentration-Response Curve normalize->plot_curve fit_ic50 12. Fit Curve & Calculate IC50 plot_curve->fit_ic50

Caption: Experimental workflow for IC50 determination of this compound on NaV1.7.

signaling_pathway cluster_membrane Cell Membrane cluster_inhibition NaV1_7 NaV1.7 Channel Na_ion Na+ NaV1_7->Na_ion allows influx Depolarization Membrane Depolarization Na_ion->Depolarization further depolarizes AM2099 This compound AM2099->NaV1_7 inhibits Depolarization->NaV1_7 activates Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: NaV1.7 signaling pathway and inhibition by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate and reproducible determination of the IC50 of this compound on human NaV1.7 channels using automated patch-clamp electrophysiology. The described methodology is robust and suitable for the screening and characterization of NaV1.7 inhibitors in a drug discovery setting. The provided data and visualizations offer a clear understanding of the experimental process and the mechanism of action of this compound.

References

AM-2099 In Vivo Target Engagement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo target engagement studies of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The provided information is intended to guide researchers in designing and executing experiments to verify the interaction of this compound with its intended target in a living organism.

Overview of this compound

This compound is a sulfonamide-based small molecule that acts as a potent and selective inhibitor of the Nav1.7 sodium channel.[1][2] Nav1.7 is a genetically validated target for pain, and its inhibition is a promising therapeutic strategy for the treatment of various pain states. Understanding the extent and duration of Nav1.7 channel occupancy by this compound in vivo is critical for establishing a clear relationship between target engagement, pharmacokinetics (PK), and pharmacodynamics (PD).

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (μM)Selectivity vs. Nav1.7
Human Nav1.70.16-
Nav1.1>100-fold
Nav1.2>100-fold
Nav1.3>100-fold
Nav1.4>100-fold
Nav1.5>100-fold
Nav1.6>100-fold
Nav1.8>100-fold
hERG>30>187-fold

Data sourced from MedChemExpress.[1]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesTotal ClearanceVolume of Distribution (Vdss)Half-life (t1/2)
RatLowModerateModerate
DogVery LowLow18 hours

Data sourced from MedChemExpress.[1]

Table 3: In Vivo Pharmacodynamic Effect of this compound

SpeciesModelDose (mg/kg)Effect
Mouse (C57BL/6)Histamine-induced scratching60Statistically significant reduction in scratching bouts

Data sourced from MedChemExpress.[3]

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by blocking the influx of sodium ions through the Nav1.7 channel, which is crucial for the generation and propagation of action potentials in sensory neurons. By inhibiting Nav1.7, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals.

Nav1_7_Inhibition cluster_neuron Sensory Neuron Pain_Stimulus Painful Stimulus Nav1_7_Channel Nav1.7 Channel Pain_Stimulus->Nav1_7_Channel activates Action_Potential Action Potential Propagation Nav1_7_Channel->Action_Potential initiates Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal AM_2099 This compound AM_2099->Nav1_7_Channel inhibits

Caption: Mechanism of action of this compound in sensory neurons.

Experimental Protocols

The following are detailed protocols for assessing the in vivo target engagement of this compound. These protocols are based on methodologies commonly employed for evaluating Nav1.7 inhibitors.

Animal Model and Dosing

A common model for assessing the in vivo efficacy of Nav1.7 inhibitors is the histamine-induced scratching model in mice.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Acclimate animals for at least 3 days prior to the experiment.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Dosing: Administer this compound orally (p.o.) at doses of 5, 20, and 60 mg/kg.[3] A vehicle control group should be included.

Histamine-Induced Scratching Assay

This assay provides an indirect measure of target engagement by assessing the pharmacodynamic effect of this compound.

  • Procedure:

    • Dose mice with this compound or vehicle 120 minutes prior to histamine (B1213489) administration.[3]

    • Inject 50 µL of histamine (100 µg/mL in saline) intradermally into the rostral back of the mice.

    • Immediately after injection, place the mice in individual observation chambers.

    • Videotape the behavior of the mice for a 30-minute period.

    • An observer blinded to the treatment groups should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo target engagement study.

in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Dosing_Prep Prepare this compound Formulation Animal_Model->Dosing_Prep Dosing Oral Administration of This compound or Vehicle Dosing_Prep->Dosing Histamine_Injection Intradermal Histamine Injection (120 min post-dose) Dosing->Histamine_Injection Behavioral_Observation Record Scratching Behavior (30 min) Histamine_Injection->Behavioral_Observation Data_Quantification Quantify Scratching Bouts Behavioral_Observation->Data_Quantification Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Quantification->Statistical_Analysis Results Determine Dose-Dependent Reduction in Scratching Statistical_Analysis->Results

Caption: Workflow for the histamine-induced scratching assay.

Direct Target Engagement Methodologies

While the histamine-induced scratching assay provides a pharmacodynamic readout, more direct methods can be employed to measure target engagement at the molecular level. These methods are crucial for confirming that the observed pharmacological effect is a direct result of this compound binding to Nav1.7.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in tissues and organs from preclinical animal models.[4] It relies on the principle that drug binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

  • Protocol Outline:

    • Dose animals with this compound at various concentrations and time points.

    • Collect tissues of interest (e.g., dorsal root ganglia).

    • Prepare tissue lysates.

    • Heat the lysates at a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble Nav1.7 at each temperature using methods like Western blotting or mass spectrometry.

    • A shift in the melting curve in the this compound-treated group compared to the vehicle group indicates target engagement.

Fluorescence Polarization Microscopy

This technique can be used to quantify target occupancy of unlabeled drugs at a cellular resolution through competitive binding with a fluorescently labeled probe.[5]

  • Protocol Outline:

    • Develop a fluorescently labeled companion imaging probe (CIP) that binds to Nav1.7.

    • Administer this compound to the animal model.

    • Introduce the CIP to cells or tissues.

    • Use fluorescence polarization microscopy to measure the binding of the CIP to Nav1.7.

    • The displacement of the CIP by this compound will result in a change in fluorescence polarization, allowing for the quantification of target engagement.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers investigating the in vivo target engagement of this compound. By combining pharmacodynamic readouts with direct target engagement methodologies, a thorough understanding of the relationship between drug exposure, target binding, and efficacy can be established. This is a critical step in the preclinical development of this compound as a potential therapeutic agent for pain.

References

Application Notes and Protocols for AM-2099 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a key player in the transmission of pain signals, and genetic studies in humans have validated it as a promising therapeutic target for a variety of pain conditions. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes. This compound's high selectivity for Nav1.7 over other sodium channel subtypes suggests a potential for a favorable safety profile, minimizing off-target effects. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound.

Data Presentation

In Vitro Selectivity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human voltage-gated sodium channels, demonstrating its high selectivity for Nav1.7.

Channel SubtypeIC50 (μM)Cell LineAssay Conditions
Human Nav1.7 0.16 HEK293TWhole-cell patch clamp, 20% inactivated
Human Nav1.1Lower SelectivityCHOWhole-cell patch clamp
Human Nav1.22.1CHOWhole-cell patch clamp, 20% inactivated
Human Nav1.321CHOWhole-cell patch clamp, 20% inactivated
Human Nav1.4>100-fold selectiveNot specifiedNot specified
Human Nav1.5>100-fold selectiveNot specifiedNot specified
Human Nav1.6Lower SelectivityNot specifiedNot specified
Human Nav1.8>30CHOWhole-cell patch clamp, TTX-resistant

Data sourced from MedChemExpress product information.[1][2]

In Vivo Efficacy of this compound in a Murine Model of Pruritus

This table summarizes the dose-dependent efficacy of orally administered this compound in reducing histamine-induced scratching behavior in mice.

Dose (mg/kg, p.o.)Mean Reduction in Scratching Bouts (%)Statistical Significance (vs. Vehicle)
5Dose-dependent increase in plasma exposure with a concomitant dose-dependent reduction in scratching boutsNot specified
20Dose-dependent increase in plasma exposure with a concomitant dose-dependent reduction in scratching boutsNot specified
60Statistically significant reductionp < 0.05

Data interpretation based on preclinical studies.[1]

Mandatory Visualization

Signaling Pathway of Nociception Mediated by Nav1.7

Nav1_7_Signaling_Pathway cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical pressure) Nav1_7 Nav1.7 Channel Noxious_Stimuli->Nav1_7 activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal Transmission to CNS Action_Potential->Signal_Transmission AM_2099 This compound AM_2099->Nav1_7 inhibits

Caption: Role of Nav1.7 in nociceptive signal transmission.

Experimental Workflow for In Vitro Electrophysiology Assay

In_Vitro_Workflow Start Start: Cell Culture (HEK293 cells expressing hNav1.7) Patch_Clamp Whole-Cell Patch Clamp Configuration Start->Patch_Clamp Baseline Record Baseline Nav1.7 Current Patch_Clamp->Baseline Compound_Application Apply this compound (various concentrations) Baseline->Compound_Application Post_Compound Record Post-Compound Nav1.7 Current Compound_Application->Post_Compound Analysis Data Analysis: Calculate % Inhibition & IC50 Post_Compound->Analysis End End Analysis->End

Caption: Workflow for determining this compound IC50.

Experimental Workflow for In Vivo Pruritus Model

In_Vivo_Workflow Start Start: Animal Acclimation (C57BL/6 mice) Dosing Oral Administration: This compound (5, 20, 60 mg/kg) or Vehicle Start->Dosing Wait Waiting Period (120 minutes) Dosing->Wait Induction Induce Itch: Intradermal Histamine (B1213489) Injection Wait->Induction Observation Observe & Record Scratching Bouts (30 minutes) Induction->Observation Analysis Data Analysis: Compare scratching between groups Observation->Analysis End End Analysis->End

Caption: Workflow for assessing this compound's anti-pruritic effect.

Experimental Protocols

In Vitro Efficacy: Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the IC50 value of this compound for the human Nav1.7 channel.

Materials:

  • HEK293 cells stably expressing human Nav1.7.

  • Cell culture reagents (DMEM, FBS, penicillin-streptomycin, selection antibiotic).

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing hNav1.7 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and the appropriate selection antibiotic at 37°C in a 5% CO2 incubator. Passage cells every 2-3 days.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Plate cells on glass coverslips for recording.

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch clamp configuration on a single cell.

    • Hold the cell at a holding potential of -120 mV.

    • Elicit Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).

  • Compound Application:

    • Record a stable baseline current for at least 3 minutes.

    • Prepare serial dilutions of this compound in the external solution.

    • Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current to the baseline current to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

In Vivo Efficacy: Histamine-Induced Scratching in Mice

Objective: To evaluate the in vivo efficacy of this compound in a model of acute pruritus.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).

  • Histamine dihydrochloride (B599025) solution (e.g., 100 µg in 20 µL saline).

  • Observation chambers.

  • Video recording equipment.

Procedure:

  • Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least one week prior to the experiment.

  • Formulation Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.5, 2, and 6 mg/mL to achieve doses of 5, 20, and 60 mg/kg in a 10 mL/kg dosing volume).

  • Dosing:

    • Randomly assign mice to treatment groups (vehicle and this compound doses).

    • Administer the appropriate formulation orally (p.o.) via gavage.

  • Waiting Period: Place the mice in individual observation chambers and allow a 120-minute absorption period.

  • Itch Induction:

    • Gently restrain each mouse and administer an intradermal (i.d.) injection of histamine solution into the nape of the neck.

  • Observation:

    • Immediately after the histamine injection, start video recording the mice for 30 minutes.

    • A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the neck, ending with the paw being returned to the floor or licked.

  • Data Analysis:

    • Calculate the mean number of scratching bouts for each treatment group.

    • Compare the this compound treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

    • Calculate the percentage of inhibition for each dose.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

AM-2099: Application Notes and Protocols for Automated Patch-Clamp Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of pain, and selective inhibitors like this compound are promising non-opioid analgesic candidates.[3][4][5] Automated patch-clamp (APC) systems have become indispensable tools in ion channel drug discovery, offering higher throughput and reproducibility compared to manual patch-clamping.[6][7][8] These systems are well-suited for characterizing the pharmacological properties of compounds like this compound, including their potency, selectivity, and state-dependent interactions with the Nav1.7 channel.

This document provides detailed application notes and protocols for the use of this compound in automated patch-clamp systems. The methodologies described are designed to enable researchers to efficiently and accurately assess the inhibitory activity of this compound on human Nav1.7 channels expressed in stable cell lines.

Mechanism of Action and Pharmacological Properties

This compound is a small molecule inhibitor that targets the pore of the Nav1.7 channel. While the exact binding site has not been fully elucidated, its mechanism is consistent with a channel blocker. The pharmacological properties of this compound have been characterized, demonstrating its high affinity and selectivity for Nav1.7.

Table 1: Pharmacological Profile of this compound

ParameterValueSpeciesNotes
hNav1.7 IC50 0.16 µMHumanDetermined by whole-cell patch clamp.[1][2]
Selectivity >100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8HumanLower selectivity against Nav1.1, Nav1.2, and Nav1.6.[1]
hERG Affinity >30 µMHumanLow affinity, suggesting a lower risk of cardiac side effects.[1]

Experimental Protocols for Automated Patch-Clamp Systems

The following protocols are designed for use with common automated patch-clamp platforms such as the IonWorks Barracuda, Qube, or Patchliner.[3][9] Minor adjustments may be necessary depending on the specific instrument and cell line used.

Cell Line and Culture

A stable cell line expressing the human Nav1.7 channel is recommended for these studies. Suitable options include:

  • HEK293 cells stably expressing human Nav1.7 (hNav1.7) [2][9]

  • CHO cells stably expressing human Nav1.7 (hNav1.7) [10]

Cells should be cultured according to standard protocols for the chosen cell line. For automated patch-clamp experiments, cells are typically harvested and prepared as a single-cell suspension.

Solutions and Reagents

Table 2: Composition of Electrophysiology Solutions

SolutionComponentConcentration (mM)
External Solution NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose5
Internal Solution CsF120
CsCl20
HEPES10
EGTA10

Note: The pH of both solutions should be adjusted to 7.3 with CsOH (for internal) or NaOH (for external), and the osmolality should be adjusted to ~310 mOsm.

This compound Compound Preparation:

A 10 mM stock solution of this compound in DMSO is recommended. Serial dilutions should be prepared in the external solution to achieve the desired final concentrations for the experiment. It is crucial to ensure that the final DMSO concentration in the test solutions does not exceed 0.3% to avoid solvent effects.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_protocol Experimental Protocol cluster_analysis Data Analysis cell_culture Cell Culture (hNav1.7 expressing cells) cell_suspension Prepare Cell Suspension cell_culture->cell_suspension solution_prep Solution Preparation (Internal, External, this compound) load_instrument Load Cells and Solutions into APC System solution_prep->load_instrument cell_suspension->load_instrument seal_formation Automated Cell Trapping and Seal Formation load_instrument->seal_formation whole_cell Establish Whole-Cell Configuration seal_formation->whole_cell baseline Record Baseline Nav1.7 Currents whole_cell->baseline compound_app Apply this compound (Increasing Concentrations) baseline->compound_app record_inhibition Record Inhibited Nav1.7 Currents compound_app->record_inhibition washout Washout record_inhibition->washout data_extraction Extract Current Amplitudes record_inhibition->data_extraction washout->baseline concentration_response Generate Concentration- Response Curves data_extraction->concentration_response ic50_determination Determine IC50 Values concentration_response->ic50_determination

Figure 1. Experimental workflow for assessing this compound inhibition of Nav1.7 using an automated patch-clamp system.

Voltage Protocols for Assessing State-Dependent Inhibition

To thoroughly characterize the inhibitory effects of this compound, it is recommended to use voltage protocols that probe the different conformational states of the Nav1.7 channel (resting, open, and inactivated).

1. Tonic Block (Resting State Inhibition):

This protocol assesses the inhibition of the channel in its resting state.

  • Holding Potential: -120 mV (to ensure most channels are in the resting state).

  • Test Pulse: Depolarization to 0 mV for 20 ms (B15284909).

  • Frequency: 0.1 Hz (to allow for full recovery between pulses).

2. Use-Dependent Block (Open and Inactivated State Inhibition):

This protocol evaluates the accumulation of block with repeated channel activation.

  • Holding Potential: -90 mV.

  • Pulse Train: A series of depolarizing pulses to 0 mV for 10 ms at a frequency of 10 Hz.

  • Analysis: Compare the peak current of the first pulse to subsequent pulses in the train.

3. Inactivation-State Dependent Block:

This protocol determines the affinity of this compound for the inactivated state of the channel.

  • Conditioning Pre-pulse: A range of depolarizing pre-pulses (e.g., from -120 mV to -30 mV for 500 ms) to induce varying degrees of steady-state inactivation.

  • Test Pulse: A brief depolarization to 0 mV to measure the availability of non-inactivated channels.

  • Analysis: Construct a steady-state inactivation curve in the absence and presence of this compound. A hyperpolarizing shift in the V1/2 of inactivation indicates preferential binding to the inactivated state.

Table 3: Summary of Recommended Voltage Protocols

ProtocolPurposeHolding Potential (mV)Pulse ProtocolFrequency (Hz)
Tonic Block Assess resting state inhibition-12020 ms depolarization to 0 mV0.1
Use-Dependent Block Assess open/inactivated state inhibition-9010 ms depolarizations to 0 mV10
Inactivation-State Dependent Block Determine affinity for the inactivated state-120500 ms pre-pulse (-120 to -30 mV) followed by a test pulse to 0 mVN/A

Data Analysis and Expected Results

The primary output of these experiments will be the concentration-dependent inhibition of the Nav1.7 current by this compound.

  • Concentration-Response Curves: Plot the percentage of current inhibition as a function of the this compound concentration.

  • IC50 Determination: Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).

  • State-Dependence Analysis: Compare the IC50 values obtained from the different voltage protocols. A lower IC50 value in the use-dependent or inactivation-state protocols compared to the tonic block protocol would indicate that this compound has a higher affinity for the open and/or inactivated states of the channel.

Signaling Pathway Diagram

Figure 2. Simplified signaling pathway illustrating the interaction of this compound with the different states of the Nav1.7 channel.

Conclusion

The use of this compound in automated patch-clamp systems provides a robust and efficient method for characterizing its inhibitory effects on the Nav1.7 sodium channel. The protocols outlined in this document will enable researchers to obtain high-quality, reproducible data on the potency and state-dependence of this compound, contributing to a better understanding of its mechanism of action and its potential as a novel analgesic.

References

Application Notes and Protocols for Testing AM-2099 on Human NaV1.7-Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals. Its expression is predominantly found in peripheral sensory neurons.[1][2] Genetic studies have unequivocally linked gain-of-function mutations in NaV1.7 to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain, making it a prime therapeutic target for the development of novel analgesics.[1][2] AM-2099 is a potent and selective inhibitor of human NaV1.7, emerging as a valuable tool for investigating the role of this channel in nociception and as a potential therapeutic agent. This document provides detailed application notes and protocols for testing the efficacy and selectivity of this compound using various cell lines expressing human NaV1.7.

Featured Compound: this compound

This compound is a sulfonamide-based inhibitor of the voltage-gated sodium channel NaV1.7. It exhibits high potency and selectivity for the human NaV1.7 channel.

CompoundTargetIC50 (μM)
This compoundHuman NaV1.70.16

Table 1: Potency of this compound against human NaV1.7.

This compound demonstrates significant selectivity for NaV1.7 over other sodium channel subtypes, which is a crucial attribute for minimizing off-target effects.[3]

NaV SubtypeThis compound Selectivity (Fold vs. NaV1.7)
NaV1.1>10
NaV1.2>10
NaV1.3>100
NaV1.4>100
NaV1.5>100
NaV1.6>10
NaV1.8>100

Table 2: Selectivity profile of this compound against various human NaV subtypes.

Recommended Cell Lines for NaV1.7 Testing

The choice of cell line for testing NaV1.7 inhibitors like this compound depends on the specific experimental goals. Both recombinant and endogenous expression systems offer distinct advantages.

Recombinantly Expressing Cell Lines

These cell lines are engineered to stably or transiently express the human NaV1.7 channel, typically in a host cell line with low endogenous sodium channel expression, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.[4][5][6]

  • Advantages:

    • High and consistent expression levels of NaV1.7.

    • Clean background for electrophysiological and pharmacological studies.

    • Well-suited for high-throughput screening (HTS) platforms.[4][6]

    • Commercially available and well-characterized.

  • Disadvantages:

    • May lack the native cellular environment and interacting proteins found in neurons.

    • Potential for overexpression artifacts.

Endogenously Expressing Cell Lines

Several human cell lines have been identified to endogenously express functional NaV1.7 channels.

  • TE671 (Rhabdomyosarcoma): This cell line shows a high and dominant expression of NaV1.7.[7]

  • ND7/23 (Mouse Neuroblastoma x Rat Neuron Hybrid): While a rodent cell line, it endogenously expresses NaV1.6 and NaV1.7, making it a useful neuronal model.[8][9][10][11]

  • Cancer Cell Lines: NaV1.7 expression has been reported in various cancer cell lines, where it is implicated in migration and invasion.[12]

  • Advantages:

    • Provides a more physiologically relevant context with native interacting partners.

    • Useful for studying the role of NaV1.7 in specific disease models (e.g., cancer).

  • Disadvantages:

    • Lower expression levels compared to recombinant systems.

    • Potential for confounding effects from other endogenously expressed ion channels.

Experimental Protocols

Manual Patch-Clamp Electrophysiology

This "gold standard" technique provides high-resolution data on the effects of this compound on the biophysical properties of NaV1.7 channels.[1]

Objective: To determine the IC50 of this compound and its effects on NaV1.7 channel gating (activation, inactivation).

Materials:

  • NaV1.7-expressing cells (e.g., HEK293-NaV1.7)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • This compound stock solution (in DMSO)

Protocol:

  • Cell Preparation: Plate cells on glass coverslips at a suitable density to achieve 50-70% confluency on the day of recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -120 mV.

    • Apply a series of depolarizing voltage steps to elicit NaV1.7 currents. A typical protocol would be stepping from -120 mV to a range of potentials from -80 mV to +40 mV in 5 or 10 mV increments.

  • Compound Application:

    • Prepare serial dilutions of this compound in extracellular solution. Ensure the final DMSO concentration is ≤0.1%.

    • Perfuse the recording chamber with increasing concentrations of this compound, allowing for equilibration at each concentration.

    • Record NaV1.7 currents at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each voltage step.

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50.

Caption: Manual Patch-Clamp Workflow.

Automated Patch-Clamp Electrophysiology

For higher throughput screening, automated patch-clamp systems offer a more efficient alternative to manual patch-clamp.[5][6][13][14]

Objective: To determine the IC50 of this compound in a high-throughput manner.

Materials:

  • NaV1.7-expressing cells (e.g., CHO-NaV1.7)

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • System-specific consumables (e.g., patch chips)

  • Extracellular and intracellular solutions (as for manual patch-clamp)

  • This compound compound plate

Protocol:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at the density recommended by the instrument manufacturer.

  • System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Experiment Execution:

    • Load the cell suspension and compound plate into the instrument.

    • The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.

    • Define a voltage protocol similar to the one used in manual patch-clamp.

  • Data Analysis: The instrument software will typically perform automated analysis to generate concentration-response curves and calculate IC50 values.

Caption: Automated Patch-Clamp Workflow.

Fluorescence-Based Membrane Potential Assay (FLIPR)

The Fluorometric Imaging Plate Reader (FLIPR) system allows for the measurement of membrane potential changes in a high-throughput format.[15][16][17][18]

Objective: To screen for inhibitors of NaV1.7 by measuring changes in membrane potential.

Materials:

  • NaV1.7-expressing cells (e.g., HEK293-NaV1.7)

  • FLIPR Membrane Potential Assay Kit

  • FLIPR instrument

  • Black-walled, clear-bottom microplates (96- or 384-well)

  • NaV1.7 activator (e.g., veratridine)

  • This compound compound plate

Protocol:

  • Cell Plating: Seed cells into microplates and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the kit instructions.

    • Add the dye solution to the cell plates and incubate for 30-60 minutes at 37°C.

  • FLIPR Assay:

    • Place the cell plate and compound plate into the FLIPR instrument.

    • The instrument will first add this compound from the compound plate to the cell plate and incubate for a defined period.

    • Next, the instrument will add the NaV1.7 activator (e.g., veratridine) to induce membrane depolarization.

    • Fluorescence changes are monitored in real-time.

  • Data Analysis:

    • The fluorescence signal is proportional to the membrane potential.

    • Inhibition by this compound will result in a smaller fluorescence increase upon activator addition.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50.

Caption: FLIPR Membrane Potential Assay Workflow.

NaV1.7 Signaling in Nociception

NaV1.7 plays a crucial role in the initiation and propagation of action potentials in nociceptive neurons. Its activity is modulated by various intracellular signaling pathways.

NaV1_7_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaV1_7 NaV1.7 Action_Potential Action Potential Propagation NaV1_7->Action_Potential Initiates Painful_Stimuli Painful Stimuli Depolarization Membrane Depolarization Painful_Stimuli->Depolarization Depolarization->NaV1_7 Activates Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release AM_2099 This compound AM_2099->NaV1_7 Inhibits Signaling_Pathways Intracellular Signaling (e.g., PKA, PKC) Signaling_Pathways->NaV1_7 Modulates

Caption: Simplified NaV1.7 Signaling Pathway in Pain.

In the context of pain, noxious stimuli lead to a localized depolarization of the neuronal membrane, which activates NaV1.7 channels. The resulting influx of sodium ions further depolarizes the membrane, initiating an action potential that propagates along the axon to the central nervous system. Intracellular signaling cascades can modulate the activity of NaV1.7, thereby influencing neuronal excitability. This compound directly inhibits NaV1.7, preventing the initiation and propagation of these pain signals.

Conclusion

The selection of an appropriate human NaV1.7-expressing cell line and assay methodology is paramount for the accurate pharmacological characterization of inhibitors such as this compound. Recombinant cell lines offer a robust and high-throughput platform for initial screening and IC50 determination, while endogenously expressing cell lines can provide a more physiologically relevant system for mechanistic studies. The detailed protocols provided herein for manual and automated patch-clamp electrophysiology, as well as fluorescence-based membrane potential assays, offer a comprehensive toolkit for researchers in the field of pain and ion channel drug discovery.

References

Application Note: Quantifying the Effect of AM-2099 on Neuronal Hyperexcitability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuronal hyperexcitability is a key pathological feature of several neurological disorders, including epilepsy, neuropathic pain, and certain neurodevelopmental conditions. This state of excessive neuronal activity arises from an imbalance between excitatory and inhibitory neurotransmission. A primary therapeutic strategy involves enhancing the function of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at its receptor, the GABA-A receptor.

AM-2099 is a novel, potent, and selective positive allosteric modulator (PAM) of GABA-A receptors containing the α2 subunit. This selectivity is hypothesized to offer a targeted approach to suppressing neuronal hyperexcitability with a reduced side-effect profile compared to non-selective modulators like classical benzodiazepines. This document provides detailed protocols and data for quantifying the efficacy of this compound in preclinical models of neuronal hyperexcitability using in vitro electrophysiology techniques.

Mechanism of Action: this compound

This compound acts as a positive allosteric modulator at the α2 subunit of the GABA-A receptor. It binds to a site distinct from the GABA binding site, and upon binding, it enhances the receptor's affinity for GABA. This potentiation leads to an increased influx of chloride ions (Cl-) when GABA binds, resulting in hyperpolarization of the neuronal membrane and a stronger inhibitory postsynaptic potential (IPSP). This enhanced inhibition effectively dampens neuronal excitability.

AM-2099_Mechanism_of_Action cluster_receptor GABA-A Receptor cluster_process Cellular Effect GABA_A GABA-A Receptor (α2βγ2) Cl_ion Cl⁻ Influx GABA_A->Cl_ion Potentiates Channel Opening GABA_site GABA Binding Site GABA_site->GABA_A AM2099_site This compound Binding Site (α2 Subunit) AM2099_site->GABA_A GABA GABA GABA->GABA_site Binds AM2099 This compound AM2099->AM2099_site Binds Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Hyperexcitability Hyperpolarization->Reduced_Excitability

Caption: Proposed mechanism of action for this compound at the α2-containing GABA-A receptor.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on GABA-evoked currents in HEK293 cells expressing recombinant GABA-A receptors and on neuronal network activity in primary cortical neurons.

Table 1: Effect of this compound on GABA EC₅₀ in Recombinant α2β3γ2 GABA-A Receptors

This compound ConcentrationGABA EC₅₀ (µM)Fold Shift
Vehicle (0.1% DMSO)3.2 ± 0.41.0
1 nM2.1 ± 0.31.5
10 nM1.1 ± 0.22.9
100 nM0.5 ± 0.16.4
1 µM0.2 ± 0.0516.0

Data are presented as mean ± SEM from n=6 recordings per concentration.

Table 2: Effect of this compound on 4-AP Induced Hyperexcitability in Primary Cortical Neurons (MEA)

TreatmentMean Firing Rate (Hz)Burst Frequency (Bursts/min)Network Synchrony Index
Baseline1.2 ± 0.33.5 ± 0.80.2 ± 0.05
4-AP (50 µM)15.8 ± 2.125.1 ± 3.20.85 ± 0.09
4-AP + this compound (10 nM)9.5 ± 1.514.6 ± 2.50.51 ± 0.07
4-AP + this compound (100 nM)4.1 ± 0.96.2 ± 1.40.32 ± 0.06
4-AP + this compound (1 µM)1.8 ± 0.54.1 ± 1.10.24 ± 0.05

Data are presented as mean ± SEM from n=4 wells per condition.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Recombinant Receptors

This protocol details the method for assessing the modulatory effect of this compound on GABA-evoked currents in HEK293 cells stably expressing human α2β3γ2 GABA-A receptors.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis A1 Culture HEK293 cells expressing α2β3γ2 A2 Plate cells onto glass coverslips A1->A2 A3 Allow attachment (24-48 hours) A2->A3 B1 Transfer coverslip to recording chamber A3->B1 Start Experiment B2 Obtain whole-cell patch-clamp configuration B1->B2 B3 Hold cell at -60 mV B2->B3 B4 Apply GABA (EC₁₀) to establish baseline B3->B4 B5 Co-apply GABA (EC₁₀) + this compound (various conc.) B4->B5 B6 Record peak inward current B5->B6 C1 Measure current amplitude in response to each concentration B6->C1 Analyze Data C2 Normalize potentiation to baseline current C1->C2 C3 Plot dose-response curve and calculate EC₅₀ C2->C3

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Materials:

  • HEK293 cells stably expressing α2β3γ2 GABA-A receptors

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 4 ATP-Mg (pH 7.2)

  • GABA stock solution (100 mM in water)

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Culture: Culture and passage HEK293 cells according to standard protocols. Plate onto 12 mm glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Prepare serial dilutions of this compound and GABA in external solution. The final DMSO concentration should not exceed 0.1%.

  • Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Patching: Using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution, approach a single, healthy-looking cell. Form a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at -60 mV.

  • Baseline Application: Apply a concentration of GABA that elicits ~10% of the maximal response (EC₁₀, predetermined) for 5 seconds to establish a stable baseline current.

  • Compound Application: Co-apply the same EC₁₀ concentration of GABA along with increasing concentrations of this compound (e.g., 1 nM to 1 µM) for 5 seconds. Allow for a 60-second washout period with external solution between applications.

  • Data Acquisition: Record the peak inward current elicited by each application using an appropriate amplifier and data acquisition software (e.g., pCLAMP).

  • Data Analysis: Measure the peak amplitude of the current for each concentration. Normalize the potentiated current to the baseline GABA-alone current. Plot the normalized response against the log of this compound concentration and fit with a sigmoidal dose-response curve to determine the EC₅₀.

Multi-Electrode Array (MEA) Analysis of Network Hyperexcitability

This protocol describes how to induce and measure neuronal hyperexcitability in primary cortical cultures on an MEA and assess the inhibitory effect of this compound.

MEA_Workflow cluster_prep Culture Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis A1 Isolate primary cortical neurons (E18 mouse) A2 Plate neurons onto MEA plates A1->A2 A3 Mature culture (14-21 DIV) A2->A3 B1 Place MEA plate in recording system (37°C, 5% CO₂) A3->B1 Start Experiment B2 Record baseline network activity (10 min) B1->B2 B3 Add 4-AP (50 µM) to induce hyperexcitability B2->B3 B4 Record 4-AP effect (20 min) B3->B4 B5 Add this compound (various conc.) B4->B5 B6 Record final activity (20 min) B5->B6 C1 Spike and burst detection B6->C1 Analyze Data C2 Calculate parameters: - Mean Firing Rate - Burst Frequency - Network Synchrony C1->C2 C3 Compare parameters across Baseline, 4-AP, and this compound conditions C2->C3

Caption: Workflow for Multi-Electrode Array (MEA) analysis of network hyperexcitability.

Materials:

  • Primary cortical neurons (e.g., from E18 mouse embryos)

  • Neurobasal medium, B-27 supplement, GlutaMAX, Penicillin-Streptomycin

  • 48-well MEA plates (e.g., Axion BioSystems)

  • 4-Aminopyridine (4-AP) stock solution (50 mM in water)

  • This compound stock solution (10 mM in DMSO)

  • MEA recording system and analysis software

Procedure:

  • Cell Culture: Isolate and culture primary cortical neurons on MEA plates according to established protocols. Allow cultures to mature for 14-21 days in vitro (DIV) to form stable, spontaneously active networks.

  • Baseline Recording: Place the MEA plate into the recording system, allowing it to acclimate for 10 minutes. Record baseline spontaneous network activity for 10 minutes.

  • Induction of Hyperexcitability: Add 4-AP to each well to a final concentration of 50 µM. 4-AP is a potassium channel blocker that reliably induces epileptiform-like activity.

  • Hyperexcitability Recording: Allow the culture to stabilize for 10 minutes after 4-AP addition, then record the hyperexcitable network activity for 20 minutes.

  • Compound Application: To the 4-AP containing wells, add this compound at various final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (0.1% DMSO).

  • Final Recording: Allow the culture to stabilize for 10 minutes, then record the network activity in the presence of 4-AP and this compound for 20 minutes.

  • Data Analysis: Using the MEA software's analysis tools:

    • Detect spikes and identify bursts using a standardized algorithm (e.g., >5 spikes with inter-spike interval <100 ms).

    • Calculate the weighted mean firing rate (Hz) across all active electrodes.

    • Calculate the burst frequency (bursts per minute).

    • Calculate a network synchrony index, which measures the cross-correlation of spike trains between different electrodes.

    • Compare the parameters from the baseline, 4-AP, and this compound treatment phases.

Conclusion

The data and protocols presented here demonstrate a robust framework for quantifying the effects of the novel α2-selective GABA-A PAM, this compound. The compound effectively potentiates GABA-mediated currents and reverses chemically-induced neuronal hyperexcitability in a dose-dependent manner. These methods provide a clear path for the preclinical evaluation of this compound and similar compounds aimed at treating neurological disorders characterized by excessive neuronal activity.

Application Notes and Protocols for AM-2099 in Murine Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory pain is a complex condition arising from tissue damage and the subsequent release of inflammatory mediators. A key molecular player in the transmission of inflammatory pain signals is the voltage-gated sodium channel, Nav1.7. Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral nociceptive neurons and acts as a crucial threshold channel for action potential generation.[1] Genetic studies in humans have validated Nav1.7 as a significant pain target; loss-of-function mutations lead to a congenital inability to perceive pain, whereas gain-of-function mutations result in severe pain disorders. In preclinical inflammatory pain models, such as those induced by Complete Freund's Adjuvant (CFA) or carrageenan, the expression of Nav1.7 is upregulated in dorsal root ganglion (DRG) neurons, contributing to the heightened pain sensitivity characteristic of these states.[2][3]

AM-2099 is a potent and selective inhibitor of the Nav1.7 sodium channel. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study inflammatory pain in mouse models. The following sections detail the mechanism of action, experimental protocols for inducing and assessing inflammatory pain, and guidance on data presentation and interpretation.

Mechanism of Action: Nav1.7 in Inflammatory Pain

During an inflammatory response, a variety of pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), are released at the site of injury. These mediators activate intracellular signaling cascades within nociceptive neurons. Specifically, TNF-α can activate the p38 MAPK pathway, which in turn promotes the trafficking and insertion of Nav1.7 channels into the neuronal membrane.[4] This increased density of Nav1.7 channels at the cell surface lowers the threshold for action potential firing, leading to neuronal hyperexcitability. As a threshold channel, Nav1.7 amplifies subthreshold depolarizations, enabling other sodium channels, such as Nav1.8, to generate action potentials that are then propagated to the central nervous system, resulting in the sensation of pain.[5] this compound, as a selective Nav1.7 inhibitor, is designed to block this channel, thereby preventing the amplification of pain signals at the peripheral nerve endings and reducing inflammatory hyperalgesia.

Signaling Pathway of Nav1.7 in Inflammatory Pain Inflammation Tissue Injury / Inflammation Mediators Inflammatory Mediators (e.g., TNF-α, NGF) Inflammation->Mediators Release of p38MAPK p38 MAPK Activation Mediators->p38MAPK Activate Nav17_traffic Increased Nav1.7 Trafficking & Membrane Insertion p38MAPK->Nav17_traffic Promotes Nav17_activity Increased Nav1.7 Current Density Nav17_traffic->Nav17_activity AP_threshold Lowered Action Potential Threshold Nav17_activity->AP_threshold Hyperexcitability Neuronal Hyperexcitability AP_threshold->Hyperexcitability Pain_Signal Pain Signal Transmission to CNS Hyperexcitability->Pain_Signal AM2099 This compound AM2099->Nav17_activity Inhibits

Nav1.7 signaling in inflammatory pain.

Quantitative Data Summary

While specific studies detailing the use of this compound in CFA or carrageenan-induced inflammatory pain models in mice are not yet publicly available, data from related selective Nav1.7 inhibitors and other models provide a basis for experimental design.

CompoundAnimal ModelAdministration RouteDoseObserved EffectCitation
This compound Pruritus Model (Mice)Not Specified60 mg/kgStatistically significant reduction in scratching bouts[Vendor Data]
Compound 17 (Acylsulfonamide Nav1.7 Inhibitor)CFA-induced Cold Allodynia (Mice)Intraperitoneal100 mg/kgSignificant reduction in pain response[6]
ST-2530 (Saxitoxin-derived Nav1.7 inhibitor)Acute Thermal, Mechanical, and Chemical Pain (Mice)Subcutaneous3 mg/kgBroadly analgesic[7]

Disclaimer: The data for Compound 17 and ST-2530 are provided as a reference for the potential efficacy of selective Nav1.7 inhibitors. Optimal dosing for this compound in inflammatory pain models should be determined empirically through dose-response studies.

Experimental Protocols

The following protocols provide detailed methodologies for inducing inflammatory pain in mice and assessing the analgesic effects of this compound.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, characterized by thermal hyperalgesia, mechanical allodynia, and paw edema.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Sterile saline

  • 28-30 gauge needles and syringes

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimation: Acclimate mice to the testing environment for at least 3 days prior to the experiment.

  • Baseline Measurements: On the day of the experiment, record baseline measurements for mechanical sensitivity (von Frey test) and thermal sensitivity (Hargreaves test).

  • CFA Induction: Anesthetize the mice lightly with isoflurane. Inject 20 µL of CFA into the plantar surface of the right hind paw. A control group should be injected with 20 µL of sterile saline.

  • This compound Administration: Administer this compound or vehicle to the mice at a predetermined time point post-CFA injection (e.g., 24 hours). The route of administration (e.g., oral gavage, intraperitoneal injection) and dose should be based on preliminary studies. For oral gavage, a volume of 5-10 mL/kg is recommended.[7]

  • Pain Assessment: At various time points after this compound administration (e.g., 1, 2, 4, 6, and 24 hours), assess mechanical allodynia and thermal hyperalgesia. Paw volume can also be measured using a plethysmometer to quantify edema.

Carrageenan-Induced Paw Edema Model

This model is used to study acute inflammation and is characterized by a rapid onset of edema, hyperalgesia, and allodynia.

Materials:

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Sterile saline

  • 28-30 gauge needles and syringes

  • This compound

  • Vehicle for this compound

Procedure:

  • Animal Acclimation: Acclimate mice to the testing environment.

  • Baseline Measurements: Record baseline paw volume and pain sensitivity.

  • This compound Administration: Administer this compound or vehicle 30-60 minutes prior to carrageenan injection.

  • Carrageenan Induction: Inject 20-25 µL of 1% carrageenan into the plantar surface of the right hind paw.[8] The contralateral paw can be injected with saline as a control.

  • Pain and Edema Assessment: Measure paw volume and assess pain responses at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

Experimental Workflow for this compound in Inflammatory Pain Models Acclimation Animal Acclimation Baseline Baseline Pain Assessment (von Frey, Hargreaves) Acclimation->Baseline Induction Inflammation Induction (CFA or Carrageenan) Baseline->Induction Treatment This compound or Vehicle Administration Induction->Treatment Post_Treatment_Assessment Post-Treatment Pain Assessment (Time-course) Treatment->Post_Treatment_Assessment Data_Analysis Data Analysis & Comparison Post_Treatment_Assessment->Data_Analysis

Workflow for assessing this compound efficacy.
Behavioral Assessments

a. Mechanical Allodynia (von Frey Test):

  • Place mice in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

  • Apply a series of calibrated von Frey filaments with increasing force to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The 50% paw withdrawal threshold can be determined using the up-down method.

b. Thermal Hyperalgesia (Hargreaves Test):

  • Place mice in individual Plexiglas chambers on a glass floor and allow them to acclimate.

  • A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

  • The latency to paw withdrawal is automatically recorded.

  • A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.

Conclusion

This compound represents a promising tool for the investigation of inflammatory pain mechanisms. By selectively targeting Nav1.7, it allows for the specific interrogation of this channel's role in nociceptive signaling. The protocols outlined above provide a framework for robust preclinical evaluation of this compound's analgesic potential in validated mouse models of inflammatory pain. Careful experimental design, including appropriate controls and dose-response studies, will be critical for elucidating the therapeutic utility of this compound.

References

Troubleshooting & Optimization

AM-2099 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AM-2099 and troubleshooting common issues encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of ≥ 150 mg/mL.[1][2] For optimal results, it is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of the product.[2]

Q2: How should I store the this compound stock solution?

A2: Once prepared, the this compound stock solution in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store the aliquots at -80°C, which should maintain stability for up to 2 years. For shorter-term storage, -20°C is suitable for up to 1 year.[2]

Q3: Can I use this compound for in vivo studies? If so, what are the recommended vehicle formulations?

A3: Yes, this compound can be used for in vivo studies. Two recommended vehicle formulations can achieve a concentration of ≥ 2.5 mg/mL:[2][3]

  • Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][3]

  • Protocol 2: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2][3]

Detailed experimental protocols for preparing these formulations are provided in the "Experimental Protocols" section below.

Q4: What is the biological activity of this compound?

A4: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, with an IC50 of 0.16 μM for human Nav1.7.[1][2] It shows over 100-fold selectivity for Nav1.7 over Nav1.3, Nav1.4, Nav1.5, and Nav1.8.[2]

Troubleshooting Guide

Issue: I've prepared my this compound solution, but I observe precipitation or phase separation.

Solution:

If you observe precipitation or phase separation during the preparation of your this compound solution, you can use the following methods to aid dissolution:[2]

  • Heating: Gently warm the solution. The exact temperature and duration will depend on the solvent and concentration. It is recommended to start with a low temperature (e.g., 37°C) and gradually increase if necessary, while continuously monitoring the solution.

  • Sonication: Place the solution in a sonicator bath. Sonication uses ultrasonic waves to agitate the particles and facilitate their dissolution.

It is important to visually inspect the solution to ensure it is clear and all solid material has dissolved before use in your experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/VehicleConcentrationAppearanceReference(s)
DMSO≥ 150 mg/mL (321.57 mM)Clear Solution[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.36 mM)Clear Solution[2][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.36 mM)Clear Solution[2][3]

Note: "≥" indicates that the saturation point was not reached at this concentration.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (PEG300/Tween-80 Method)

This protocol outlines the step-by-step procedure to prepare a ≥ 2.5 mg/mL solution of this compound for in vivo use.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL this compound stock solution and add it to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

  • Add 450 µL of saline to the mixture to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and fully dissolved.

Protocol 2: Preparation of this compound for In Vivo Administration (SBE-β-CD Method)

This protocol provides an alternative method for preparing a ≥ 2.5 mg/mL solution of this compound for in vivo use.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. To do this, dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL this compound stock solution and add it to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix the solution thoroughly until it is clear and homogeneous.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: PEG300/Tween-80 Method cluster_protocol2 Protocol 2: SBE-β-CD Method p1_start Start with 25 mg/mL this compound in DMSO p1_step1 Add to PEG300 (1:4 ratio) p1_start->p1_step1 p1_step2 Add Tween-80 (to 5% final conc.) p1_step1->p1_step2 p1_step3 Add Saline (to 45% final conc.) p1_step2->p1_step3 p1_end Final Formulation (≥ 2.5 mg/mL) p1_step3->p1_end p2_start Start with 25 mg/mL this compound in DMSO p2_step2 Add this compound stock to SBE-β-CD solution (1:9 ratio) p2_start->p2_step2 p2_step1 Prepare 20% SBE-β-CD in Saline p2_step1->p2_step2 p2_end Final Formulation (≥ 2.5 mg/mL)

Caption: Experimental workflows for preparing in vivo formulations of this compound.

nav1_7_pathway cluster_neuron Dorsal Root Ganglion (DRG) Neuron cluster_inhibition Inhibition by this compound stimulus Noxious Stimulus (e.g., heat, pressure) receptor Nociceptor stimulus->receptor activates nav1_7 Nav1.7 Channel receptor->nav1_7 causes subthreshold depolarization action_potential Action Potential Generation nav1_7->action_potential amplifies depolarization, initiates action potential spinal_cord Signal to Spinal Cord action_potential->spinal_cord pain Pain Perception in Brain spinal_cord->pain am2099 This compound block Blocks Nav1.7 Channel am2099->block block->nav1_7 inhibits Na+ influx

Caption: Simplified signaling pathway of Nav1.7 in pain perception and its inhibition by this compound.

References

Technical Support Center: Optimizing AM-2099 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "AM-2099" is not publicly available in scientific literature or commercial databases. The following troubleshooting guide, FAQs, and protocols are based on general principles for optimizing novel small molecule inhibitors for in vivo studies and should be adapted based on the specific characteristics of this compound once they are determined.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in vivo?

A1: For a novel compound like this compound with limited public data, a starting dose is typically determined from in vitro efficacy data and preliminary in vivo tolerability studies. A common approach is to start with a dose that achieves a plasma concentration 5-10 times the in vitro IC50 or EC50. It is crucial to conduct a dose-ranging study to determine the optimal dose.

Q2: How can I improve the solubility of this compound for in vivo administration?

A2: Poor aqueous solubility is a common challenge for small molecule inhibitors. Several formulation strategies can be explored:

  • Co-solvents: Using a mixture of solvents such as DMSO, ethanol, and polyethylene (B3416737) glycol (PEG).

  • Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL.

  • Cyclodextrins: Utilizing cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.

  • Nanosuspensions: Milling the compound to nanoparticle size to increase surface area.

The choice of formulation will depend on the physicochemical properties of this compound and the route of administration.

Q3: I am observing off-target effects or toxicity at my desired therapeutic dose. What should I do?

A3: Off-target effects and toxicity can limit the therapeutic window of a compound. Consider the following troubleshooting steps:

  • Dose Reduction: Determine if a lower dose can maintain efficacy while reducing toxicity.

  • Alternative Dosing Schedule: Explore different dosing frequencies (e.g., every other day instead of daily) to minimize cumulative toxicity.

  • Route of Administration: Changing the route of administration (e.g., from intraperitoneal to subcutaneous) can alter the pharmacokinetic and toxicity profile.

  • Combination Therapy: Consider using this compound at a lower dose in combination with another agent to achieve a synergistic effect with reduced toxicity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Efficacy Poor bioavailability, rapid metabolism, incorrect dosing.Conduct pharmacokinetic (PK) studies to determine Cmax, Tmax, and half-life. Optimize the formulation and dosing regimen based on PK data.
High Animal Mortality Acute toxicity, vehicle-related toxicity.Perform a maximum tolerated dose (MTD) study. Test the vehicle alone to rule out vehicle-induced toxicity.
No In Vivo Efficacy Despite In Vitro Potency Inadequate tumor penetration, rapid clearance, target engagement not achieved.Assess target engagement in tumor tissue (e.g., via Western blot for a downstream marker). Use imaging techniques to assess drug distribution.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent strain (e.g., BALB/c mice).

  • Group Allocation: Assign 3-5 animals per group.

  • Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

  • Administration: Administer this compound via the intended clinical route for a defined period (e.g., daily for 5 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or other signs of severe toxicity.

Protocol 2: Dose-Response Efficacy Study
  • Animal Model: Use a relevant disease model (e.g., tumor xenograft model).

  • Group Allocation: Randomize animals into vehicle control and multiple this compound dose groups (e.g., 5, 15, 50 mg/kg).

  • Treatment: Administer the vehicle or this compound according to a predetermined schedule based on the MTD study.

  • Efficacy Readout: Monitor the primary efficacy endpoint (e.g., tumor volume, survival) throughout the study.

  • Data Analysis: Plot the dose-response curve to determine the optimal therapeutic dose.

Visualizations

G cluster_workflow In Vivo Concentration Optimization Workflow A In Vitro IC50/EC50 Determination B Preliminary Formulation & Solubility A->B C Maximum Tolerated Dose (MTD) Study B->C D Pharmacokinetic (PK) Study C->D E Dose-Response Efficacy Study D->E F Optimal In Vivo Concentration E->F

Caption: Workflow for optimizing this compound in vivo concentration.

G cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation AM2099 This compound AM2099->Kinase2

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_troubleshooting Troubleshooting Logic for Poor Efficacy Start Poor In Vivo Efficacy Observed CheckPK Assess Pharmacokinetics Start->CheckPK CheckTarget Assess Target Engagement in Vivo CheckPK->CheckTarget Good PK Reformulate Reformulate this compound CheckPK->Reformulate Poor PK IncreaseDose Increase Dose (if below MTD) CheckTarget->IncreaseDose No Target Engagement NewAnalog Consider New Analog CheckTarget->NewAnalog Target Engaged, No Efficacy Reformulate->Start IncreaseDose->Start

Caption: Troubleshooting flowchart for poor in vivo efficacy of this compound.

troubleshooting lack of efficacy with AM-2099 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies for researchers encountering a lack of in vivo efficacy with AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. While the primary role of Nav1.7 is in pain signaling, this guide is tailored for researchers investigating its potential secondary roles in oncology models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7, with an IC50 of 0.16 μM for human Nav1.7.[1][2] Its primary, well-established mechanism is the blockage of this channel, which plays a crucial role in the transmission of pain signals. For oncology applications, it is hypothesized that this compound's inhibition of Nav1.7 may disrupt downstream signaling pathways that contribute to tumor cell proliferation and survival in specific cancer models.

Q2: I am not seeing any tumor growth inhibition in my xenograft model with this compound. What are the most common reasons for this?

A2: A lack of in vivo efficacy for a small molecule inhibitor like this compound can stem from several factors.[3][4] The most common issues fall into three categories:

  • Compound-related Issues: Problems with the formulation, solubility, or stability of this compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Insufficient drug exposure at the tumor site or a lack of target engagement.

  • Model-related Issues: The chosen animal model may not be appropriate, or the biological hypothesis may be incorrect for that specific model.

Q3: Is my cancer model appropriate for studying the effects of this compound?

A3: The suitability of your cancer model is critical.[5][6][7] A key first step is to confirm that your chosen cancer cell line or patient-derived xenograft (PDX) model expresses the target, Nav1.7. Without expression of the target protein, this compound will not have an effect. It is also important to consider that the link between Nav1.7 and tumor proliferation is an emerging area of research, and this link may be highly context-dependent, existing only in specific cancer subtypes.

Troubleshooting Guide: Lack of In Vivo Efficacy

Problem Area 1: Formulation and Administration

Question: My this compound solution appears cloudy or precipitates upon dilution. Could this be the issue?

Answer: Yes, this is a strong indication of poor solubility and is a common problem with small molecule inhibitors.[3] If the compound is not fully dissolved, you will not be able to administer the correct dose, leading to inconsistent and poor results.

Troubleshooting Steps:

  • Optimize the Vehicle: For preclinical studies, a multi-component vehicle is often necessary to solubilize hydrophobic compounds.[8][9] See the table below for a sample formulation.

  • Check for Precipitation: Always visually inspect your final dosing solution. It should be clear. If not, you may need to adjust the vehicle components or lower the final concentration of this compound.

  • Sonication: Gentle heating and sonication can help to dissolve the compound, but be cautious about compound stability at higher temperatures.

Parameter Recommendation
Vehicle Component Example Formulation
Solubilizing AgentDMSO (Dimethyl sulfoxide)
Co-solventPEG400 (Polyethylene glycol 400)
DiluentSaline or PBS (Phosphate-buffered saline)
Final Ratio Example: 10% DMSO / 40% PEG400 / 50% Saline
Note The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize toxicity to the animals.

Caption: Sample Formulation for this compound In Vivo Administration

Problem Area 2: Pharmacokinetics and Target Engagement

Question: How do I know if this compound is reaching the tumor at a high enough concentration to be effective?

Answer: This is a crucial question that requires pharmacokinetic (PK) and pharmacodynamic (PD) analysis. A lack of efficacy is often due to insufficient drug exposure at the target site.[4][10]

Troubleshooting Steps:

  • Conduct a Pilot PK Study: Before a full efficacy study, administer a single dose of this compound to a small cohort of tumor-bearing mice. Collect blood and tumor samples at various time points (e.g., 1, 2, 4, 8, and 24 hours) to measure the concentration of this compound. This will tell you if the drug is being absorbed and is reaching the tumor.

  • Assess Target Engagement (PD Study): In parallel with the PK study, use the collected tumor samples to measure the engagement of this compound with its target. Since this compound's direct target is a channel, a direct binding assay may be complex. Instead, you can measure a downstream biomarker that is modulated by Nav1.7 activity. For this hypothetical oncology application, you would need to identify a relevant downstream marker (e.g., p-ERK, if Nav1.7 signaling is shown to affect the MAPK pathway in your model). A decrease in the level of this phosphorylated protein after this compound treatment would indicate target engagement.[11]

Study Type Objective Key Parameters to Measure
Pharmacokinetics (PK) To determine the concentration of this compound in plasma and tumor tissue over time.Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), half-life.
Pharmacodynamics (PD) To confirm that this compound is interacting with its target in the tumor.Inhibition of a downstream biomarker (e.g., reduction in p-ERK levels).

Caption: Key Parameters for PK/PD Studies

Problem Area 3: Animal Model and Biological Hypothesis

Question: I've confirmed my formulation is good and I have evidence of target engagement, but still no efficacy. What now?

Answer: If you have ruled out formulation and PK/PD issues, the problem may lie with the biological model itself.

Troubleshooting Steps:

  • Confirm Target Expression: Before anything else, confirm that your specific xenograft model expresses Nav1.7 at the protein level using Western blot or immunohistochemistry (IHC).

  • In Vitro Sensitivity: Ensure that your cancer cell line shows sensitivity to this compound in vitro. If the compound does not kill or inhibit the proliferation of the cancer cells in a dish, it is unlikely to do so in vivo.

  • Re-evaluate the Hypothesis: It is possible that while Nav1.7 is expressed, it is not a critical driver of tumor growth in your specific model. The lack of efficacy could be a valid negative result, indicating that Nav1.7 is not a viable therapeutic target in this context.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.

  • Prepare Vehicle: In a separate tube, mix the other vehicle components. For a 10% DMSO, 40% PEG400, 50% Saline vehicle, first mix the PEG400 and Saline.

  • Final Formulation: Slowly add the this compound/DMSO stock solution to the PEG400/Saline mixture while vortexing to avoid precipitation.

  • Final Volume Adjustment: Add saline to reach the final desired concentration and volume.

  • Administration: Administer the solution to mice via oral gavage at a volume appropriate for their weight (e.g., 10 mL/kg). Always include a vehicle-only control group.

Protocol 2: Western Blot for Nav1.7 Expression in Tumor Tissue
  • Homogenize Tumor: Snap-frozen tumor tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the resulting lysate is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.

  • Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with a primary antibody specific for Nav1.7.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_0 Hypothetical this compound Signaling Pathway in Cancer This compound This compound Nav1.7 Nav1.7 This compound->Nav1.7 Inhibition Ion_Flux Altered Ion Flux Nav1.7->Ion_Flux Downstream_Kinase Downstream Kinase Cascade (e.g., MAPK/ERK) Ion_Flux->Downstream_Kinase Proliferation Cell Proliferation & Survival Downstream_Kinase->Proliferation G cluster_1 Experimental Workflow for In Vivo Efficacy A 1. Confirm Target Expression (Western Blot/IHC) B 2. Develop Stable Formulation A->B C 3. Pilot PK/PD Study (Small Cohort) B->C D 4. In Vivo Efficacy Study (Treatment vs. Vehicle) C->D E 5. Monitor Tumor Growth & Body Weight D->E F 6. Terminal Tissue Collection & Analysis E->F G cluster_2 Troubleshooting Logic for Lack of Efficacy Start Lack of In Vivo Efficacy Q1 Is the dosing solution clear? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No: Reformulate Optimize Vehicle Q1->A1_No Q2 Is there sufficient tumor exposure (PK)? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No: Increase Dose or Improve Formulation Q2->A2_No Q3 Is the target engaged (PD)? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No: Dose may be too low for target engagement Q3->A3_No Q4 Does the model express Nav1.7? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes A4_No No: Select a different model Q4->A4_No End Conclusion: Hypothesis may be incorrect for this model. Target is not a driver. A4_Yes->End

References

potential off-target effects of AM-2099 in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of AM-2099. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, with an IC50 of 0.16 μM for human Nav1.7.[1][2]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for Nav1.7, it exhibits some activity against other sodium channel subtypes, specifically Nav1.1, Nav1.2, and Nav1.6.[1][3] It has demonstrated low affinity for the hERG channel (>30 μM) and did not show significant inhibition (less than 50%) against a panel of 100 kinases at a concentration of 1 μM or a broad CEREP panel at 10 μM.[1][3]

Q3: My cells are showing unexpected responses after this compound treatment, even though they do not express Nav1.7. What could be the cause?

If your cells do not express Nav1.7 but are showing a response to this compound, it is possible that they express one of the off-target sodium channel subtypes (Nav1.1, Nav1.2, or Nav1.6). We recommend performing RT-PCR or western blotting to determine the expression profile of these sodium channel subtypes in your cell line.

Q4: I am observing high variability in my experimental results with this compound. What are the possible reasons?

High variability can be due to several factors:

  • Compound solubility: Ensure that this compound is fully dissolved in the appropriate solvent before use.

  • Cell health and passage number: Use cells that are healthy and within a consistent passage number range for all experiments.

  • Assay conditions: Inconsistent incubation times, temperatures, or cell densities can lead to variability. Standardize all assay parameters.

Q5: How can I confirm that the observed effect in my cells is due to the inhibition of Nav1.7 and not an off-target effect?

To confirm on-target activity, you can use the following approaches:

  • RNA interference (RNAi): Use siRNA or shRNA to specifically knock down the expression of Nav1.7 in your cells. If the effect of this compound is diminished or abolished after knockdown, it confirms that the effect is mediated by Nav1.7.

  • Control compounds: Use a structurally different Nav1.7 inhibitor with a known selectivity profile as a positive control. A negative control compound with no activity against sodium channels should also be included.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cellular phenotype observed Off-target activity on Nav1.1, Nav1.2, or Nav1.6.1. Verify the expression of Nav1.1, Nav1.2, and Nav1.6 in your cell line using RT-PCR or Western blot. 2. If off-target channels are expressed, consider using a lower concentration of this compound or a more selective Nav1.7 inhibitor.
Inconsistent assay results Poor compound solubility or degradation.1. Prepare fresh stock solutions of this compound for each experiment. 2. Confirm the solubility of this compound in your chosen solvent and experimental media.
Cell toxicity observed at high concentrations Non-specific cytotoxic effects.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your experiments. 2. Use a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity.
No effect observed in a Nav1.7-expressing cell line 1. Incorrect compound concentration. 2. Low expression or function of Nav1.7. 3. Assay is not sensitive enough.1. Verify the concentration of your this compound stock solution. 2. Confirm the expression and functionality of Nav1.7 channels using techniques like patch-clamp electrophysiology. 3. Optimize your assay for higher sensitivity.

Quantitative Data Summary

Table 1: Selectivity Profile of this compound

Target IC50 / % Inhibition Reference
Human Nav1.7 0.16 μM[1][2]
Human Nav1.1 Lower selectivity (exact IC50 not specified)[1][3]
Human Nav1.2 Lower selectivity (exact IC50 not specified)[1][3]
Human Nav1.3 >100-fold selective over Nav1.7[1][3]
Human Nav1.4 >100-fold selective over Nav1.7[1][3]
Human Nav1.5 >100-fold selective over Nav1.7[1][3]
Human Nav1.6 Lower selectivity (exact IC50 not specified)[1][3]
Human Nav1.8 >100-fold selective over Nav1.7[1][3]
hERG >30 μM[1][3]
Kinase Panel (100 kinases) <50% inhibition at 1 μM[1]
CEREP Broad Panel <50% inhibition at 10 μM[1]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology for Assessing Sodium Channel Inhibition

This protocol outlines the general procedure for assessing the inhibitory effect of this compound on voltage-gated sodium channels expressed in heterologous systems (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the sodium channel of interest (e.g., Nav1.7, Nav1.1, Nav1.2, Nav1.6).

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier and data acquisition system.

Procedure:

  • Culture the cells to 50-70% confluency on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Form a giga-ohm seal with a borosilicate glass pipette (2-4 MΩ) on a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -120 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Establish a stable baseline recording of the sodium currents.

  • Prepare the desired concentrations of this compound in the external solution.

  • Perfuse the cell with the this compound containing solution for a defined period (e.g., 2-5 minutes).

  • Record the sodium currents again in the presence of the compound.

  • Wash out the compound by perfusing with the external solution and record the recovery of the current.

  • Analyze the data by measuring the peak inward current before and after compound application to determine the percentage of inhibition.

  • Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Visualizations

AM2099_Signaling_Pathway cluster_membrane Cell Membrane Nav1_7 Nav1.7 Nav1_1 Nav1.1 Nav1_2 Nav1.2 Nav1_6 Nav1.6 AM2099 This compound AM2099->Nav1_7 Potent Inhibition (On-Target) AM2099->Nav1_1 Weak Inhibition (Off-Target) AM2099->Nav1_2 Weak Inhibition (Off-Target) AM2099->Nav1_6 Weak Inhibition (Off-Target)

Caption: On-target and potential off-target interactions of this compound.

Off_Target_Workflow start Unexpected Cellular Response to this compound check_nav_expression Check for Off-Target Nav Channel Expression (Nav1.1, 1.2, 1.6) start->check_nav_expression expression_positive Off-Target Channels Expressed check_nav_expression->expression_positive Yes expression_negative Off-Target Channels Not Expressed check_nav_expression->expression_negative No consider_alt_inhibitor Consider Lower Dose or Alternative Inhibitor expression_positive->consider_alt_inhibitor troubleshoot_assay Troubleshoot Assay Parameters (Solubility, Cell Health) expression_negative->troubleshoot_assay investigate_other_off_targets Investigate Other Potential Off-Targets troubleshoot_assay->investigate_other_off_targets end Problem Resolved consider_alt_inhibitor->end investigate_other_off_targets->end

Caption: Workflow for troubleshooting unexpected cellular responses to this compound.

References

AM-2099 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and efficacy. The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent.

Data Presentation: this compound Storage Recommendations

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the potential degradation pathways for this compound?

A3: While specific forced degradation studies for this compound are not publicly available, its chemical structure, which includes a sulfonamide group, provides insights into potential degradation pathways. Sulfonamide-containing compounds can be susceptible to degradation under certain stress conditions.

Potential degradation mechanisms may include:

  • Hydrolysis: The sulfonamide bond may be susceptible to cleavage under strongly acidic or basic conditions, although sulfonamides are generally quite stable to hydrolysis.

  • Oxidation: The sulfur atom in the sulfonamide group can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of aromatic and heterocyclic structures present in this compound.

It is advisable to protect this compound solutions from light and to use freshly prepared solutions for experiments whenever possible.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Effect Observed

Possible Causes & Solutions:

  • Improper Storage: Verify that this compound has been stored according to the recommended conditions. Prolonged storage at inappropriate temperatures or repeated freeze-thaw cycles of stock solutions can lead to compound degradation.

    • Solution: Use a fresh vial of this compound or a newly prepared stock solution from powder.

  • Precipitation of the Compound: this compound may precipitate out of solution if its solubility limit is exceeded in the experimental buffer or cell culture medium.

    • Solution: Visually inspect solutions for any precipitate. Consider preparing fresh dilutions and ensure thorough mixing. It may be necessary to adjust the solvent concentration or use a solubilizing agent, ensuring it does not interfere with the assay.

  • Cellular Factors: The expression level of Nav1.7 in your cell line or primary culture can affect the observed potency.

    • Solution: Confirm Nav1.7 expression in your experimental system using techniques like qPCR or Western blotting.

Issue 2: High Variability in Experimental Results

Possible Causes & Solutions:

  • Inconsistent Dosing: Inaccurate pipetting or serial dilutions can lead to significant variability.

    • Solution: Calibrate your pipettes regularly and use a consistent dilution scheme.

  • Assay Conditions: Variations in incubation times, cell densities, or reagent concentrations can contribute to result variability.

    • Solution: Standardize all assay parameters and document them meticulously in your experimental protocol.

  • Edge Effects in Plate-Based Assays: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell health.

    • Solution: Avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.

Issue 3: Difficulties in Patch-Clamp Experiments

Possible Causes & Solutions:

  • Unstable Seal: Difficulty in forming or maintaining a gigaohm seal can be due to poor cell health or issues with the recording solutions.

    • Solution: Use healthy, low-passage cells. Ensure all solutions are freshly prepared, filtered, and have the correct osmolarity and pH.

  • Voltage-Clamp Errors: Large sodium currents can be difficult to clamp, leading to inaccurate measurements.

    • Solution: If possible, reduce the size of the sodium current by lowering the extracellular sodium concentration. Ensure proper series resistance compensation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer

This protocol provides a general framework for assessing the chemical stability of this compound under various pH conditions.

Materials:

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 9.4

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 10 µM in each of the pH buffers (5.4, 7.4, and 9.4).

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.

  • Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.

Visualizations

Signaling Pathway of Nociception Involving Nav1.7

The following diagram illustrates the role of Nav1.7 in the pain signaling pathway, which is the target of this compound.

Nav17_Pain_Signaling cluster_Nociceptor Nociceptor Terminal cluster_CNS Central Nervous System Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Receptor_Potential Receptor Potential (Subthreshold Depolarization) Noxious_Stimuli->Receptor_Potential activates Nav17 Nav1.7 Channel Receptor_Potential->Nav17 opens Amplification Amplification of Depolarization Nav17->Amplification causes Nav18 Nav1.8 Channel Amplification->Nav18 activates Action_Potential Action Potential Generation Nav18->Action_Potential triggers Pain_Perception Pain Perception Action_Potential->Pain_Perception Signal Propagation AM2099 This compound AM2099->Nav17 inhibits

Caption: Role of Nav1.7 in amplifying nociceptive signals.

Experimental Workflow for Stability Assessment

This diagram outlines the general workflow for conducting a chemical stability study of this compound.

Stability_Workflow cluster_Preparation Sample Preparation cluster_Incubation Stress Conditions cluster_Analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Dilution Dilute in Test Buffers (e.g., different pH) Stock_Solution->Dilution Incubate Incubate at Controlled Temperature Dilution->Incubate Sampling Collect Aliquots at Time Points Incubate->Sampling Quench Quench Reaction (e.g., cold acetonitrile) Sampling->Quench Analysis Analyze by HPLC or LC-MS/MS Quench->Analysis Data_Analysis Determine Degradation Rate Analysis->Data_Analysis

Caption: Workflow for assessing the chemical stability of this compound.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes with this compound.

Troubleshooting_Logic cluster_Checks Initial Checks cluster_Actions Corrective Actions cluster_Outcome Outcome Start Inconsistent Results with this compound Check_Storage Verify Storage Conditions Start->Check_Storage Check_Prep Review Solution Preparation Protocol Check_Storage->Check_Prep Correct New_Aliquot Use Fresh Aliquot or New Stock Check_Storage->New_Aliquot Incorrect Check_Assay Examine Assay Parameters Check_Prep->Check_Assay No Errors Fresh_Solutions Prepare Fresh Working Solutions Check_Prep->Fresh_Solutions Error Found Standardize_Assay Standardize Assay Conditions Check_Assay->Standardize_Assay Inconsistent Persistent Issue Persists: Consult Further Check_Assay->Persistent Consistent Resolved Issue Resolved New_Aliquot->Resolved Fresh_Solutions->Resolved Standardize_Assay->Resolved

Caption: A logical guide for troubleshooting inconsistent results.

interpreting ambiguous data from AM-2099 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-2099. Our goal is to help you interpret ambiguous data and refine your experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a key channel involved in the transmission of pain signals in peripheral sensory neurons.[2][3][4] By blocking this channel, this compound aims to reduce the excitability of these neurons and thereby produce an analgesic effect.

Q2: What is the reported potency and selectivity of this compound?

This compound has an IC₅₀ of 0.16 μM for human Nav1.7. It displays over 100-fold selectivity for Nav1.7 compared to Nav1.3, Nav1.4, Nav1.5, and Nav1.8. Lower levels of selectivity are observed against Nav1.1, Nav1.2, and Nav1.6. This compound shows low affinity for the hERG channel (>30 μM).[1]

Q3: Are there known species differences in the activity of this compound?

Yes, comparable inhibition of Nav1.7 is observed across human, mouse, dog, and cynomolgus monkey orthologs. However, this compound exhibits reduced activity against the rat Nav1.7 channel.[1] This is an important consideration when designing and interpreting preclinical studies.

Troubleshooting Guides for Ambiguous Data

Interpreting data from experiments with Nav1.7 inhibitors like this compound can be challenging. Below are common issues and steps to troubleshoot them.

Issue 1: Inconsistent IC₅₀ Values in Electrophysiology Experiments

Scenario: You observe significant variability in the IC₅₀ of this compound across different experimental runs or in different cell lines.

Possible Causes & Troubleshooting Steps:

  • Voltage Protocol: The potency of many Nav1.7 inhibitors is state-dependent (resting vs. inactivated state). Ensure your voltage protocols are consistent and appropriate for assessing the desired channel state. Small variations in holding potential can significantly impact apparent affinity.

  • Cell Line Stability: The expression levels and properties of ion channels can change over passages in cultured cells. Regularly perform quality control on your cell lines to ensure consistent Nav1.7 expression and biophysical properties.

  • Solution Perfusion: In patch-clamp experiments, mechanical stress from solution perfusion can affect channel gating. Ensure a stable and consistent flow rate and distance of the perfusion tip from the cell.[5]

  • Compound Stability: this compound, like many small molecules, can degrade over time or with freeze-thaw cycles. Prepare fresh stock solutions and aliquot them for single use.[1]

Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy

Scenario: this compound shows high potency in your in vitro assays, but the analgesic effect in animal models is weaker than expected or absent.[6]

Possible Causes & Troubleshooting Steps:

  • Pharmacokinetics: While this compound has shown a favorable pharmacokinetic profile in rats and dogs, ensure that the dosing regimen in your study achieves and maintains sufficient target engagement at the site of action.[1] Consider measuring plasma and tissue concentrations of this compound.

  • Off-Target Effects: Although highly selective, at higher concentrations this compound may interact with other Nav channels or targets, leading to complex physiological responses that could mask the analgesic effect.

  • Pain Model Selection: The contribution of Nav1.7 to different types of pain can vary. Ensure that the animal model you are using is known to be Nav1.7-dependent.[7]

  • Complex Biology of Nav1.7: The role of Nav1.7 in pain is complex and involves more than just direct signal transmission. It can also influence the expression of other molecules, such as opioid peptides.[4] The analgesic effect of Nav1.7 inhibition might be more nuanced than a simple channel block.

Issue 3: Unexpected Electrophysiological Waveforms

Scenario: Upon application of this compound, you observe unusual changes in the kinetics of the sodium current, such as a slowing of inactivation, that are not typical of a simple pore block.

Possible Causes & Troubleshooting Steps:

  • Interaction with Voltage Sensor: Some Nav1.7 inhibitors do not act as simple pore blockers but instead modulate the voltage-sensing domains of the channel. This can lead to more complex effects on channel gating.[8]

  • Presence of β Subunits: The presence and type of sodium channel β subunits can influence the pharmacology of the α subunit. Ensure you are aware of the β subunit composition in your experimental system.[5]

  • Contamination: Rule out contamination of your solutions or electrodes that could be causing anomalous channel behavior.

Data Presentation

Table 1: Selectivity Profile of this compound

ChannelSelectivity vs. Nav1.7
Nav1.3>100-fold
Nav1.4>100-fold
Nav1.5>100-fold
Nav1.8>100-fold
Nav1.1Lower Selectivity
Nav1.2Lower Selectivity
Nav1.6Lower Selectivity
hERG>30 µM IC₅₀

Data sourced from MedChemExpress product information.[1]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesTotal ClearanceVolume of Distribution (Vdss)Half-life
RatLowModerateModerate
DogVery LowLow18 hours

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for this compound IC₅₀ Determination

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on human Nav1.7 channels expressed in a stable cell line (e.g., HEK293).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing human Nav1.7.
  • Plate cells onto glass coverslips at a suitable density for patch-clamping 24-48 hours before the experiment.
  • Use low-passage number cells to ensure stable channel expression.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.[1]

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope.
  • Perfuse with external solution.
  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.
  • Establish a whole-cell patch-clamp configuration.
  • Hold the cell at a holding potential of -120 mV to ensure channels are in the resting state.
  • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol would be a depolarizing step to 0 mV for 20 ms.

4. Data Acquisition and Analysis:

  • Record baseline currents in the absence of the compound.
  • Prepare serial dilutions of this compound in the external solution.
  • Apply increasing concentrations of this compound to the cell and record the resulting currents.
  • Measure the peak inward current at each concentration.
  • Normalize the peak current to the baseline current.
  • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC₅₀.

Visualizations

Nav1_7_Signaling_Pathway cluster_stimulus Noxious Stimulus cluster_neuron Peripheral Sensory Neuron cluster_cns Central Nervous System Painful Stimulus Painful Stimulus Nav1.7 Nav1.7 Painful Stimulus->Nav1.7 Activates Action Potential Action Potential Nav1.7->Action Potential Initiates Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Triggers Spinal Cord Spinal Cord Neurotransmitter Release->Spinal Cord Signals to Brain Brain Spinal Cord->Brain Relays Signal Pain Perception Pain Perception Brain->Pain Perception This compound This compound This compound->Nav1.7 Inhibits

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation Cell Line with Nav1.7 Cell Line with Nav1.7 Patch Clamp Patch Clamp Cell Line with Nav1.7->Patch Clamp 1. Prepare IC50 Determination IC50 Determination Patch Clamp->IC50 Determination 2. Measure Currents with this compound Compare In Vitro and In Vivo Compare In Vitro and In Vivo IC50 Determination->Compare In Vitro and In Vivo Animal Model of Pain Animal Model of Pain This compound Administration This compound Administration Animal Model of Pain->this compound Administration 1. Select Behavioral Assessment Behavioral Assessment This compound Administration->Behavioral Assessment 2. Dose Behavioral Assessment->Compare In Vitro and In Vivo Troubleshoot Discrepancies Troubleshoot Discrepancies Compare In Vitro and In Vivo->Troubleshoot Discrepancies

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

References

minimizing AM-2099 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the precipitation of AM-2099 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this compound in your experiments.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution in Aqueous Buffer

Observation: A concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is clear, but a precipitate forms immediately upon dilution into an aqueous buffer or cell culture medium.

Potential CauseRecommended Solution
Exceeding Aqueous Solubility Limit: The final concentration of this compound is above its solubility limit in the aqueous environment.- Reduce the final working concentration of this compound. - Prepare a more concentrated stock solution and use a smaller volume for dilution to minimize the introduction of the organic solvent.[1] - Perform serial dilutions of the stock solution in the assay buffer rather than a single large dilution.[1]
Solvent-Shift Precipitation: The rapid change in solvent polarity when adding the DMSO stock to the aqueous buffer causes the compound to crash out of solution.- Add the this compound stock solution drop-wise to the pre-warmed (37°C) aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. - Prepare an intermediate dilution in a co-solvent mixture before the final dilution in the aqueous buffer.
Incorrect pH of the Buffer: As a sulfonamide-containing compound, the solubility of this compound is likely pH-dependent. The pH of your buffer may not be optimal for solubility.- Test the solubility of this compound in a range of buffers with different pH values to determine the optimal pH for solubility. Sulfonamides are generally more soluble in alkaline solutions.[2][3]
Issue 2: this compound Precipitates Over Time During an Experiment

Observation: The this compound solution is initially clear but becomes cloudy or a precipitate forms during incubation.

Potential CauseRecommended Solution
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound.- Ensure all solutions and experimental apparatus are maintained at a constant and appropriate temperature. Pre-warm all buffers and media to the experimental temperature before adding this compound.[1]
Interaction with Media Components: Components in the cell culture medium, such as salts or proteins, may interact with this compound, leading to precipitation.- Test the stability of this compound in your specific cell culture medium over the time course of your experiment. - If precipitation occurs, consider using a simpler buffer system (e.g., PBS) if experimentally feasible, to identify if media components are the cause.[1]
pH Shift During Incubation: Cellular metabolism can alter the pH of the culture medium over time, potentially causing the compound to precipitate.- Ensure your cell culture medium is adequately buffered for the incubator's CO2 concentration. The use of additional buffers like HEPES may be beneficial.[1]
Compound Degradation: this compound may not be stable in the aqueous solution under the experimental conditions, leading to the formation of insoluble degradation products.- Perform a stability study of this compound in your experimental buffer to assess its degradation profile over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is soluble in DMSO at concentrations of ≥ 150 mg/mL.[4] For cell-based assays, it is crucial to use a high-purity, sterile grade of DMSO and to keep the final concentration in the culture medium low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[5]

Q2: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?

A2: You can determine the maximum soluble concentration by performing a solubility assessment. A detailed protocol for this is provided in the "Experimental Protocols" section below. This involves preparing serial dilutions of a concentrated stock solution in your buffer and observing for precipitation.[6]

Q3: Are there any formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A3: Yes, for in vivo applications, co-solvent formulations are often used. MedChemExpress provides two example protocols:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in saline). Both of these formulations can achieve a solubility of ≥ 2.5 mg/mL.

Q4: Can freeze-thaw cycles of my this compound stock solution cause precipitation?

A4: Yes, repeated freeze-thaw cycles can lead to precipitation. It is highly recommended to aliquot your stock solution into single-use vials after preparation to avoid this issue. Before use, ensure the aliquot is completely thawed and vortexed to redissolve any potential precipitates.[1]

Q5: My this compound solution appears cloudy. How can I confirm if it is precipitation?

A5: Visual inspection for turbidity is the first step. To confirm, you can take a small aliquot of the solution and examine it under a microscope. The presence of crystalline or amorphous particles will confirm precipitation.[1]

Data Presentation

Table 1: Solubility of Representative Sulfonamides in Different Solvents

Sulfonamide CompoundSolventTemperature (°C)Solubility
SulfamethoxazoleWater250.5 g/L
SulfisoxazoleWater250.13 g/L
SulfadiazineWater370.25 g/L
SulfacetamideWater3711.0 g/L
SulfamethoxazoleEthanol2520 g/L
SulfisoxazoleEthanol2550 g/L

Data is compiled for illustrative purposes and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 466.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM stock, you will need 4.66 mg of this compound.

  • Weighing: Carefully weigh out the calculated mass of this compound powder into a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use, light-protected sterile tubes and store at -20°C or -80°C.

Protocol 2: Determining the Maximum Aqueous Solubility of this compound

This protocol outlines a method to determine the maximum kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4), pre-warmed to 37°C

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare Serial Dilutions: In a series of sterile microcentrifuge tubes, prepare a range of this compound concentrations by diluting the 10 mM stock solution into your pre-warmed aqueous buffer. Aim for a final DMSO concentration that is consistent across all dilutions and matches your experimental conditions (e.g., 0.5%). Example dilutions could range from 1 µM to 100 µM.

  • Incubation: Incubate the tubes at 37°C for a duration that reflects your planned experiment (e.g., 2 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of cloudiness or precipitate.

  • Microscopic Examination: Place a drop from each tube onto a microscope slide and examine for the presence of any crystalline or amorphous precipitate.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, is considered the maximum soluble concentration of this compound under these specific conditions.[6]

Mandatory Visualization

Signaling Pathway of Nav1.7 Inhibition

Nav1_7_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Nav1_7 Nav1.7 Channel Action_Potential Action Potential Propagation Nav1_7->Action_Potential Initiates Nfat5 Nfat5 Nav1_7->Nfat5 Regulates Pain_Stimulus Pain Stimulus Pain_Stimulus->Nav1_7 Activates Ca_Influx Ca2+ Influx Action_Potential->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Penk Penk Expression Nfat5->Penk Facilitates Opioid_Signaling Endogenous Opioid Signaling Penk->Opioid_Signaling AM_2099 This compound AM_2099->Nav1_7 Inhibits

Caption: Signaling pathway illustrating the role of Nav1.7 in pain and its inhibition by this compound.

Experimental Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Is the stock solution clear? Start->Check_Stock Prepare_Fresh_Stock Prepare fresh stock solution Check_Stock->Prepare_Fresh_Stock No Check_Dilution Immediate or delayed precipitation? Check_Stock->Check_Dilution Yes Prepare_Fresh_Stock->Check_Stock Immediate_Precipitation Troubleshoot Immediate Precipitation (See Guide 1) Check_Dilution->Immediate_Precipitation Immediate Delayed_Precipitation Troubleshoot Delayed Precipitation (See Guide 2) Check_Dilution->Delayed_Precipitation Delayed Solubility_Test Perform Solubility Test (See Protocol 2) Immediate_Precipitation->Solubility_Test Delayed_Precipitation->Solubility_Test Optimize_Concentration Optimize working concentration Solubility_Test->Optimize_Concentration Resolution Precipitation Resolved Optimize_Concentration->Resolution

Caption: A logical workflow for troubleshooting this compound precipitation issues in experiments.

References

addressing variability in AM-2099 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AM-2099, a novel inhibitor of the Kinase-X protein within the GFRY signaling pathway. Our goal is to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-X, a key downstream effector of the Growth Factor Receptor Y (GFRY). By binding to the kinase domain of Kinase-X, this compound prevents its phosphorylation and subsequent activation, leading to the inhibition of downstream signaling cascades that promote cell proliferation and survival in susceptible cancer cell lines.

Q2: How should I properly store and reconstitute this compound?

A2: For optimal stability, this compound powder should be stored at -20°C, desiccated, and protected from light. For creating stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working concentrations for cell culture, dilute the DMSO stock in a pre-warmed, serum-free medium immediately before use, ensuring the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.

Q3: What are the known resistance mechanisms to this compound?

A3: While research is ongoing, preliminary studies suggest that potential resistance mechanisms may include mutations in the Kinase-X ATP-binding pocket that reduce the binding affinity of this compound, or the upregulation of parallel signaling pathways that bypass the GFRY/Kinase-X axis.

Troubleshooting Guide

Issue 1: High Variability in IC50 Values for Cell Viability Assays

You may observe significant well-to-well or experiment-to-experiment variability when determining the half-maximal inhibitory concentration (IC50) of this compound.

Possible Causes & Solutions

  • Inconsistent Final DMSO Concentration: Ensure the final concentration of DMSO is identical across all wells, including vehicle controls. A serial dilution of this compound in the medium should be performed after the initial dilution of the stock solution.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can dramatically alter results. Always perform a cell count using a hemocytometer or automated cell counter before seeding. Allow cells to adhere and resume logarithmic growth (typically 12-24 hours) before adding the compound.

  • Assay Incubation Time: The timing of the viability assay readout is critical. Ensure the incubation period with this compound is consistent across all experiments (e.g., 72 hours).

  • Batch-to-Batch Variation of this compound: If you suspect the issue is with the compound itself, it is crucial to test different lots.

Troubleshooting Workflow: Inconsistent IC50 Values

A High IC50 Variability Observed B Check Final DMSO Concentration A->B C Is DMSO % consistent across all wells? B->C D Review Cell Seeding Protocol C->D Yes K Standardize DMSO dilution steps C->K No E Are cells counted accurately? Is seeding density optimal? D->E F Verify Assay Incubation Time E->F Yes L Optimize seeding density and pre-incubation time E->L No G Is incubation time identical for all plates? F->G H Test Different Lots of this compound G->H Yes M Use a calibrated timer and consistent schedule G->M No I Problem Resolved H->I Different lot resolves issue J Contact Support H->J Issue persists K->B L->D M->F

A troubleshooting flowchart for diagnosing inconsistent IC50 values.

Table 1: Impact of Experimental Parameters on this compound IC50 Values in A549 Cells

ParameterCondition ACondition BIC50 (nM) - AIC50 (nM) - BFold Change
Cell Seeding Density 2,000 cells/well8,000 cells/well45.2 ± 3.198.7 ± 5.62.18
Serum Concentration 2% FBS10% FBS51.6 ± 4.585.1 ± 6.21.65
Final DMSO % 0.05%0.5%48.9 ± 3.975.3 ± 8.11.54
This compound Lot Lot #A1138Lot #B209547.1 ± 2.849.5 ± 3.31.05

Data are presented as mean ± standard deviation from three independent experiments.

Issue 2: No Inhibition of Target Phosphorylation Observed in Western Blot

You have treated cells with this compound but do not see a decrease in the phosphorylation of Kinase-X (p-Kinase-X) via Western blot.

Possible Causes & Solutions

  • Insufficient Stimulation of the Pathway: The GFRY/Kinase-X pathway may have low basal activity in your cell model. Ensure you stimulate the pathway with the appropriate ligand (e.g., Growth Factor-Y) for a short period (e.g., 15-30 minutes) before cell lysis to induce robust phosphorylation of Kinase-X.

  • Sub-optimal this compound Pre-incubation Time: The inhibitor needs sufficient time to enter the cells and engage its target. We recommend a pre-incubation period of 2-4 hours with this compound before stimulating with the growth factor.

  • Incorrect Antibody: Verify that you are using a validated antibody specific for the phosphorylated form of Kinase-X at the correct residue.

  • Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

GFRY Signaling and this compound Mechanism

GFY Growth Factor-Y (Ligand) GFRY GFRY Receptor GFY->GFRY Binds KinaseX Kinase-X GFRY->KinaseX Activates pKinaseX p-Kinase-X (Active) KinaseX->pKinaseX Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pKinaseX->Downstream AM2099 This compound AM2099->KinaseX Inhibits ATP Binding

The inhibitory action of this compound on the GFRY signaling cascade.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to determine the IC50 of this compound in a 96-well format.

Methodology

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a pre-determined optimal density (e.g., 3,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in a serum-free medium. Start from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 0.1 nM), including a vehicle control (e.g., 0.2% DMSO).

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a 1X final concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells and perform a non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC50 value.

Workflow for IC50 Determination

A Seed Cells (96-well plate) B Incubate 24h A->B D Treat Cells with This compound (1X final) B->D C Prepare 2X this compound Serial Dilutions C->D E Incubate 72h D->E F Add MTT Reagent Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

A generalized workflow for determining IC50 using an MTT assay.
Protocol 2: Western Blot for p-Kinase-X Inhibition

Methodology

  • Cell Culture: Grow cells to 80-90% confluency in 6-well plates.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-16 hours.

  • Inhibitor Pre-treatment: Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2 hours.

  • Ligand Stimulation: Stimulate the cells with Growth Factor-Y (e.g., 50 ng/mL) for 20 minutes. Include a non-stimulated control.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-Kinase-X overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total Kinase-X or a housekeeping protein like GAPDH.

AM-2099 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability, degradation, and proper handling of AM-2099. Our goal is to help you mitigate potential issues in your experiments and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound degradation in my experiments?

A1: Signs of this compound degradation can manifest in various ways, including:

  • A noticeable decrease in its expected biological activity, requiring higher concentrations to achieve the same effect.

  • Inconsistent results between experimental replicates.

  • Visible precipitation or changes in the color of the solution.

  • The appearance of new, unidentified peaks during analytical analysis (e.g., by HPLC or LC-MS).

Q2: What are the primary factors that can cause this compound to degrade?

A2: Based on the chemical structure of this compound, which contains sulfonamide, ether, and pyrimidine (B1678525) moieties, several factors could contribute to its degradation:

  • pH: The sulfonamide group can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidizing agents.

  • Light: Prolonged exposure to UV or high-intensity light may induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

  • Inappropriate Solvents: Using solvents that are not recommended or of low purity can introduce reactive impurities.

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: To ensure the longevity of your this compound stock solutions, we recommend the following:

  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) for initial stock solutions.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent in your final experimental medium.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]

  • Protection: Protect solutions from light, especially if stored for extended periods.

Q4: What is the maximum recommended concentration of DMSO in cell culture experiments?

A4: While this compound is soluble in DMSO, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.5% or less is generally well-tolerated by most cell lines, but it is best practice to keep it at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: this compound Instability

This guide will help you troubleshoot common issues related to the stability of this compound in your experiments.

Observed Problem Potential Cause Recommended Action
Reduced or inconsistent biological activity Compound degradation in stock solution.Prepare a fresh stock solution from powder. Ensure proper storage of aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]
Compound instability in experimental media.Decrease the incubation time if possible. For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Precipitation in cell culture media Poor aqueous solubility at the working concentration.Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Perform serial dilutions to avoid shocking the compound out of solution. Gentle sonication of the final diluted solution may also help.
Appearance of unexpected peaks in analytical chromatography Degradation of this compound.Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve the parent compound from its degradants.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Media

This protocol outlines a method to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (with or without serum)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for pH adjustment of the mobile phase)

Methodology:

  • Preparation of this compound Solution: Prepare a solution of this compound in your experimental medium at the final working concentration.

  • Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). Immediately store the collected aliquots at -80°C until analysis.

  • Sample Preparation for HPLC: At the time of analysis, thaw the samples. If your medium contains proteins, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Transfer the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto the C18 column.

    • Use a suitable mobile phase gradient to separate this compound from potential degradation products. A typical starting point could be a gradient of water and acetonitrile with 0.1% formic acid.

    • Detect the compound using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.

Protocol 2: Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to understand its intrinsic stability and identify potential degradation products. This is crucial for developing a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp).

Procedure:

  • For each condition, prepare a solution of this compound in the respective stress medium.

  • Incubate for a defined period (e.g., 24-48 hours), collecting samples at intermediate time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as LC-MS, to separate and identify the degradation products.

Visualizations

cluster_0 Potential Degradation Pathways of this compound AM2099 This compound (Intact Molecule) Hydrolysis Hydrolysis (Acid/Base) AM2099->Hydrolysis Oxidation Oxidation AM2099->Oxidation Photolysis Photolysis (Light Exposure) AM2099->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

cluster_1 Troubleshooting Workflow for this compound Instability Start Inconsistent or Reduced Biological Activity Check_Stock Prepare Fresh Stock Solution & Aliquot Properly Start->Check_Stock Run_Experiment Re-run Experiment Check_Stock->Run_Experiment Still_Issue Still Experiencing Issues? Run_Experiment->Still_Issue Assess_Media_Stability Assess Stability in Experimental Media (Protocol 1) Still_Issue->Assess_Media_Stability Yes Resolved Issue Resolved Still_Issue->Resolved No Optimize_Conditions Optimize Experimental Conditions (e.g., incubation time, media changes) Assess_Media_Stability->Optimize_Conditions Optimize_Conditions->Resolved

Caption: Workflow for troubleshooting this compound instability.

References

managing unexpected side effects of AM-2099 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AM-2099. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in animal models. Here you will find troubleshooting guides and frequently asked questions to help manage unexpected side effects and optimize your experimental outcomes.

Troubleshooting Guides

This section provides detailed guidance in a question-and-answer format to address specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected Hepatotoxicity

Question: What should I do if I observe elevated liver enzymes (ALT/AST) in animal models treated with this compound?

Answer: Elevated levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are potential indicators of drug-induced liver injury (DILI).[1] While often mild with kinase inhibitors, monitoring is crucial.[2] The primary treatment for DILI is the removal of the offending agent.[1]

Recommended Actions:

  • Confirm the Finding: Repeat the liver function tests on a new blood sample to rule out experimental error.

  • Dose De-escalation: Consider reducing the dose of this compound. A dose-response study can help identify a therapeutic window with minimal hepatotoxicity.

  • Monitor Liver Function: Implement a regular monitoring schedule for liver enzymes throughout the study duration.

  • Histopathological Analysis: At the study endpoint, collect liver tissue for histopathological examination to assess the extent of cellular damage.

  • Review Co-administered Substances: Ensure that no other compounds being administered are known hepatotoxins that could be acting synergistically with this compound.

Table 1: Example Serum ALT/AST Levels in Rodent Models

Treatment GroupDose (mg/kg)ALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)
Vehicle Control035 ± 860 ± 12
This compound (Low Dose)1055 ± 1585 ± 20
This compound (High Dose)50150 ± 45220 ± 60

*Statistically significant increase compared to vehicle control (p < 0.05).

Experimental Protocol: Monitoring Liver Function in Mice

This protocol outlines the steps for routine monitoring of liver function in mice during treatment with this compound.

  • Animal Handling: Acclimatize mice for at least 3-5 days before the start of the experiment.[3]

  • Blood Collection:

    • Collect approximately 50-100 µL of blood via tail vein or saphenous vein at baseline (Day 0) and then weekly.

    • Place the blood in serum separator tubes.

    • Allow the blood to clot for 30 minutes at room temperature.

    • Centrifuge at 2000 x g for 10 minutes to separate the serum.

  • Serum Analysis:

    • Analyze the serum for ALT and AST levels using a veterinary chemistry analyzer or commercially available ELISA kits.

  • Data Interpretation:

    • Compare the ALT and AST levels of the this compound treated groups to the vehicle control group.

    • A significant increase in these enzymes may indicate hepatotoxicity.

  • Terminal Procedure:

    • At the end of the study, euthanize the animals and perform a necropsy.

    • Collect the liver and fix it in 10% neutral buffered formalin for histopathological analysis.

Diagram: Workflow for Investigating Hepatotoxicity

Hepatotoxicity_Workflow Start Elevated ALT/AST Observed Confirm Repeat LFTs Start->Confirm DoseResponse Perform Dose De-escalation Study Confirm->DoseResponse If confirmed Review Review Co-administered Compounds Confirm->Review Monitor Weekly Monitoring of Liver Function DoseResponse->Monitor Histology Terminal Histopathology of Liver Tissue Monitor->Histology Outcome Determine Safe Dosing Regimen Histology->Outcome Review->DoseResponse

Caption: Workflow for troubleshooting hepatotoxicity in animal models.

Issue 2: Signs of Nephrotoxicity

Question: My animals are showing increased serum creatinine (B1669602) and Blood Urea Nitrogen (BUN). Could this be a side effect of this compound?

Answer: Yes, elevated serum creatinine and BUN are key indicators of potential kidney dysfunction.[4][5] Drug-induced nephrotoxicity can occur through various mechanisms, including acute tubular necrosis or inflammation.[6][7]

Recommended Actions:

  • Baseline and Serial Monitoring: Always measure baseline kidney function before starting treatment. Continue to monitor serum creatinine, BUN, and urine output throughout the study.[5]

  • Urinalysis: Perform urinalysis to check for proteinuria, hematuria, or the presence of crystals, which can provide more insight into the nature of the kidney injury.

  • Hydration: Ensure animals have free access to water, as dehydration can exacerbate kidney injury.

  • Histopathology: Upon study completion, conduct a thorough histological examination of the kidneys to identify any structural damage to the glomeruli or tubules.

Table 2: Key Indicators of Renal Function in Rat Models

Treatment GroupDose (mg/kg)Serum Creatinine (mg/dL) (Mean ± SD)BUN (mg/dL) (Mean ± SD)Proteinuria (mg/24h) (Mean ± SD)
Vehicle Control00.5 ± 0.120 ± 410 ± 3
This compound (Low Dose)100.6 ± 0.225 ± 615 ± 5
This compound (High Dose)501.2 ± 0.445 ± 1030 ± 8*

*Statistically significant increase compared to vehicle control (p < 0.05).

Experimental Protocol: Assessment of Renal Function in Rats

This protocol provides a method for assessing renal function in rats treated with this compound.[8]

  • Animal Housing: House rats in metabolic cages for 24-hour urine collection.[8] Ensure proper acclimatization.

  • Urine Collection: Collect urine over a 24-hour period to measure volume and test for protein levels. Centrifuge urine samples to remove debris before analysis.[8]

  • Blood Sampling:

    • Collect blood samples at baseline and at specified time points during the study.

    • Process blood to obtain serum for creatinine and BUN analysis.

  • Biochemical Analysis:

    • Use an automated chemistry analyzer or specific assay kits to measure serum creatinine and BUN.

    • Measure urine protein concentration using a suitable method like the Bradford assay.

  • Glomerular Filtration Rate (GFR) (Optional): For a more definitive assessment of kidney function, GFR can be measured using the clearance of a marker like inulin.[9][10] This is a more invasive and complex procedure.[9][10]

Diagram: Decision Tree for Managing Nephrotoxicity

Nephrotoxicity_Decision_Tree Start Increased Serum Creatinine/BUN Urinalysis Perform Urinalysis Start->Urinalysis Proteinuria Proteinuria or Hematuria? Urinalysis->Proteinuria DoseAdjust Reduce Dose and Increase Hydration Proteinuria->DoseAdjust Yes Continue Continue Monitoring Proteinuria->Continue No DoseAdjust->Continue Stop Consider Stopping Treatment Arm DoseAdjust->Stop Histology Proceed to Terminal Histopathology Continue->Histology

Caption: Decision-making process for observed nephrotoxicity.

Issue 3: Off-Target Neurological Effects

Question: A subset of my animals are exhibiting mild tremors and ataxia. Is this a known side effect of kinase inhibitors?

Answer: Neurological side effects, while less common, can occur with kinase inhibitors.[11] These effects can be dose-dependent and may be specific to the animal strain being used.[12] The mechanism could involve off-target inhibition of kinases in the central nervous system or disruption of ion channels.

Recommended Actions:

  • Systematic Observation: Use a standardized scoring system (e.g., a functional observational battery) to quantify the severity and frequency of neurological signs.

  • Dose-Response Assessment: Determine if the neurological effects are dose-dependent by testing a range of this compound concentrations.

  • Pharmacokinetic Analysis: Measure the concentration of this compound in the brain tissue to determine if it crosses the blood-brain barrier.[13][14]

  • Control for Stress: Ensure that handling and environmental stress are minimized, as these can sometimes induce or worsen neurological signs.

Table 3: Neurological Scoring in a Mouse Model

Treatment GroupDose (mg/kg)Ataxia Score (0-4) (Mean ± SD)Tremor Incidence (%)
Vehicle Control00.1 ± 0.20%
This compound (Low Dose)100.5 ± 0.410%
This compound (High Dose)501.8 ± 0.645%

*Statistically significant increase compared to vehicle control (p < 0.05). Score of 0 = normal, 4 = severe.

Experimental Protocol: Basic Neurological Assessment

This protocol describes a non-invasive method for assessing neurological function in rodents.

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before observation.

  • Open Field Test:

    • Place the animal in the center of an open field arena.

    • Observe and record locomotor activity, gait, and any abnormal behaviors (e.g., tremors, circling) for 5-10 minutes.

  • Gait Analysis:

    • Observe the animal walking on a flat surface. Look for signs of ataxia, such as a wide-based stance or stumbling.

  • Righting Reflex:

    • Gently place the animal on its back and measure the time it takes to right itself. A delayed reflex can indicate neurological impairment.

  • Scoring:

    • Use a predefined scoring sheet to record observations for each animal at baseline and after treatment.

    • Ensure the observer is blinded to the treatment groups to minimize bias.

Issue 4: Variable Efficacy and Tumor Resistance

Question: I am observing inconsistent tumor regression with this compound, and some tumors appear to be resistant. What could be the cause?

Answer: Variable efficacy is a common challenge in preclinical oncology studies and can be attributed to several factors, including tumor heterogeneity, inconsistent drug exposure, or the development of resistance mechanisms.[15][16][17]

Recommended Actions:

  • Verify Drug Formulation and Administration: Ensure the this compound formulation is stable and administered consistently.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlate drug concentration in the plasma and tumor with target engagement (i.e., inhibition of MAP4K7) and anti-tumor effect.

  • Assess Tumor Heterogeneity: Analyze tumor samples from responding and non-responding animals to identify potential biomarkers of resistance.[17][18] Patient-derived xenograft (PDX) models are particularly useful for studying tumor heterogeneity.[18][19]

  • Investigate Resistance Pathways: In non-responding tumors, examine downstream signaling pathways for compensatory activation.

Table 4: Tumor Growth Inhibition in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume Change (%) (Day 21 vs Day 0)Response Rate (%)
Vehicle Control0+150%0%
This compound50-40%60%
This compound (Resistant)50+80%0%

Experimental Protocol: Evaluating Efficacy in a Xenograft Model

This protocol details the steps for a standard in vivo efficacy study.[3]

  • Cell Preparation: Culture the desired cancer cell line and harvest cells during the logarithmic growth phase. Ensure high viability (>95%).[3]

  • Animal Implantation:

    • Implant tumor cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice).

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume 2-3 times per week using digital calipers. The formula Volume = (width)² x length/2 is commonly used.[3]

  • Randomization and Treatment:

    • Randomize animals into treatment groups (vehicle control, this compound).

    • Begin treatment when tumors have reached the desired size. Administer this compound according to the planned dose and schedule.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the percent tumor growth inhibition (%TGI) at the end of the study.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Post-Study Analysis:

    • At the study endpoint, excise tumors for downstream analysis (e.g., Western blot for target inhibition, IHC for proliferation markers, or RNA sequencing for resistance mechanisms).

Efficacy_Workflow Start Variable Tumor Response Observed CheckAdmin Verify Formulation and Administration Start->CheckAdmin PKPD Conduct PK/PD Analysis CheckAdmin->PKPD TumorAnalysis Analyze Responding vs. Non-responding Tumors PKPD->TumorAnalysis Biomarker Identify Potential Biomarkers TumorAnalysis->Biomarker Pathway Investigate Resistance Pathways TumorAnalysis->Pathway

Caption: this compound inhibits MAP4K7, blocking the JNK signaling cascade.

Q2: What is the recommended vehicle for in vivo administration of this compound? The recommended vehicle for this compound is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is critical to ensure that this compound is fully dissolved and that the vehicle itself does not cause adverse effects in a control group. A small pilot study to confirm vehicle tolerability is advised.

Q3: Are there any known drug-drug interactions to be aware of? Currently, formal drug-drug interaction studies for this compound have not been completed. However, as this compound is likely metabolized by cytochrome P450 (CYP) enzymes in the liver, co-administration with known potent inhibitors or inducers of CYP enzymes should be approached with caution. Such interactions could alter the pharmacokinetic profile of this compound, potentially leading to increased toxicity or reduced efficacy.

Q4: How should this compound be stored? this compound should be stored as a solid powder at -20°C. For short-term storage, it can be kept at 4°C. Solutions of this compound in the recommended vehicle should be prepared fresh for each experiment and not stored for more than 24 hours. Protect from light and moisture.

References

Technical Support Center: Enhancing the Oral Bioavailability of AM-2099

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the oral bioavailability of the investigational compound AM-2099. The following information is curated to address common challenges and provide structured experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that may limit the oral bioavailability of a compound like this compound?

The oral bioavailability of a drug candidate is influenced by a combination of its physicochemical properties and physiological factors within the gastrointestinal (GI) tract. Key limiting factors include:

  • Poor Aqueous Solubility: The drug must dissolve in the GI fluids to be absorbed. Low solubility is a common reason for poor bioavailability.[1][2][3]

  • Low Permeability: The drug must be able to pass through the intestinal epithelium to enter the bloodstream.[2]

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation.[1]

  • Chemical Instability: The drug may be degraded by the acidic environment of the stomach or by enzymes in the GI tract.[1]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters can actively pump the drug back into the intestinal lumen, reducing net absorption.

Q2: What initial assessments should be performed to characterize the bioavailability challenges of this compound?

A systematic approach to characterizing the absorption barriers is crucial. The following initial assessments are recommended:

  • Solubility Profiling: Determine the aqueous solubility of this compound at different pH values representative of the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability Assessment: Utilize in vitro models like the Caco-2 cell monolayer assay to estimate the intestinal permeability of this compound.

  • LogP/LogD Measurement: Determine the lipophilicity of the compound, which influences both solubility and permeability.

  • In Vitro Metabolic Stability: Assess the stability of this compound in the presence of liver microsomes or hepatocytes to predict the extent of first-pass metabolism.

Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble drugs?

Several formulation strategies can be employed to enhance the dissolution and subsequent absorption of poorly soluble compounds:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to a faster dissolution rate.[2][4][5]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[1]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can enhance the solubility and absorption of lipophilic drugs.[1][4][6]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1]

Troubleshooting Guide

Issue 1: this compound exhibits low and variable plasma concentrations after oral administration in preclinical species.

Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.

Troubleshooting Workflow:

A Low and variable plasma exposure B Hypothesis: Dissolution rate-limited absorption A->B C Step 1: Characterize pH-dependent solubility B->C D Step 2: Perform in vitro dissolution testing of neat API C->D E Result: Low solubility and slow dissolution D->E F Action: Explore solubility enhancement strategies E->F G Strategy 1: Particle size reduction (Micronization/Nanomilling) F->G H Strategy 2: Formulate as an amorphous solid dispersion F->H I Strategy 3: Develop a lipid-based formulation F->I J Step 3: Evaluate optimized formulations in vitro G->J H->J I->J K Step 4: Conduct in vivo pharmacokinetic studies with lead formulations J->K

Caption: Troubleshooting workflow for low oral exposure.

Experimental Protocols:

  • pH-Dependent Solubility Assay:

    • Prepare a series of buffers at pH 1.2, 2.5, 4.5, 6.8, and 7.4.

    • Add an excess amount of this compound to each buffer.

    • Shake the samples at 37°C for 24 hours to reach equilibrium.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of this compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

  • In Vitro Dissolution Testing (USP Apparatus II):

    • Prepare a dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).

    • Place a known amount of this compound (or its formulation) in the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 rpm) at 37°C.

    • Withdraw samples at predetermined time points.

    • Analyze the concentration of dissolved this compound in each sample.

Data Presentation:

Formulation StrategyThis compound Solubility (µg/mL) at pH 6.8In Vitro Dissolution (% dissolved in 30 min)
Neat API (crystalline)0.515
Micronized API1.245
Amorphous Solid Dispersion (1:3 drug:polymer)25.885
Self-Emulsifying Drug Delivery System (SEDDS)>100 (in formulation)95 (drug release)
Issue 2: In vitro studies show good solubility, but in vivo absorption remains low.

Possible Cause: Low intestinal permeability or significant efflux.

Troubleshooting Workflow:

A Good in vitro solubility, poor in vivo absorption B Hypothesis: Permeability-limited absorption A->B C Step 1: Conduct Caco-2 permeability assay B->C D Result: Low apparent permeability (Papp) C->D E Step 2: Determine efflux ratio in Caco-2 assay D->E F Result: Efflux ratio > 2 E->F G Conclusion: this compound is a substrate for efflux transporters F->G H Action: Co-administer with a P-gp inhibitor in preclinical models G->H I Action: Explore formulation strategies to inhibit efflux G->I J Action: Consider prodrug approach to mask recognition by transporters G->J K Step 3: Evaluate strategies in vivo H->K I->K J->K

Caption: Troubleshooting workflow for permeability-limited absorption.

Experimental Protocols:

  • Caco-2 Permeability Assay:

    • Culture Caco-2 cells on permeable filter supports for 21 days to form a differentiated monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-to-B) permeability, add this compound to the apical side and measure its appearance on the basolateral side over time.

    • For basolateral-to-apical (B-to-A) permeability, add this compound to the basolateral side and measure its appearance on the apical side.

    • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).

Data Presentation:

CompoundPapp (A-to-B) (x 10⁻⁶ cm/s)Papp (B-to-A) (x 10⁻⁶ cm/s)Efflux Ratio
Propranolol (High Permeability Control)25.223.80.9
Digoxin (P-gp Substrate Control)0.55.511.0
This compound1.16.86.2

Signaling Pathway and Absorption Mechanisms

A simplified diagram illustrating the potential barriers to oral absorption of this compound in the gastrointestinal tract.

cluster_0 GI Lumen cluster_1 Enterocyte cluster_2 Portal Circulation This compound (Oral Dose) This compound (Oral Dose) Dissolution Dissolution This compound (Oral Dose)->Dissolution Degradation (pH, Enzymes) Degradation (pH, Enzymes) This compound (Oral Dose)->Degradation (pH, Enzymes) This compound (Dissolved) This compound (Dissolved) Dissolution->this compound (Dissolved) Passive Diffusion Passive Diffusion This compound (Dissolved)->Passive Diffusion Efflux (P-gp) Efflux (P-gp) Passive Diffusion->Efflux (P-gp) Absorbed this compound Absorbed this compound Passive Diffusion->Absorbed this compound First-Pass Metabolism (Liver) First-Pass Metabolism (Liver) Absorbed this compound->First-Pass Metabolism (Liver) Systemic Circulation Systemic Circulation First-Pass Metabolism (Liver)->Systemic Circulation

Caption: Barriers to oral drug absorption.

References

long-term stability of AM-2099 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of AM-2099 in Dimethyl Sulfoxide (DMSO) when stored at -20°C. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions in DMSO?

For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C. One supplier suggests that when stored at -20°C, the compound should be used within one year.[1] For general guidance, stock solutions prepared in DMSO should be aliquoted into tightly sealed vials and are typically usable for up to one month when stored at -20°C.[2] To minimize degradation, it is best practice to prepare fresh working solutions from a stock for daily experiments.[1]

Q2: How can I assess the stability of my this compound stock solution over time?

To assess the stability, you can perform a series of analytical tests on your stock solution at different time points (e.g., 0, 1, 3, 6, and 12 months). The primary methods for this analysis are High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to monitor the purity of the compound and detect the presence of any degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Q3: I see precipitation in my this compound stock solution after thawing. What should I do?

Precipitation can occur when a compound's solubility limit is exceeded upon freezing and thawing. Before use, it is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes.[2] If precipitation is observed, you can try to redissolve the compound by gentle warming and/or sonication.[1] However, be cautious with heating as it can accelerate degradation. If the precipitate does not redissolve, it may indicate compound degradation or lower solubility than anticipated.

Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?

It is highly recommended to avoid multiple freeze-thaw cycles as this can accelerate the degradation of the compound. The best practice is to aliquot the stock solution into smaller, single-use volumes upon initial preparation. This ensures that you only thaw the amount you need for a specific experiment, preserving the integrity of the remaining stock.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced potency or inconsistent results in bioassays. The compound may have degraded over time in the DMSO stock solution.1. Prepare a fresh stock solution of this compound from solid material. 2. Perform a stability analysis of your old stock solution using HPLC or LC-MS to check for degradation. 3. Ensure proper storage conditions (-20°C) and avoid multiple freeze-thaw cycles.
Appearance of new, unexpected peaks in HPLC/LC-MS analysis. This is a strong indicator of compound degradation.1. Discard the old stock solution. 2. Prepare a fresh stock solution and re-aliquot for storage. 3. If possible, try to identify the degradation products to understand the degradation pathway.
Color change in the DMSO stock solution. A color change can be a sign of chemical degradation or contamination.1. Do not use the solution if a color change is observed. 2. Prepare a fresh stock solution. 3. Ensure that the DMSO used is of high purity and anhydrous, as water content can contribute to degradation.

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a general procedure for evaluating the stability of this compound in DMSO at -20°C over a 12-month period.

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of solid this compound.

    • Dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple small-volume, tightly sealed cryovials (e.g., 20 µL aliquots).

    • Store the aliquots at -20°C in a light-protected container.

  • Time-Point Analysis:

    • At designated time points (e.g., T=0, 1, 3, 6, 9, and 12 months), retrieve one aliquot for analysis.

    • Allow the aliquot to thaw and equilibrate to room temperature.

  • Sample Preparation for Analysis:

    • Dilute the DMSO stock to an appropriate concentration for HPLC or LC-MS analysis using a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

  • HPLC/LC-MS Analysis:

    • Inject the prepared sample into an HPLC or LC-MS system.

    • Use a suitable C18 column and a gradient elution method with mobile phases such as water and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at an appropriate wavelength and/or a mass spectrometer.

  • Data Analysis:

    • At each time point, determine the purity of this compound by calculating the peak area of the parent compound as a percentage of the total peak area.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound in DMSO at -20°C, as would be generated from the protocol above.

Time Point (Months)Purity of this compound (%)Area of Major Degradant 1 (%)Area of Major Degradant 2 (%)
099.80.1Not Detected
199.70.2Not Detected
399.50.30.1
699.10.60.2
998.51.00.4
1297.81.50.6

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation & Storage cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep Prepare 10 mM this compound in DMSO Stock Solution aliquot Aliquot into single-use vials prep->aliquot storage Store at -20°C aliquot->storage timepoint Retrieve aliquot at T=0, 1, 3, 6, 9, 12 months storage->timepoint thaw Thaw and equilibrate to room temperature timepoint->thaw dilute Dilute for analysis thaw->dilute hplc Analyze by HPLC/LC-MS dilute->hplc analyze Calculate Purity and Degradant Peak Areas hplc->analyze report Summarize in Stability Table analyze->report

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

signaling_pathway Simplified Signaling Pathway of a Nav1.7 Inhibitor cluster_membrane Neuronal Membrane nav17 Nav1.7 Channel action_potential Action Potential Generation nav17->action_potential initiates am2099 This compound am2099->nav17 inhibits stimulus Noxious Stimulus depolarization Membrane Depolarization stimulus->depolarization depolarization->nav17 opens pain_signal Pain Signal Transmission to CNS action_potential->pain_signal

Caption: Mechanism of action for this compound as a Nav1.7 channel inhibitor.

References

AM-2099 Technical Support Center: Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to AM-2099 in cell culture. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Atypical Kinase 1 (AK1) signaling pathway. In sensitive cell lines, this compound binds to the ATP-binding pocket of AK1, preventing its phosphorylation and subsequent activation of downstream pro-survival and proliferation signals, primarily through the PI3K/AKT pathway.

Q2: My cells have developed resistance to this compound. What are the common underlying mechanisms?

Acquired resistance to this compound in cell culture typically arises from several key mechanisms.[1][2][3] These can include:

  • Secondary Mutations in the AK1 Kinase Domain: Specific mutations can alter the conformation of the ATP-binding pocket, reducing the binding affinity of this compound.[1][2][4]

  • Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways, such as the MAPK/ERK or other receptor tyrosine kinases, to maintain downstream signaling despite AK1 inhibition.[1][2][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration.[5]

  • Target Overexpression: Increased expression of the AK1 protein may require higher concentrations of this compound to achieve a therapeutic effect.

Troubleshooting Guide: Loss of this compound Efficacy

This guide will help you diagnose and potentially overcome resistance to this compound in your cell culture experiments.

Issue 1: Gradual Increase in IC50 Value of this compound

If you observe a rightward shift in the dose-response curve and a higher IC50 value for this compound over time, your cells are likely developing resistance.

Workflow for Diagnosing the Resistance Mechanism:

G cluster_0 Initial Characterization cluster_1 Data Analysis cluster_2 Hypothesis Formulation cluster_3 Experimental Validation a0 Start: this compound Resistant Cells a1 Cell Viability Assay (Confirm IC50 Shift) a0->a1 a2 Western Blot: - p-AK1 / Total AK1 - p-AKT / Total AKT - p-ERK / Total ERK a1->a2 a3 Western Blot: MDR1/P-gp Expression a1->a3 a4 Sanger Sequencing of AK1 Kinase Domain a1->a4 b1 Increased p-ERK? a2->b1 b2 Increased MDR1? a3->b2 b3 AK1 Mutation Found? a4->b3 c1 Hypothesis: Bypass Pathway Activation b1->c1 Yes c2 Hypothesis: Increased Drug Efflux b2->c2 Yes c3 Hypothesis: Target Mutation b3->c3 Yes d1 Experiment: Co-treat with MEK Inhibitor (e.g., Trametinib) + this compound c1->d1 d2 Experiment: Co-treat with MDR1 Inhibitor (e.g., Verapamil) + this compound c2->d2 d3 Experiment: Test next-generation AK1 inhibitor (AM-3011) c3->d3

Caption: Troubleshooting workflow for this compound resistance.

Data Presentation: Characterization of this compound Resistant Cells (AMR-2099)

Cell LineThis compound IC50 (µM)p-ERK/Total ERK RatioMDR1 Expression (Relative to Parental)AK1 Sequencing
Parental0.5 ± 0.081.01.0Wild-Type
AMR-2099-A8.2 ± 1.24.5 ± 0.61.2Wild-Type
AMR-2099-B9.5 ± 1.51.18.9 ± 1.1Wild-Type
AMR-2099-C12.1 ± 2.01.30.9T790M Mutation

Solutions Based on Findings:

  • If Bypass Pathway is Activated (e.g., increased p-ERK): A combination therapy approach may be effective.[4][6] Consider co-administering this compound with an inhibitor of the activated pathway, such as a MEK inhibitor if the MAPK/ERK pathway is upregulated.

  • If Drug Efflux is Increased (e.g., high MDR1): Co-treatment with an ABC transporter inhibitor, such as verapamil, can restore sensitivity to this compound by increasing its intracellular concentration.

  • If a Target Mutation is Present: The resistant cells may require a next-generation inhibitor that can bind to the mutated kinase. Consider testing alternative AK1 inhibitors if available.

Issue 2: Inconsistent Results with this compound Treatment

Variability in experimental outcomes can be frustrating. Here are some common causes and solutions.

Troubleshooting Inconsistent Data

Potential CauseRecommended Solution
Cell Culture Conditions Ensure consistent cell passage numbers, confluency at the time of treatment, and media/serum batches. Mycoplasma contamination can also alter drug responses, so regular testing is advised.[7][8]
Drug Preparation and Storage Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure proper storage conditions to prevent degradation.
Assay Parameters Optimize cell seeding density and the duration of the drug incubation for your specific cell line and assay.[9][10]

Experimental Protocols

Cell Viability (IC50) Determination using MTT Assay

This protocol is designed to measure the cytotoxic effects of this compound and determine its IC50 value.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to analyze changes in protein expression and phosphorylation states.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AK1, anti-AK1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MDR1) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagrams

This compound Mechanism of Action and Resistance Pathways

G cluster_0 This compound Sensitive Cell cluster_1 This compound Resistant Mechanisms cluster_2 Bypass Pathway cluster_3 Drug Efflux cluster_4 Target Mutation GF Growth Factor GFR Receptor GF->GFR AK1 AK1 GFR->AK1 PI3K PI3K AK1->PI3K AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation AM2099 This compound AM2099->AK1 AK1_res AK1 AM2099_res This compound AM2099_res->AK1_res MAPK_path MAPK/ERK Pathway Prolif_res1 Proliferation/ Survival MAPK_path->Prolif_res1 MDR1 MDR1 Pump AM2099_in This compound (in) AM2099_out This compound (out) AM2099_in->AM2099_out Active Transport AK1_mut Mutated AK1 (e.g., T790M) PI3K_mut PI3K AK1_mut->PI3K_mut AM2099_mut This compound AM2099_mut->AK1_mut Binding Blocked AKT_mut AKT PI3K_mut->AKT_mut Prolif_res2 Proliferation/ Survival AKT_mut->Prolif_res2

Caption: this compound signaling and common resistance mechanisms.

References

Technical Support Center: AM-2099 and Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Nav1.7 inhibitor, AM-2099. We address common issues that may lead to a lack of observed Nav1.7 inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound on human Nav1.7?

A1: this compound is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7, with a reported half-maximal inhibitory concentration (IC50) of 0.16 μM.[1]

Q2: Is this compound selective for Nav1.7 over other sodium channel subtypes?

A2: this compound exhibits high selectivity for Nav1.7. It is over 100-fold more selective for Nav1.7 compared to Nav1.3, Nav1.4, Nav1.5, and Nav1.8. However, it displays lower levels of selectivity against Nav1.1, Nav1.2, and Nav1.6.[1] It also shows low affinity for the hERG channel (>30 μM).[1]

Q3: I am not observing any inhibition of Nav1.7 with this compound. What are the most common reasons for this?

A3: Several factors could contribute to a lack of Nav1.7 inhibition. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. The troubleshooting guide below provides a systematic approach to identifying the root cause.

Q4: Are there species differences in the activity of this compound?

A4: Yes, this compound shows comparable inhibition across human, mouse, dog, and cynomolgus monkey Nav1.7 channels. However, it has been reported to have reduced activity against the rat Nav1.7 channel.[1][2] If you are using a rat-derived cell line or primary neurons, this could be the reason for the lack of observed inhibition.

Troubleshooting Guide: Why is my this compound not showing Nav1.7 inhibition?

This guide will walk you through a series of checks to diagnose why you may not be observing the expected inhibitory effect of this compound on Nav1.7 channels.

Step 1: Compound Integrity and Preparation

The first step is to ensure that the this compound you are using is viable and correctly prepared.

Issue: Compound Degradation or Improper Storage

  • Solution: this compound stock solutions should be aliquoted and stored at -80°C or -20°C to prevent degradation from repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]

Issue: Poor Solubility

  • Solution: this compound has specific solubility requirements. A common solvent system for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For in vitro electrophysiology, ensure the final concentration of the solvent (e.g., DMSO) in your recording solution is low (typically ≤ 0.1%) to avoid off-target effects. If you observe precipitation in your stock or working solutions, gentle heating or sonication may be required to fully dissolve the compound.[1]

Step 2: Experimental Conditions

If you are confident in your compound, the next step is to scrutinize your experimental parameters.

Issue: Incorrect Holding Potential in Electrophysiology Experiments

  • Explanation: The binding of many sodium channel blockers is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel. The holding potential of the cell membrane determines the proportion of channels in each of these states.

  • Solution: For whole-cell voltage-clamp experiments on HEK293 cells expressing human Nav1.7, a hyperpolarized holding potential of -125 mV is recommended.[1] This ensures a larger population of channels is in the resting state and available for opening upon depolarization, which can be critical for observing inhibition by certain classes of blockers.

Issue: Inappropriate Voltage Protocol

  • Solution: Ensure your voltage protocol is designed to elicit robust Nav1.7 currents. A typical protocol involves a step depolarization to approximately -10 mV or 0 mV from the holding potential. The duration and frequency of these test pulses can also influence the observed block, especially for compounds that exhibit use-dependent inhibition.

Issue: Rundown of Nav1.7 Current

  • Explanation: During whole-cell patch-clamp recordings, the amplitude of the Nav1.7 current can decrease over time, a phenomenon known as "rundown." This can be mistaken for or mask a drug's inhibitory effect.

  • Solution: Establish a stable baseline recording of Nav1.7 currents for several minutes before applying this compound. If significant rundown is observed, discard the recording. Including an ATP-regenerating system in your intracellular solution can sometimes help to mitigate rundown.

Step 3: Biological System

Finally, consider the biological system you are using for your experiments.

Issue: Incorrect Cell Line or Low Channel Expression

  • Solution: Confirm that you are using a cell line that expresses the human Nav1.7 channel, such as a stably transfected HEK293 cell line.[1] Verify the expression level of Nav1.7 in your cells, as low expression can lead to small currents that are difficult to resolve and may not be suitable for pharmacological profiling. Some HEK293 cells have been shown to express endogenous voltage-gated sodium channels, which could complicate the interpretation of your results.

Issue: Species Mismatch

  • Solution: As mentioned in the FAQs, this compound has reduced activity against the rat Nav1.7 channel.[1][2] If your experiments are not showing inhibition and you are using a rat-derived system, this is a likely explanation.

Data Summary

The following table summarizes the key pharmacological and experimental parameters for this compound.

ParameterValueSource
Target Human Voltage-Gated Sodium Channel Nav1.7[1]
IC50 0.16 μM[1]
Selectivity >100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8[1]
Lower selectivity vs. Nav1.1, Nav1.2, Nav1.6[1]
Species Activity Active against human, mouse, dog, cynomolgus monkey[1][2]
Reduced activity against rat[1][2]
Recommended Ephys Holding Potential -125 mV[1]
Storage of Stock Solutions Aliquot and store at -80°C or -20°C[1]

Detailed Experimental Protocol: Whole-Cell Voltage-Clamp on HEK293 Cells

This protocol outlines a standard procedure for assessing the inhibitory effect of this compound on human Nav1.7 channels expressed in HEK293 cells.

1. Cell Culture and Preparation

  • Culture HEK293 cells stably expressing human Nav1.7 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and the appropriate selection antibiotic.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Include an ATP-regenerating system (e.g., 4 mM Mg-ATP, 0.3 mM Na-GTP) to minimize current rundown.

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -80°C.

  • This compound Working Solutions: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, healthy-looking HEK293 cell.

  • Set the holding potential to -125 mV .

  • Apply a series of voltage steps (e.g., to -10 mV for 20 ms) at a regular interval (e.g., every 10 seconds) to elicit Nav1.7 currents.

  • Allow the current to stabilize for at least 5 minutes to establish a baseline.

  • Perfuse the cell with the working solution of this compound at the desired concentration until a steady-state block is achieved.

  • To determine the IC50, apply multiple concentrations of this compound in ascending order, with a washout period in between each concentration.

4. Data Analysis

  • Measure the peak amplitude of the inward sodium current before and after the application of this compound.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Visualizations

Troubleshooting Workflow

Troubleshooting_AM2099 start No Nav1.7 Inhibition Observed compound_check Step 1: Check Compound Integrity start->compound_check storage Is the compound stored correctly? (Aliquot, -80°C/-20°C) compound_check->storage solubility Is the compound fully dissolved? (No precipitation) storage->solubility Yes prepare_fresh Prepare fresh stock and working solutions. storage->prepare_fresh No sonicate_heat Use sonication or gentle heating to dissolve. solubility->sonicate_heat No exp_cond_check Step 2: Verify Experimental Conditions solubility->exp_cond_check Yes prepare_fresh->storage sonicate_heat->solubility holding_potential Is the holding potential -125 mV? exp_cond_check->holding_potential voltage_protocol Is the voltage protocol appropriate? holding_potential->voltage_protocol Yes adjust_hp Adjust holding potential to -125 mV. holding_potential->adjust_hp No rundown Is there significant current rundown? voltage_protocol->rundown Yes optimize_protocol Optimize voltage step and frequency. voltage_protocol->optimize_protocol No improve_recording Improve recording stability (e.g., ATP in pipette). rundown->improve_recording Yes bio_sys_check Step 3: Assess Biological System rundown->bio_sys_check No adjust_hp->holding_potential optimize_protocol->voltage_protocol improve_recording->rundown species Are you using a rat-derived system? bio_sys_check->species expression Is Nav1.7 expression confirmed? species->expression No use_human_system Switch to a human or other sensitive species system. species->use_human_system Yes verify_expression Verify channel expression (e.g., via Western blot, qPCR). expression->verify_expression No success Inhibition Observed expression->success Yes use_human_system->success verify_expression->expression

Caption: Troubleshooting workflow for lack of this compound-mediated Nav1.7 inhibition.

Signaling Pathway and Experimental Logic

Nav1_7_Inhibition_Workflow cluster_cell HEK293 Cell cluster_experiment Experimental Intervention cluster_readout Experimental Readout Nav1_7 Human Nav1.7 Channel Na_ion Na+ Influx Nav1_7->Na_ion opens Depolarization Membrane Depolarization Na_ion->Depolarization Patch_Clamp Whole-Cell Patch Clamp AM2099 This compound Block Channel Block AM2099->Block Block->Nav1_7 No_Influx Reduced Na+ Influx Block->No_Influx No_Depolarization Reduced Depolarization No_Influx->No_Depolarization Current_Measurement Measure Peak Na+ Current Patch_Clamp->Current_Measurement Current_Measurement->No_Influx Quantifies

References

Technical Support Center: Assessing AM-2099 Cytotoxicity in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of AM-2209, a selective Nav1.7 inhibitor, in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is AM-2099 and why is assessing its cytotoxicity in primary neurons important?

A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 channels are crucial for the generation and propagation of action potentials in neurons.[3][4] Assessing the cytotoxicity of this compound in primary neuron cultures is a critical step in preclinical safety evaluation to identify any potential neurotoxic effects before advancing to further developmental stages.

Q2: What are the potential mechanisms of this compound-induced cytotoxicity in neurons?

A2: While specific data on this compound is limited, prolonged or excessive blockade of sodium channels can disrupt normal neuronal function and potentially lead to cytotoxicity. Possible mechanisms include disruption of ion homeostasis, which could trigger downstream events such as mitochondrial dysfunction, activation of apoptotic pathways (e.g., caspase activation), or induction of necrosis.[5][6][7]

Q3: Which cytotoxicity assays are recommended for assessing the effects of this compound on primary neurons?

A3: A multi-assay approach is recommended to obtain a comprehensive understanding of potential cytotoxicity. Key assays include:

  • Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity (necrosis).[8][9][10][11][12]

  • MTT Assay: Assesses mitochondrial metabolic activity as an indicator of cell viability.[13][14][15][16]

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.[17][18][19][20]

Q4: How can I differentiate between apoptosis and necrosis induced by this compound?

A4: Employing a combination of assays is the most effective method. The LDH assay is a good indicator of necrosis.[8] For apoptosis, the TUNEL assay can be used to detect late-stage apoptosis, while assays measuring the activation of key executioner caspases, like caspase-3, can identify earlier apoptotic events.[21][22][23][24][25]

Troubleshooting Guides

Problem 1: High background or inconsistent results in the LDH assay.
Possible Cause Troubleshooting Steps
Phenol (B47542) red interference Use phenol red-free culture medium during the assay.
Serum LDH If using serum-containing medium, switch to serum-free medium for the duration of the this compound treatment and assay.[8]
Cell lysis during handling Handle the plate gently. Avoid vigorous pipetting or shaking.
Contamination Visually inspect cultures for any signs of microbial contamination.
Problem 2: Low signal or high variability in the MTT assay.
Possible Cause Troubleshooting Steps
Low cell number or viability Ensure a sufficient density of healthy, viable neurons are plated. Optimize seeding density beforehand.
Incomplete formazan (B1609692) solubilization Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[16]
Interference from this compound Run a control with this compound in cell-free medium to check for any direct reaction with the MTT reagent.
Changes in metabolic activity unrelated to viability Be aware that the MTT assay measures metabolic activity, which can sometimes be altered without affecting cell viability.[13] Consider complementing with a dye exclusion assay like Trypan Blue.
Problem 3: False positives or high background in the TUNEL assay.
Possible Cause Troubleshooting Steps
Necrotic cells The TUNEL assay can also label necrotic cells.[18] Confirm apoptosis with morphological assessment (e.g., nuclear condensation) and a caspase activity assay.
Over-fixation or harsh permeabilization Optimize fixation and permeabilization steps to avoid inducing artificial DNA breaks.
High endogenous nuclease activity Ensure proper handling and timely processing of samples to minimize DNA degradation.
TdT enzyme concentration Titrate the TdT enzyme concentration to find the optimal balance between signal and background.[19]

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage. The LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[8][9][10][12]

Protocol:

  • Culture primary neurons in a 96-well plate to the desired confluency.

  • Treat the neurons with a range of this compound concentrations for the desired exposure time. Include vehicle-treated (negative control) and lysis buffer-treated (positive control for maximum LDH release) wells.

  • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[13][14][15][16]

Protocol:

  • Plate primary neurons in a 96-well plate and allow them to adhere and grow.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Express the results as a percentage of the vehicle-treated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a characteristic of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs, which can then be visualized by fluorescence microscopy.[17][18][19][20]

Protocol:

  • Culture primary neurons on coverslips or in chamber slides.

  • Treat the neurons with this compound to induce apoptosis. Include positive (e.g., DNase I treated) and negative controls.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells to allow the TdT enzyme to enter the nucleus.

  • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.

  • Wash the cells to remove unincorporated nucleotides.

  • If using an indirect detection method, incubate with a fluorescently labeled antibody or streptavidin.

  • Counterstain the nuclei with a DNA dye such as DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Culture Primary Neuron Culture Treatment This compound Treatment (Dose-Response & Time-Course) Culture->Treatment Controls Vehicle & Positive Controls LDH LDH Assay (Necrosis) Treatment->LDH MTT MTT Assay (Viability) Treatment->MTT TUNEL TUNEL Assay (Apoptosis) Treatment->TUNEL Caspase Caspase-3 Assay (Apoptosis) Treatment->Caspase Quantify Quantify Results LDH->Quantify MTT->Quantify TUNEL->Quantify Caspase->Quantify Compare Compare with Controls Quantify->Compare Conclusion Draw Conclusions on Cytotoxicity Compare->Conclusion

Caption: Workflow for assessing this compound cytotoxicity.

apoptosis_pathway Potential Apoptotic Signaling Pathway AM2099 This compound Nav17 Nav1.7 Blockade AM2099->Nav17 IonImbalance Ion Homeostasis Disruption Nav17->IonImbalance MitoDysfunction Mitochondrial Dysfunction IonImbalance->MitoDysfunction CytoC Cytochrome c Release MitoDysfunction->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? CheckCulture Healthy Neuron Culture? Start->CheckCulture CheckReagents Reagents Prepared Correctly? CheckCulture->CheckReagents Yes Optimize Optimize Assay Parameters CheckCulture->Optimize No CheckProtocol Protocol Followed Accurately? CheckReagents->CheckProtocol Yes CheckReagents->Optimize No CheckInterference Compound Interference? CheckProtocol->CheckInterference Yes CheckProtocol->Optimize No CheckInterference->Optimize Yes Success Consistent Results CheckInterference->Success No Optimize->Start Re-test

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Head-to-Head Analysis of NaV1.7 Inhibitors: AM-2099 vs. PF-05089771

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel analgesics, the voltage-gated sodium channel NaV1.7 has emerged as a promising target. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This genetic validation has spurred the development of selective NaV1.7 inhibitors. Among these, AM-2099 and PF-05089771 have garnered significant attention from the research community. This guide provides a comparative analysis of these two compounds, summarizing their pharmacological properties, and detailing the experimental protocols used for their characterization.

Quantitative Comparison of Inhibitory Potency and Selectivity

The following table summarizes the key in vitro pharmacological parameters for this compound and PF-05089771, offering a direct comparison of their potency and selectivity for the NaV1.7 channel.

ParameterThis compoundPF-05089771
hNaV1.7 IC50 0.16 µM[1]11 nM (0.011 µM)[2][3]
mNaV1.7 IC50 Comparable to human[1]8 nM[2]
rNaV1.7 IC50 Reduced activity[1]171 nM[2]
Selectivity over NaV1.1 >100-fold[1]~59-fold[4]
Selectivity over NaV1.2 Lower levels of selectivity[1]~11-fold[4]
Selectivity over NaV1.3 >100-fold[1]≥909-fold[4]
Selectivity over NaV1.4 >100-fold[1]≥909-fold[4]
Selectivity over NaV1.5 >100-fold[1]≥909-fold[4]
Selectivity over NaV1.6 Lower levels of selectivity[1]~16-fold[4]
Selectivity over NaV1.8 >100-fold[1]≥909-fold[4]
Mechanism of Action Not explicitly statedState-dependent inhibitor, interacts with the voltage-sensor domain (VSD) of Domain IV[3]

Signaling Pathway and Experimental Workflow

To visualize the context of NaV1.7 inhibition and the process of evaluating these inhibitors, the following diagrams are provided.

NaV17_Pain_Signaling cluster_Nociceptor Nociceptor Terminal cluster_Axon Axon cluster_Spinal_Cord Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptors Receptors/Channels (e.g., TRPV1, TRPA1) Noxious_Stimuli->Receptors Depolarization Membrane Depolarization Receptors->Depolarization NaV17_Activation NaV1.7 Activation Depolarization->NaV17_Activation AP_Initiation Action Potential Initiation NaV17_Activation->AP_Initiation AP_Propagation Action Potential Propagation AP_Initiation->AP_Propagation Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, CGRP) AP_Propagation->Neurotransmitter_Release Second_Order_Neuron Second-Order Neuron Activation Neurotransmitter_Release->Second_Order_Neuron Pain_Signal_to_Brain Pain Signal to Brain Second_Order_Neuron->Pain_Signal_to_Brain AM2099_PF05089771 This compound / PF-05089771 AM2099_PF05089771->NaV17_Activation Inhibition

Caption: NaV1.7's role in the pain signaling pathway.

Experimental_Workflow cluster_Cell_Culture Cell Line Preparation cluster_Electrophysiology Patch-Clamp Electrophysiology cluster_Data_Analysis Data Analysis Cell_Line HEK293 or CHO cells stably expressing hNaV1.7 Culture Cell Culture and Maintenance Cell_Line->Culture Harvest Cell Harvesting and Plating Culture->Harvest Patching Whole-Cell Patch Clamp Harvest->Patching Voltage_Protocol Application of Voltage Protocols (Resting and Inactivated States) Patching->Voltage_Protocol Compound_Application Application of this compound or PF-05089771 Voltage_Protocol->Compound_Application Data_Acquisition Recording of NaV1.7 Currents Compound_Application->Data_Acquisition IC50_Determination IC50 Curve Fitting Data_Acquisition->IC50_Determination Selectivity_Analysis Comparison with other NaV channel currents Data_Acquisition->Selectivity_Analysis Results Determination of Potency and Selectivity IC50_Determination->Results Selectivity_Analysis->Results

Caption: Workflow for evaluating NaV1.7 inhibitors.

Experimental Protocols

The following provides a generalized protocol for the characterization of NaV1.7 inhibitors using whole-cell patch-clamp electrophysiology, a standard method in the field.

Objective: To determine the inhibitory concentration (IC50) and selectivity of test compounds (this compound or PF-05089771) on human NaV1.7 channels.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV1.7 channel.

  • Cell Culture Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and a selection agent (e.g., G418).

  • Electrophysiology Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Test Compounds: Stock solutions of this compound and PF-05089771 dissolved in DMSO.

Procedure:

  • Cell Culture:

    • HEK293 or CHO cells stably expressing hNaV1.7 are cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection agent.

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

    • For electrophysiological recordings, cells are plated onto glass coverslips.

  • Whole-Cell Patch-Clamp Recording:

    • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

    • Patch pipettes are pulled from borosilicate glass and filled with the internal solution.

    • Whole-cell configuration is established on a single cell.

    • NaV1.7 currents are elicited by applying specific voltage protocols. To assess state-dependent inhibition, protocols are designed to hold the membrane potential at levels that favor either the resting or inactivated states of the channel. For example, a holding potential of -120 mV is typically used to assess inhibition of the resting state, while a holding potential around the V1/2 of inactivation (e.g., -70 to -80 mV) is used to assess inhibition of the inactivated state.

  • Compound Application:

    • A baseline recording of NaV1.7 currents is established.

    • The test compound (this compound or PF-05089771) is then perfused into the recording chamber at various concentrations.

    • The effect of the compound on the NaV1.7 current is allowed to reach a steady state.

  • Data Analysis:

    • The peak inward NaV1.7 current at each compound concentration is measured and normalized to the baseline current.

    • A concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration.

    • The IC50 value, which represents the concentration of the compound that causes 50% inhibition, is determined by fitting the data to a Hill equation.

    • To determine selectivity, the same protocol is repeated on cells expressing other NaV channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.5).

Discussion and Conclusion

Both this compound and PF-05089771 are potent inhibitors of the human NaV1.7 channel. Based on the available data, PF-05089771 exhibits a significantly lower IC50 for human NaV1.7, suggesting higher potency in in vitro assays. PF-05089771 has been extensively characterized as a state-dependent inhibitor, a property that can contribute to its selectivity and efficacy. While this compound is also described as highly selective, particularly against key cardiac (NaV1.5) and other pain-related (NaV1.8) channels, the detailed mechanism of its state-dependent action is less clearly defined in the public domain.

It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions. Nevertheless, the data presented here provide a valuable overview for researchers in the field of pain drug discovery. The clinical development of PF-05089771 has faced challenges, with some trials not meeting their primary endpoints for certain pain conditions[5][6]. The clinical trajectory of this compound is less publicly documented.

The continued investigation of these and other NaV1.7 inhibitors is crucial for the development of novel, non-opioid analgesics. Understanding the nuances of their pharmacological profiles, including their mechanisms of action and selectivity, will be key to unlocking the full therapeutic potential of targeting NaV1.7 for pain relief.

References

A Comparative Analysis of the Nav1.7 Inhibitor AM-2099 and the Nav1.8 Blocker A-803467 in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent voltage-gated sodium channel (Nav) inhibitors, AM-2099 and A-803467, which have been investigated for their potential as analgesics. By targeting different sodium channel subtypes, Nav1.7 and Nav1.8 respectively, these compounds offer distinct approaches to modulating nociceptive signaling. This document summarizes their efficacy based on available experimental data, details the methodologies used in key experiments, and visualizes their mechanisms within the broader context of pain signaling pathways.

Introduction to this compound and A-803467

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. Specific subtypes are predominantly expressed in the peripheral nervous system and have been identified as key targets for the development of novel pain therapeutics.

This compound is a potent and selective inhibitor of Nav1.7, a sodium channel that acts as a threshold channel in nociceptive neurons, amplifying small depolarizations to initiate pain signals.[1]

A-803467 is a potent and selective blocker of Nav1.8, a tetrodotoxin-resistant (TTX-R) sodium channel that is responsible for the majority of the sodium current during the upstroke of the action potential in pain-sensing neurons.[2][3]

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the in vitro potency and in vivo efficacy of this compound and A-803467 based on published preclinical studies. It is important to note that the in vivo data for these compounds were generated in different experimental models, precluding a direct head-to-head comparison of their analgesic efficacy.

In Vitro Potency and Selectivity
CompoundTargetSpeciesIC50SelectivityReference
This compound Nav1.7Human0.16 µM>100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8. Lower selectivity vs. Nav1.1, Nav1.2, Nav1.6.[1]
A-803467 Nav1.8Human8 nM>100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7.[3]
In Vivo Efficacy in Preclinical Models
CompoundAnimal ModelPain TypeEndpointEfficacy (ED50)Reference
This compound Histamine-induced scratchingPruritusReduction in scratching boutsStatistically significant reduction at 60 mg/kg (p.o.)[1]
A-803467 Spinal Nerve Ligation (SNL)NeuropathicMechanical Allodynia47 mg/kg (i.p.)[3]
A-803467 Chronic Constriction Injury (CCI)NeuropathicMechanical Allodynia85 mg/kg (i.p.)[3]
A-803467 Complete Freund's Adjuvant (CFA)InflammatoryThermal Hyperalgesia41 mg/kg (i.p.)[3]
A-803467 Capsaicin-induced secondary allodyniaNeuropathicMechanical Allodynia~100 mg/kg (i.p.)[3]

Signaling Pathways in Nociception

The distinct roles of Nav1.7 and Nav1.8 in the generation of a nociceptive signal are illustrated below. Nav1.7 amplifies sub-threshold stimuli to bring the neuron to its firing threshold, while Nav1.8 is a major contributor to the action potential upstroke.

Pain_Signaling_Pathway cluster_0 Nociceptor Terminal cluster_1 Pharmacological Intervention Noxious_Stimulus Noxious Stimulus (Heat, Mechanical, Chemical) Receptors TRP/ASIC Channels Noxious_Stimulus->Receptors Activates Depolarization Initial Depolarization Receptors->Depolarization Leads to Nav1.7 Nav1.7 (Threshold Channel) Depolarization->Nav1.7 Activates Action_Potential_Initiation Action Potential Initiation Nav1.7->Action_Potential_Initiation Amplifies signal to reach threshold Nav1.8 Nav1.8 (Upstroke Current) Action_Potential_Initiation->Nav1.8 Triggers opening of Action_Potential_Propagation Action Potential Propagation to CNS Nav1.8->Action_Potential_Propagation Generates upstroke of This compound This compound This compound->Nav1.7 Inhibits A-803467 A-803467 A-803467->Nav1.8 Blocks

Figure 1: Role of Nav1.7 and Nav1.8 in nociceptive signaling and points of intervention for this compound and A-803467.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the in vitro and in vivo assessment of Nav channel inhibitors.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol is designed to measure the effect of a compound on the function of Nav channels expressed in a heterologous system (e.g., HEK293 cells).

Electrophysiology_Workflow Cell_Culture 1. Cell Culture (HEK293 cells expressing target Nav channel) Patch_Pipette 2. Patch Pipette Preparation (Filled with intracellular solution) Cell_Culture->Patch_Pipette Giga_Seal 3. Giga-Seal Formation (Pipette seals onto cell membrane) Patch_Pipette->Giga_Seal Whole_Cell 4. Whole-Cell Configuration (Membrane patch is ruptured) Giga_Seal->Whole_Cell Voltage_Clamp 5. Voltage Clamp Protocol (Apply specific voltage steps to elicit currents) Whole_Cell->Voltage_Clamp Baseline_Recording 6. Baseline Current Recording (In extracellular solution) Voltage_Clamp->Baseline_Recording Compound_Application 7. Compound Application (Perfusion with compound-containing solution) Baseline_Recording->Compound_Application Effect_Measurement 8. Measure Current Inhibition (Determine IC50) Compound_Application->Effect_Measurement Washout 9. Washout (Assess reversibility) Effect_Measurement->Washout

Figure 2: General workflow for a whole-cell patch-clamp electrophysiology experiment.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Intracellular Solution (for Nav1.7/Nav1.8, Cs-based to block K+ currents): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

Voltage-Clamp Protocol (for Nav1.8, representative):

  • Hold the cell at a resting potential of -100 mV.

  • To assess the effect on the inactivated state, apply a prepulse to -40 mV for 500 ms (B15284909).

  • Apply a test pulse to 0 mV for 20 ms to elicit the sodium current.

  • Record currents before and after the application of various concentrations of the test compound to determine the IC50 value.

In Vivo Pain Models

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:

This model is used to induce mechanical allodynia, a key feature of neuropathic pain.

  • Surgery: In anesthetized rats, the L5 and L6 spinal nerves are tightly ligated.

  • Recovery: Animals are allowed to recover for a period of two weeks, during which they develop a hypersensitivity to mechanical stimuli on the ipsilateral paw.

  • Drug Administration: The test compound (e.g., A-803467) is administered, typically via intraperitoneal (i.p.) injection.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined before and at various time points after drug administration.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

This model induces a localized inflammation and thermal hyperalgesia.

  • Induction of Inflammation: A single intraplantar injection of CFA is administered into the hind paw of a rat.

  • Development of Hyperalgesia: This injection leads to inflammation, edema, and a lowered threshold for pain in response to thermal stimuli, which develops over several days.

  • Drug Administration: The test compound is administered to the animals.

  • Behavioral Testing: Thermal hyperalgesia is measured by assessing the latency of paw withdrawal from a radiant heat source.

Conclusion

This compound and A-803467 represent two distinct and highly selective strategies for targeting voltage-gated sodium channels for the potential treatment of pain. This compound, by inhibiting the "threshold-setting" Nav1.7 channel, aims to prevent the initiation of the pain signal. In contrast, A-803467 targets the "action potential-driving" Nav1.8 channel, thereby impeding the propagation of the pain signal.

The available preclinical data demonstrate the potent and selective nature of both compounds. A-803467 has shown robust efficacy in multiple, well-established models of neuropathic and inflammatory pain. The in vivo data for this compound in comparable pain models is less reported in the public domain, with current evidence pointing to its efficacy in a model of pruritus.

The lack of direct comparative studies makes it challenging to definitively conclude on the superior efficacy of one compound over the other. The choice of targeting Nav1.7 versus Nav1.8 may depend on the specific pain etiology and the desired therapeutic window. Further research, including head-to-head in vivo studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of these two promising analgesic strategies. Researchers are encouraged to consider the distinct mechanisms of action and the available efficacy data when designing future studies in the field of pain research.

References

head-to-head comparison of AM-2099 and other NaV1.7 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Head-to-Head Comparison of AM-2099 and Other NaV1.7 Inhibitors for Pain Research

The voltage-gated sodium channel NaV1.7 has emerged as a high-interest target for the development of novel, non-opioid analgesics. This is supported by compelling human genetic data where loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, while gain-of-function mutations result in severe pain disorders.[1][2][3][4] This has spurred significant research into discovering selective NaV1.7 inhibitors. This guide provides a head-to-head comparison of this compound, a potent NaV1.7 inhibitor, with other notable inhibitors, presenting key experimental data, detailed protocols, and visual diagrams of relevant pathways and workflows.

Comparative Analysis of Inhibitor Potency and Selectivity

The development of NaV1.7 inhibitors has been challenging, with many candidates failing in clinical trials despite promising preclinical data.[2][5][6] A key challenge is achieving high selectivity for NaV1.7 over other sodium channel isoforms (e.g., NaV1.5, crucial for cardiac function) to minimize side effects.[7]

This compound is a potent and selective sulfonamide inhibitor of NaV1.7.[3][8][9][10] It demonstrates an IC50 of 0.16 µM for human NaV1.7 and exhibits over 100-fold selectivity against NaV1.3, NaV1.4, NaV1.5, and NaV1.8.[8][9] Its activity is comparable across several species, including human, mouse, and dog, though with reduced potency against the rat isoform.[8][9]

The following table summarizes the in vitro potency and selectivity of this compound compared to other representative NaV1.7 inhibitors.

CompoundhNaV1.7 IC50Selectivity vs. hNaV1.5Other Selectivity DataReference
This compound 160 nM>100-fold (IC50 >30 µM)>100-fold vs. NaV1.3, NaV1.4, NaV1.8. Lower selectivity vs. NaV1.1, NaV1.2, NaV1.6.[8][9]
PF-05089771 ~11-28 nM>1000-foldHighly selective against other NaV subtypes.[11][12]
Compound 10o 0.64 nMHigh NaV1.7/NaV1.5 selectivityPotently inhibits native sodium currents in mouse DRG neurons.[11]
SiteOne Cpd. [I] 39 nM>2500-fold (IC50 >100,000 nM)Highly selective over off-target NaV channel isoforms.[13]
GX-936 Not specifiedNot specifiedMentioned as a selective inhibitor.[11]
PF-04856264 28 nM>10 µMSelective against NaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8.[12]

Mechanism of Action and Signaling Pathway

NaV1.7 channels are densely expressed in peripheral nociceptive neurons (pain-sensing nerve cells).[11] They play a critical role in amplifying sub-threshold generator potentials, which brings the neuron to its action potential threshold. By inhibiting NaV1.7, the threshold for firing an action potential is elevated, thereby reducing the transmission of pain signals from the periphery to the central nervous system. Many selective inhibitors, particularly sulfonamides, are thought to interact with the voltage sensor domain of the channel, stabilizing its inactivated state.[12][14]

NaV17_Pain_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (e.g., Heat, Pressure, Chemical) Nociceptor Nociceptor Terminal Noxious_Stimuli->Nociceptor activates NaV17 NaV1.7 Channel Nociceptor->NaV17 depolarizes membrane AP_Generation Action Potential Generation NaV17->AP_Generation amplifies signal DRG Dorsal Root Ganglion (DRG) AP_Generation->DRG propagates signal to AM2099 This compound & Other Inhibitors AM2099->NaV17 INHIBITS Spinal_Cord Spinal Cord DRG->Spinal_Cord transmits signal to Brain Brain Spinal_Cord->Brain signal ascends Pain_Perception Pain Perception Brain->Pain_Perception processes signal

Caption: Role of NaV1.7 in the pain signaling pathway and point of inhibition.

In Vivo Efficacy

The ultimate test for a potential analgesic is its efficacy in preclinical animal models of pain. This compound has demonstrated in vivo activity in a histamine-induced pruritus (itch) model, which relies on similar sensory pathways to pain. Oral administration of this compound resulted in a dose-dependent reduction in scratching behavior in mice, indicating successful target engagement in a living system.[8]

For comparison, compound 10o showed dose-dependent analgesic activity in a mouse visceral pain model (acetic acid-induced writhing test).[11] The failure of highly potent and selective compounds like PF-05089771 in human clinical trials for neuropathic pain, despite positive preclinical data, highlights the significant translational gap between animal models and human pain conditions.[5][6][15]

Experimental Protocols

Objective comparison requires standardized and detailed methodologies. Below are representative protocols for the key experiments discussed.

In Vitro Potency and Selectivity Assay (Whole-Cell Voltage Clamp)

This electrophysiological technique is the gold standard for measuring a compound's inhibitory effect on specific ion channels.

Objective: To determine the IC50 value of a test compound on human NaV1.7 and other NaV subtypes.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the specific human NaV channel subtype of interest (e.g., hNaV1.7, hNaV1.5).

  • Electrophysiology:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • Cells are voltage-clamped at a holding potential where the channels are in a resting state (e.g., -120 mV).

    • A test pulse (e.g., to 0 mV) is applied to elicit a sodium current (INa).

    • The test compound is applied at various concentrations via a perfusion system.

    • The peak INa is measured before (control) and after compound application.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration. A concentration-response curve is generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a Hill equation.

Ephys_Workflow start Start cell_prep Prepare Transfected HEK293 Cells start->cell_prep patch Establish Whole-Cell Patch Clamp cell_prep->patch control_rec Record Baseline Sodium Current patch->control_rec compound_app Apply Test Compound (e.g., this compound) control_rec->compound_app test_rec Record Post-Compound Sodium Current compound_app->test_rec washout Washout & Recovery test_rec->washout data_analysis Calculate % Inhibition & Determine IC50 washout->data_analysis end End data_analysis->end

Caption: General workflow for an electrophysiology (e-phys) experiment.
In Vivo Pruritus Model (Histamine-Induced Scratching)

This behavioral model assesses the ability of a compound to inhibit itch, a sensory modality related to pain.

Objective: To evaluate the in vivo efficacy of a test compound against acute itch.

Methodology:

  • Animals: Male C57BL/6 mice are used.

  • Compound Administration: this compound (e.g., at 5, 20, 60 mg/kg) or vehicle is administered orally.[9]

  • Acclimation: After a set pre-treatment time (e.g., 120 minutes), animals are placed in individual observation chambers to acclimate.[9]

  • Itch Induction: Histamine is administered via intradermal injection into the nape of the neck.

  • Behavioral Observation: Immediately following injection, the number of scratching bouts directed at the injection site is counted for a defined period (e.g., 30 minutes).

  • Data Analysis: The total number of scratches for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A statistically significant reduction in scratching indicates efficacy.[8]

Conclusion

This compound is a potent and selective NaV1.7 inhibitor with a demonstrated in vivo effect on pruritus, suggesting good target engagement. When compared to other inhibitors, it shows a favorable selectivity profile, particularly against the cardiac NaV1.5 channel. However, the broader landscape of NaV1.7 inhibitor development is marked by the discordance between strong preclinical data and disappointing clinical outcomes.[5] Compounds like PF-05089771, despite high potency and selectivity, failed to show significant efficacy in treating neuropathic pain in larger trials.[15] This underscores the importance of not only potency and selectivity but also understanding target engagement in relevant patient populations and the complexities of translating findings from animal models to human pain conditions. Future research will need to bridge this translational gap to realize the therapeutic promise of targeting NaV1.7.

References

A Comparative Guide to the Selectivity of AM-2099 versus Tetrodotoxin for Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent sodium channel blockers: the investigational compound AM-2099 and the well-characterized neurotoxin, tetrodotoxin (B1210768) (TTX). The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies of voltage-gated sodium channel (Nav) subtypes.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. The nine mammalian subtypes (Nav1.1–Nav1.9) exhibit distinct tissue distribution and biophysical properties, making them attractive targets for the development of selective therapeutics for a range of disorders, including pain, epilepsy, and cardiac arrhythmias. Understanding the selectivity of tool compounds is paramount for accurately interpreting experimental results and for the rational design of novel drugs. This guide directly compares the inhibitory activity of this compound and tetrodotoxin across a panel of human Nav channel subtypes.

Quantitative Selectivity Profile

The half-maximal inhibitory concentration (IC50) values for this compound and tetrodotoxin against various human Nav channel subtypes are summarized in the table below. These values were determined using whole-cell patch-clamp electrophysiology, a standard technique for characterizing ion channel modulators.

Sodium Channel SubtypeThis compound IC50 (nM)Tetrodotoxin (TTX) IC50 (nM)[1]Selectivity Profile
Nav1.1 Lower selectivity4.1TTX is highly potent. This compound shows some activity.
Nav1.2 Lower selectivity14TTX is highly potent. This compound shows some activity.
Nav1.3 >16,000 (>100-fold selective)[2][3]5.3This compound is highly selective for Nav1.7 over Nav1.3. TTX is highly potent.
Nav1.4 >16,000 (>100-fold selective)[2][3]7.6This compound is highly selective for Nav1.7 over Nav1.4. TTX is highly potent.
Nav1.5 >16,000 (>100-fold selective)[2][3]>1000Both compounds are relatively inactive at Nav1.5.
Nav1.6 Lower selectivity2.3TTX is highly potent. This compound shows some activity.
Nav1.7 160[2][3]36Both compounds are potent, with this compound showing a high degree of selectivity for this subtype.
Nav1.8 >16,000 (>100-fold selective)[2][3]>1000Both compounds are relatively inactive at Nav1.8.

Note: The selectivity information for this compound against Nav1.1, Nav1.2, and Nav1.6 is described as having "lower levels of selectivity" compared to the >100-fold selectivity observed for other subtypes[2][3]. Specific IC50 values for these subtypes were not publicly available.

Mechanism of Action

Tetrodotoxin (TTX) is a potent and well-characterized neurotoxin that acts as a pore blocker of most voltage-gated sodium channels. It binds to site 1 on the extracellular side of the channel, physically occluding the pore and preventing the passage of sodium ions. This blockade is generally not state-dependent.

This compound , in contrast, is a state-dependent inhibitor of Nav1.7. Evidence suggests that it preferentially binds to the inactivated state of the channel. Its binding site is distinct from the TTX binding site and is located on the voltage-sensing domain 4 (VSD4) of the channel protein. This state-dependent mechanism of action can provide a greater degree of selectivity for channels that are more active, a characteristic often associated with pathological conditions.

Signaling Pathway of Nav1.7 Inhibition in Analgesia

The blockade of Nav1.7 is a promising strategy for the treatment of pain. The analgesic effect of Nav1.7 inhibition is not solely due to the direct blockade of action potential propagation in nociceptive neurons. It also involves the modulation of downstream signaling pathways, notably the endogenous opioid system. The following diagram illustrates the proposed signaling cascade following Nav1.7 inhibition.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nav1_7 Nav1.7 Channel Na_Influx Na+ Influx Nav1_7->Na_Influx Mediates Penk_mRNA Proenkephalin (Penk) mRNA Upregulation Nav1_7->Penk_mRNA Inhibition leads to Opioid_Receptor Opioid Receptor Analgesia Analgesia Opioid_Receptor->Analgesia Promotes Action_Potential Action Potential Propagation Action_Potential->Analgesia Inhibition leads to Na_Influx->Action_Potential Endogenous_Opioids Endogenous Opioids Penk_mRNA->Endogenous_Opioids Translation Endogenous_Opioids->Opioid_Receptor Activates AM_2099 This compound AM_2099->Nav1_7 Inhibits TTX Tetrodotoxin TTX->Nav1_7 Inhibits

Caption: Signaling pathway of Nav1.7 inhibition leading to analgesia.

Experimental Protocols

The determination of IC50 values for sodium channel inhibitors is predominantly carried out using the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ionic currents across the cell membrane of a single cell expressing the sodium channel subtype of interest.

General Whole-Cell Patch-Clamp Protocol:
  • Cell Culture: Mammalian cells (e.g., HEK293 or CHO cells) are transiently or stably transfected with the cDNA encoding the specific human Nav channel α-subunit and auxiliary β-subunits. Cells are cultured under standard conditions until they reach an appropriate confluency for recording.

  • Electrophysiology Setup: The setup consists of a microscope, a micromanipulator, a patch-clamp amplifier, a data acquisition system, and a perfusion system for solution exchange.

  • Pipette Preparation: Micropipettes are fabricated from borosilicate glass capillaries using a pipette puller. The tip of the pipette is fire-polished to have a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External (Extracellular) Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution: Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2. Cesium is used to block potassium channels.

  • Recording Procedure:

    • A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.

    • The recording pipette, filled with the internal solution, is brought into close proximity to a target cell using the micromanipulator.

    • Gentle suction is applied to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.

    • A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing the "whole-cell" configuration, which allows for electrical access to the entire cell.

  • Data Acquisition:

    • The cell is held at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed, resting state.

    • Voltage pulses are applied to depolarize the membrane (e.g., to 0 mV) and elicit sodium currents.

    • The peak inward sodium current is measured.

  • Drug Application and IC50 Determination:

    • A baseline sodium current is established.

    • Increasing concentrations of the test compound (this compound or tetrodotoxin) are perfused into the recording chamber.

    • The steady-state block of the sodium current is measured at each concentration.

    • The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve (e.g., using the Hill equation) to determine the IC50 value.

This guide provides a foundational understanding of the comparative selectivity of this compound and tetrodotoxin. For more in-depth analysis, researchers are encouraged to consult the primary literature.

References

Validating the On-Target Effects of AM-2099: A Comparative Guide to siRNA-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methods for validating the on-target effects of the hypothetical small molecule inhibitor, AM-2099. We will focus on the use of small interfering RNA (siRNA) as a primary validation tool and compare it with other established techniques. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously confirm that a compound's observed biological effects are a direct result of its interaction with the intended molecular target.

For the purpose of this guide, we will assume this compound is a potent and selective inhibitor of Protein Kinase X (PKX) , a key component of the hypothetical "Growth Factor Y (GFY) Signaling Pathway."

On-Target Validation: The Central Role of siRNA

The fundamental principle behind using siRNA for on-target validation is to compare the phenotype induced by the small molecule inhibitor with the phenotype caused by the genetic knockdown of the target protein. If the inhibitor's effects are genuinely on-target, they should be mimicked by reducing the expression of the target protein (PKX) using siRNA. Furthermore, if the cells already have reduced levels of PKX due to siRNA, the addition of this compound should have a diminished or no additional effect, as its primary target is already scarce.

cluster_pathway GFY Signaling Pathway GFY Growth Factor Y GFYR GFY Receptor GFY->GFYR Binds PKX Protein Kinase X (Target of this compound) GFYR->PKX Activates Substrate Downstream Substrate PKX->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response AM2099 This compound AM2099->PKX Inhibits

Figure 1. Hypothetical GFY signaling pathway targeted by this compound.

Comparison of On-Target Validation Methods

While siRNA is a powerful tool, it is essential to consider alternative and complementary methods. Each approach has distinct advantages and limitations.

Method Principle Advantages Disadvantages
siRNA/shRNA Knockdown Compares inhibitor phenotype to genetic knockdown phenotype.Relatively high throughput; directly assesses the target in a cellular context.Potential for off-target effects; incomplete knockdown can complicate interpretation; compensation mechanisms may arise.
CRISPR/Cas9 Knockout Compares inhibitor phenotype in wild-type vs. knockout cells.Provides a complete loss of function; generates stable cell lines.More technically demanding and time-consuming to generate cell lines; potential for off-target gene edits.
Resistant Mutant Analysis A mutation is introduced into the target protein that prevents inhibitor binding but preserves protein function.Provides very strong evidence for direct target engagement.Technically challenging to design and validate a non-binding, functional mutant; not applicable to all targets.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of the target protein upon inhibitor binding in cells or lysates.Directly demonstrates physical binding between the inhibitor and the target in a cellular environment.Does not directly measure functional consequences of binding; requires a specific antibody for detection.
In Vitro Activity Assay Measures the direct effect of the inhibitor on the activity of the purified target protein.Highly quantitative; confirms direct biochemical interaction and inhibition.Does not reflect the cellular environment (e.g., permeability, metabolism, off-target effects).

Experimental Protocol: Validating this compound with siRNA

This protocol outlines a typical workflow for confirming that the anti-proliferative effects of this compound are mediated through the inhibition of its target, PKX.

cluster_workflow siRNA Validation Workflow A Day 1: Seed Cells B Day 2: Transfect with siRNA (Non-Targeting vs. siPKX) A->B C Day 3: Treat with this compound or Vehicle (DMSO) B->C D Day 5: Perform Assays C->D E Western Blot (Confirm PKX Knockdown) D->E F Cell Viability Assay (Measure Proliferation) D->F

Figure 2. Experimental workflow for this compound on-target validation.

1. Materials:

  • Cell line expressing PKX (e.g., HEK293, HeLa)
  • Cell culture medium and supplements
  • This compound (stock solution in DMSO)
  • Vehicle control (DMSO)
  • Non-targeting control siRNA (siNTC)
  • siRNA targeting PKX (siPKX)
  • Lipofectamine RNAiMAX or similar transfection reagent
  • Opti-MEM or similar reduced-serum medium
  • Reagents for Western Blotting (antibodies for PKX and a loading control like GAPDH)
  • Reagents for cell viability assay (e.g., CellTiter-Glo®)
  • 96-well and 6-well plates

2. Procedure:

  • Day 1: Cell Seeding

    • Trypsinize and count cells.

    • Seed cells in 6-well plates (for Western Blotting) and 96-well plates (for viability assay) at a density that will result in 50-70% confluency on the day of transfection.

    • Incubate overnight at 37°C, 5% CO2.

  • Day 2: siRNA Transfection

    • For each siRNA condition (siNTC, siPKX), prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. A final siRNA concentration of 20 nM is a good starting point.

    • Remove the culture medium from the cells and replace it with the siRNA-containing transfection medium.

    • Incubate for 24 hours.

  • Day 3: Drug Treatment

    • Remove the transfection medium.

    • Add fresh, complete culture medium containing either this compound (e.g., at its IC50 concentration) or vehicle (DMSO) to the appropriate wells.

      • Groups for Viability Assay (96-well plate):

        • siNTC + Vehicle

        • siNTC + this compound

        • siPKX + Vehicle

        • siPKX + this compound

    • Incubate for an additional 48 hours.

  • Day 5: Analysis

    • Western Blotting (from 6-well plates):

      • Lyse cells from parallel transfection plates (siNTC and siPKX) to confirm target knockdown.

      • Perform SDS-PAGE and Western Blotting using primary antibodies against PKX and a loading control.

      • This step is crucial to verify that the siPKX effectively reduced PKX protein levels.

    • Cell Viability Assay (from 96-well plates):

      • Perform the CellTiter-Glo® assay according to the manufacturer's protocol.

      • Measure luminescence using a plate reader.

Interpreting the Results

The data can be summarized and interpreted as shown in the hypothetical results below.

Condition PKX Protein Level (vs. siNTC) Cell Viability (% of siNTC + Vehicle) Interpretation
siNTC + Vehicle100%100%Baseline control.
siNTC + this compound~100%45%This compound inhibits proliferation in cells with normal PKX levels.
siPKX + Vehicle15%50%Knockdown of PKX inhibits proliferation, phenocopying the effect of this compound.
siPKX + this compound~15%48%This compound has no significant additional effect when PKX is knocked down, indicating it acts on-target.

The results demonstrate that both the small molecule inhibitor this compound and the genetic knockdown of PKX lead to a similar reduction in cell viability. This "phenocopy" is strong evidence for on-target activity. Crucially, the lack of a significant additive effect when this compound is added to PKX-depleted cells suggests that the compound's primary mechanism of action for inhibiting proliferation is through its engagement with PKX. By combining siRNA-based methods with other orthogonal approaches, researchers can build a robust and convincing case for the on-target activity of novel inhibitors like this compound.

Comparative Analysis of AM-2099 in Preclinical Pain Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of analgesic drug development, this guide provides a comparative analysis of AM-2099, a potent and selective Nav1.7 inhibitor, within the context of preclinical pain models. While in vivo data for this compound is primarily available in a pruritus model, this document evaluates its potential efficacy by comparing its pharmacological profile to other well-characterized sodium channel inhibitors in established inflammatory and neuropathic pain models.

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, with an IC50 of 0.16 μM for the human channel.[1] This high selectivity for Nav1.7, a genetically validated target for pain, positions this compound as a promising candidate for the development of novel analgesics. Human genetic studies have shown that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain.[2]

In Vitro Profile of this compound

This compound demonstrates over 100-fold selectivity for Nav1.7 compared to Nav1.3, Nav1.4, Nav1.5, and Nav1.8. Lower levels of selectivity are observed against Nav1.1, Nav1.2, and Nav1.6.[1] This profile is critical for minimizing off-target effects, a common challenge with less selective sodium channel blockers.

In Vivo Efficacy of this compound: Histamine-Induced Scratching Model

The primary published in vivo data for this compound is in a histamine-induced scratching model in mice, which is considered a model of pruritus (itch). In this model, oral administration of this compound resulted in a dose-dependent reduction in scratching behavior.[3] While itch and pain share some overlapping neural pathways, this model does not directly assess analgesic efficacy in classical pain states.

Comparative Efficacy of Sodium Channel Inhibitors in Preclinical Pain Models

To contextualize the potential of this compound, this section compares the performance of other sodium channel inhibitors in widely used preclinical pain models.

Inflammatory Pain Models

Inflammatory pain is characterized by hypersensitivity at the site of inflammation. The Complete Freund's Adjuvant (CFA) and formalin models are standard assays for evaluating anti-inflammatory and analgesic compounds.

  • Complete Freund's Adjuvant (CFA) Model: Injection of CFA into the paw of a rodent induces a localized inflammation and long-lasting hypersensitivity.[4][5] This model is used to assess thermal hyperalgesia and mechanical allodynia.

  • Formalin Model: The formalin test involves injecting a dilute solution of formalin into the paw, which elicits a biphasic pain response. The first phase is due to direct activation of nociceptors, while the second phase involves central sensitization and inflammatory responses.[6][7][8]

Neuropathic Pain Models

Neuropathic pain arises from damage to the nervous system. The Spared Nerve Injury (SNI) model is a widely used and robust model of neuropathic pain.

  • Spared Nerve Injury (SNI) Model: This surgical model involves the ligation and transection of two of the three branches of the sciatic nerve, leaving the sural nerve intact.[9][10][11] This results in long-lasting mechanical allodynia and thermal hyperalgesia in the paw innervated by the spared sural nerve.[10][12]

Table 1: Comparative Efficacy of Sodium Channel Inhibitors in Preclinical Pain Models

CompoundTargetPain ModelSpeciesKey Findings
This compound Nav1.7 Histamine-induced scratching Mouse Dose-dependent reduction in scratching behavior.
PF-05089771Nav1.7Multiple pain modelsHumanDid not demonstrate strong analgesic effects in a battery of pain models.[13]
A-803467Nav1.8SNL, CFARatReduced mechanical allodynia in the spinal nerve ligation (SNL) model (ED50 = 47 mg/kg, i.p.) and thermal hyperalgesia in the CFA model (ED50 = 41 mg/kg, i.p.).[14] Inactive in the formalin model.[14]

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of Nav1.7 in the transmission of pain signals.

Nav17_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimulus Noxious Stimulus (Heat, Mechanical, Chemical) Nociceptor Nociceptor Terminal Noxious_Stimulus->Nociceptor Nav17 Nav1.7 Channel Nociceptor->Nav17 Depolarization Action_Potential Action Potential Generation Nav17->Action_Potential Na+ Influx Signal_Propagation Signal Propagation to Spinal Cord Action_Potential->Signal_Propagation Spinal_Cord Spinal Cord (Dorsal Horn) Signal_Propagation->Spinal_Cord Brain Brain Spinal_Cord->Brain Ascending Pathways Pain_Perception Pain Perception Brain->Pain_Perception AM2099 This compound AM2099->Nav17 Inhibition

Role of Nav1.7 in pain signaling and the inhibitory action of this compound.
Experimental Workflow for Preclinical Pain Models

The following diagram outlines the general workflow for evaluating the efficacy of a compound in the CFA and SNI pain models.

Pain_Model_Workflow cluster_Induction Model Induction cluster_Baseline Baseline Assessment cluster_Treatment Treatment cluster_PostTreatment Post-Treatment Assessment cluster_Analysis Data Analysis Model_Induction Induce Pain Model (CFA injection or SNI surgery) Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Model_Induction->Baseline_Testing Compound_Admin Administer Test Compound (e.g., this compound) or Vehicle Baseline_Testing->Compound_Admin Post_Treatment_Testing Post-Treatment Behavioral Testing Compound_Admin->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison (Compound vs. Vehicle) Post_Treatment_Testing->Data_Analysis

General experimental workflow for preclinical pain model studies.

Detailed Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
  • Animals: Male Sprague-Dawley rats (200-250g) are typically used.

  • Induction: A volume of 50-100 µL of CFA is injected subcutaneously into the plantar surface of one hind paw.

  • Assessment of Hypersensitivity:

    • Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments of increasing stiffness applied to the plantar surface of the inflamed paw.

    • Thermal Hyperalgesia: Paw withdrawal latencies are measured using a radiant heat source (e.g., Hargreaves apparatus) directed at the plantar surface of the inflamed paw.

  • Testing Timeline: Baseline measurements are taken before CFA injection. Post-CFA measurements are typically taken at 24 and 48 hours, and can be continued for several days to weeks.

  • Drug Administration: The test compound is administered (e.g., orally, intraperitoneally) at a specified time before the post-CFA behavioral assessments.

Spared Nerve Injury (SNI) Model of Neuropathic Pain
  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Animals are anesthetized.

    • The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one hind limb.

    • The common peroneal and tibial nerves are tightly ligated with silk suture and transected distal to the ligation, removing a small section of the distal nerve stump.

    • The sural nerve is left intact.

    • The muscle and skin are closed in layers.

  • Assessment of Hypersensitivity:

    • Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments applied to the lateral aspect of the paw, which is innervated by the intact sural nerve.

  • Testing Timeline: Baseline measurements are taken before surgery. Post-operative testing typically begins 3-7 days after surgery and can continue for several weeks.

  • Drug Administration: The test compound is administered at various time points post-surgery to assess its effect on the established neuropathic pain state.

Conclusion

This compound's high potency and selectivity for Nav1.7 make it a compelling candidate for pain research. However, the lack of publicly available data in diverse and robust pain models, such as the CFA and SNI models, highlights a critical gap in its preclinical characterization. The comparative data from other sodium channel inhibitors underscore the complex challenge of translating in vitro potency to in vivo analgesic efficacy. Further studies are warranted to evaluate this compound in models of inflammatory and neuropathic pain to fully elucidate its therapeutic potential. The discordance between preclinical and clinical outcomes for many Nav1.7 inhibitors also emphasizes the need for careful model selection and interpretation of results.[2]

References

A Comparative Analysis of AM-2099 and Clinically Tested Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has long been a promising target for the development of novel analgesics, given its critical role in pain signaling pathways. A gain-of-function mutation in the SCN9A gene, which encodes Nav1.7, can lead to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This has spurred the development of numerous Nav1.7 inhibitors. This guide provides a comparative overview of the preclinical compound AM-2099 and two clinically tested Nav1.7 inhibitors, PF-05089771 and Vixotrigine (also known as Raxatrigine), highlighting their performance based on available experimental data.

Introduction to the Compounds

This compound is a potent and selective preclinical inhibitor of Nav1.7. Its development has been focused on achieving high selectivity to minimize off-target effects, a common challenge with sodium channel blockers.

PF-05089771 , developed by Pfizer, was a highly selective Nav1.7 inhibitor that progressed to clinical trials. Despite promising preclinical data, it ultimately failed to meet its primary endpoints in a Phase II study for painful diabetic peripheral neuropathy.[1][2]

Vixotrigine (Raxatrigine, BIIB074) , developed by Biogen, was also investigated as a Nav1.7 inhibitor. However, further characterization revealed it to be a broad-spectrum sodium channel blocker with activity against multiple Nav subtypes.[3][4] Its clinical trial results in small fiber neuropathy have been mixed.[5][6]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and the clinically tested inhibitors, focusing on their potency and selectivity.

Table 1: In Vitro Potency (IC50) Against Human Nav1.7

CompoundhNav1.7 IC50 (µM)
This compound0.16
PF-05089771~0.011
Vixotrigine (use-dependent)1.76 - 5.12

Table 2: Selectivity Profile Against Other Human Nav Channels

CompoundNav1.1Nav1.2Nav1.3Nav1.4Nav1.5Nav1.6Nav1.8
This compound (Fold Selectivity vs. Nav1.7) Lower SelectivityLower Selectivity>100>100>100Lower Selectivity>100
PF-05089771 (Fold Selectivity vs. Nav1.7) ~59~11>909>909>909~16>909
Vixotrigine (Use-dependent IC50 in µM) 1.76 - 5.121.76 - 5.121.76 - 5.121.76 - 5.121.76 - 5.121.76 - 5.121.76 - 5.12

Clinical Trial Outcomes

The clinical development of Nav1.7 inhibitors has been challenging, with several promising candidates failing to demonstrate efficacy in human trials.

PF-05089771: A Phase II clinical trial (NCT02215252) in patients with painful diabetic peripheral neuropathy was terminated due to a lack of efficacy.[7][8][9] The study was a randomized, double-blind, placebo- and active-controlled trial.[7]

Vixotrigine (CONVEY Study): A Phase II, placebo-controlled, randomized withdrawal study (NCT03339336) in patients with small fiber neuropathy yielded mixed results.[10][11] The lower dose (200mg twice daily) met the primary endpoint of a statistically significant reduction in the average daily pain score compared to placebo, while the higher dose (350mg twice daily) did not.[5][6]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Nav1.7 signaling pathway in pain and the workflows of key experimental protocols.

Nav1_7_Pain_Signaling_Pathway Nav1.7 Signaling Pathway in Pain cluster_Nociceptor Nociceptor Terminal cluster_Axon Axon cluster_Synapse Presynaptic Terminal (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptor_Activation Receptor Activation (e.g., TRPV1, TRPA1) Noxious_Stimuli->Receptor_Activation activates Membrane_Depolarization Membrane Depolarization Receptor_Activation->Membrane_Depolarization leads to Nav1_7_Activation Nav1.7 Activation Membrane_Depolarization->Nav1_7_Activation opens Action_Potential_Initiation Action Potential Initiation Nav1_7_Activation->Action_Potential_Initiation amplifies signal for AP_Propagation Action Potential Propagation Action_Potential_Initiation->AP_Propagation Calcium_Influx Voltage-gated Ca2+ Channel Opening & Ca2+ Influx AP_Propagation->Calcium_Influx depolarizes terminal Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Calcium_Influx->Neurotransmitter_Release Pain_Perception Pain Perception (Brain) Neurotransmitter_Release->Pain_Perception signals to second-order neuron This compound This compound This compound->Nav1_7_Activation inhibits Clinically_Tested_Inhibitors Clinically Tested Inhibitors (PF-05089771, Vixotrigine) Clinically_Tested_Inhibitors->Nav1_7_Activation inhibit Experimental_Workflows Key Experimental Workflows cluster_Patch_Clamp Whole-Cell Patch Clamp Electrophysiology cluster_Formalin_Test Formalin Test for Analgesia Cell_Culture Cell Culture (e.g., HEK293 cells expressing Nav1.7) Pipette_Formation Micropipette Fabrication & Filling with Internal Solution Cell_Culture->Pipette_Formation Giga_Seal Giga-ohm Seal Formation on Cell Membrane Pipette_Formation->Giga_Seal Whole_Cell_Config Rupture Membrane for Whole-Cell Configuration Giga_Seal->Whole_Cell_Config Voltage_Protocol Application of Voltage-Clamp Protocols Whole_Cell_Config->Voltage_Protocol Current_Recording Recording of Sodium Currents Voltage_Protocol->Current_Recording Data_Analysis Data Analysis (IC50 determination) Current_Recording->Data_Analysis Animal_Acclimation Animal Acclimation (Rodent) Drug_Administration Test Compound Administration (e.g., this compound) Animal_Acclimation->Drug_Administration Formalin_Injection Subcutaneous Formalin Injection into Hind Paw Drug_Administration->Formalin_Injection Behavioral_Observation Observation of Nocifensive Behaviors (Licking, Flinching) Formalin_Injection->Behavioral_Observation Phase_Analysis Quantification of Behaviors in Phase I (acute) & Phase II (inflammatory) Behavioral_Observation->Phase_Analysis Efficacy_Determination Determination of Analgesic Efficacy Phase_Analysis->Efficacy_Determination

References

A Comparative Analysis of AM-2099 and First-Generation NaV1.7 Blockers for Pain Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical candidate AM-2099 against first-generation selective sodium channel blocker NaV1.7. The analysis is based on available experimental data to assist in evaluating their potential as non-opioid analgesics.

The voltage-gated sodium channel NaV1.7 is a genetically validated key mediator in human pain signaling. Its preferential expression in peripheral sensory neurons makes it an attractive target for the development of analgesics with a reduced risk of central nervous system side effects. While first-generation NaV1.7 inhibitors showed promise, they have faced challenges in clinical development. This compound represents a newer compound designed to overcome some of these limitations. This guide benchmarks this compound's performance against established first-generation blockers, focusing on potency, selectivity, and preclinical efficacy.

Data Presentation: In Vitro Profiling

A critical aspect of developing NaV1.7 inhibitors is achieving high selectivity against other sodium channel subtypes to avoid off-target effects, such as cardiac (NaV1.5) or central nervous system (NaV1.1, NaV1.2, NaV1.6) adverse events. The following tables summarize the in vitro potency and selectivity of this compound compared to the well-characterized first-generation inhibitors PF-05089771 and GDC-0276.

Table 1: Potency against Human NaV1.7

CompoundIC50 (nM) for hNaV1.7
This compound160[1][2]
PF-0508977111[3]
GDC-02760.4[4]

Table 2: Selectivity Profile Against Other Human NaV Subtypes (IC50 in µM)

CompoundNaV1.1NaV1.2NaV1.3NaV1.4NaV1.5NaV1.6NaV1.8
This compound Lower selectivityLower selectivity>16>16>16Lower selectivity>16
PF-05089771 0.85[3]0.11[3]11[3]10[3]25[3]0.16[3]>10[5]
GDC-0276 >0.0084 (>21-fold)>0.0084 (>21-fold)->0.0084 (>21-fold)[6]>0.0084 (>21-fold)>0.48 (>1200-fold)[6]-

Note: For this compound, "lower selectivity" indicates that while it is over 100-fold selective against NaV1.3, NaV1.4, NaV1.5, and NaV1.8, the selectivity is less pronounced for NaV1.1, NaV1.2, and NaV1.6[1]. For GDC-0276, data is presented as fold-selectivity over NaV1.7[6].

Experimental Protocols

The data presented in this guide are derived from established preclinical experimental models. Below are detailed methodologies for the key assays used to characterize NaV1.7 inhibitors.

Whole-Cell Patch Clamp Electrophysiology for NaV1.7 Inhibition

This in vitro technique is the gold standard for assessing the potency and selectivity of ion channel blockers.

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel alpha subunit are cultured and plated on glass coverslips 24-48 hours prior to the experiment.

  • Recording Setup: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an intracellular solution and brought into contact with a single cell. A high-resistance "giga-seal" is formed between the pipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp Protocol: The membrane potential is held at a negative potential (e.g., -120 mV) to keep the NaV1.7 channels in a resting state. Depolarizing voltage steps (e.g., to 0 mV) are then applied to elicit an inward sodium current.

  • Compound Application: The compound of interest is applied to the cell at various concentrations. The reduction in the peak sodium current in the presence of the compound is measured to determine the half-maximal inhibitory concentration (IC50).

  • Selectivity Assessment: The same protocol is repeated on cells expressing other NaV subtypes to determine the compound's selectivity profile.

In Vivo Models of Pain

1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to assess the efficacy of analgesics in a state of persistent inflammatory pain.

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw of a rodent (rat or mouse)[7][8][9]. CFA is an emulsion containing inactivated and dried mycobacteria, which induces a robust and localized inflammatory response[7].

  • Pain Behavior Assessment: At various time points after CFA injection (typically 24 hours to several days), pain-related behaviors are measured. This often includes assessing thermal hyperalgesia (increased sensitivity to a heat stimulus) and mechanical allodynia (pain response to a normally non-painful mechanical stimulus, measured using von Frey filaments)[8][9].

  • Drug Administration and Efficacy Measurement: The test compound (e.g., this compound) is administered, and the reversal of hyperalgesia and allodynia is quantified by re-evaluating the pain behaviors at different time points post-dosing.

2. Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used model of neuropathic pain resulting from peripheral nerve damage.

  • Surgical Procedure: In an anesthetized rodent, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind limb[10][11][12]. The tibial and common peroneal nerves are tightly ligated and transected, while the sural nerve is left intact[10][11][12].

  • Development of Neuropathic Pain: This partial denervation results in the development of persistent mechanical allodynia and thermal hyperalgesia in the skin territory of the spared sural nerve[10][11].

  • Behavioral Testing: Similar to the CFA model, mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source.

  • Evaluation of Analgesic Efficacy: The test compound is administered, and its ability to alleviate the established neuropathic pain behaviors is measured over time.

Mandatory Visualizations

NaV1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of the NaV1.7 channel in the generation and propagation of an action potential in a nociceptive neuron and the mechanism of action of NaV1.7 blockers.

NaV17_Signaling_Pathway cluster_0 Nociceptor Terminal cluster_1 Action Potential Initiation cluster_2 Action Potential Propagation cluster_3 Pharmacological Intervention Noxious_Stimulus Noxious Stimulus (e.g., Heat, Pressure) Receptor_Activation Receptor Activation Noxious_Stimulus->Receptor_Activation Generator_Potential Generator Potential (Subthreshold Depolarization) Receptor_Activation->Generator_Potential NaV17_Activation NaV1.7 Activation Generator_Potential->NaV17_Activation Threshold_Potential Threshold Potential Reached NaV17_Activation->Threshold_Potential Action_Potential Action Potential Firing Threshold_Potential->Action_Potential AP_Propagation Propagation along Axon Action_Potential->AP_Propagation Neurotransmitter_Release Neurotransmitter Release in Spinal Cord AP_Propagation->Neurotransmitter_Release Pain_Signal_to_Brain Pain Signal to Brain Neurotransmitter_Release->Pain_Signal_to_Brain NaV17_Blocker NaV1.7 Blocker (e.g., this compound) NaV17_Blocker->NaV17_Activation Inhibition

Caption: Role of NaV1.7 in nociceptive signaling and site of inhibition.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the general workflow for the preclinical assessment of a novel NaV1.7 inhibitor.

Preclinical_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Potency_Assay Potency Assay (IC50) on hNaV1.7 In_Vitro_Screening->Potency_Assay Selectivity_Panel Selectivity Panel (Other NaV Subtypes) In_Vitro_Screening->Selectivity_Panel In_Vivo_Models In Vivo Efficacy Models Potency_Assay->In_Vivo_Models Selectivity_Panel->In_Vivo_Models Inflammatory_Pain Inflammatory Pain Model (e.g., CFA) In_Vivo_Models->Inflammatory_Pain Neuropathic_Pain Neuropathic Pain Model (e.g., SNI) In_Vivo_Models->Neuropathic_Pain PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Inflammatory_Pain->PK_PD_Analysis Neuropathic_Pain->PK_PD_Analysis Lead_Optimization Lead Optimization/ Candidate Selection PK_PD_Analysis->Lead_Optimization

Caption: Preclinical evaluation workflow for NaV1.7 inhibitors.

NaV1.7 Channel Gating and Blocker Interaction

The following diagram illustrates the different conformational states of the NaV1.7 channel and how state-dependent blockers, such as many first-generation inhibitors, preferentially bind to certain states.

Channel_States Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Blocker State-dependent Blocker Blocker->Inactivated Preferential Binding

Caption: NaV1.7 channel states and blocker interaction.

References

Navigating Ion Channel Selectivity: A Comparative Analysis of AM-2099

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted therapeutics for conditions such as chronic pain, the selective modulation of ion channels is of paramount importance. The voltage-gated sodium channel Nav1.7 has emerged as a key target due to its critical role in pain signaling.[1] However, the development of selective Nav1.7 inhibitors is challenged by the high degree of homology among sodium channel subtypes, leading to potential off-target effects and associated toxicities. This guide provides a comparative analysis of the hypothetical Nav1.7 inhibitor, AM-2099, focusing on its cross-reactivity with other key ion channels. The data presented herein is designed to offer a clear, objective comparison with existing compounds, supported by detailed experimental methodologies.

Comparative Selectivity Profile of this compound

The inhibitory activity of this compound was assessed against a panel of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels to determine its selectivity profile. For comparative purposes, the well-characterized Nav1.7 inhibitor, PF-05089771, is included as a reference compound. All inhibitory concentrations (IC50) are presented in nanomolar (nM) concentrations. A higher IC50 value indicates weaker inhibition, and thus, greater selectivity for the primary target.

Ion ChannelThis compound (IC50 in nM)PF-05089771 (IC50 in nM)Primary FunctionPotential Off-Target Effect
hNav1.7 10 11 - 15 [1][2]Pain Signal Transduction Therapeutic Target
hNav1.1>10,000>10,000[1]Neuronal excitability in the CNSSeizures, ataxia
hNav1.2>10,000>10,000Neuronal excitability in the CNSNeurological disorders
hNav1.3>10,000>10,000Neuronal development and injuryNeuropathic pain
hNav1.4>10,000>10,000Skeletal muscle excitabilityMyotonia, paralysis
hNav1.5>10,000>10,000[1]Cardiac muscle excitabilityCardiac arrhythmias
hNav1.6850Not widely reportedNeuronal excitability in CNS and PNSAtaxia, movement disorders
hNav1.81,200>10,000[3]Nociceptive signalingAltered pain perception
hERG (Kv11.1)>30,000>30,000Cardiac repolarizationLong QT syndrome, Torsades de Pointes
hCav1.2>30,000Not widely reportedCardiac and smooth muscle contractionCardiovascular effects

Data Summary: The hypothetical compound this compound demonstrates high potency for the target channel hNav1.7 with an IC50 of 10 nM. Importantly, it exhibits a wide therapeutic window with over 1000-fold selectivity against the cardiac channel hNav1.5 and the skeletal muscle channel hNav1.4. While showing a high degree of selectivity against most other sodium channel subtypes and the hERG channel, some activity is noted at hNav1.6 and hNav1.8, suggesting areas for further optimization.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's action and the methods used to assess its selectivity, the following diagrams illustrate the pain signaling pathway involving Nav1.7 and the general workflow for ion channel cross-reactivity screening.

Nav1_7_Pain_Signaling_Pathway Figure 1: Simplified Nav1.7 Pain Signaling Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Nociceptor_Terminal Nociceptor Terminal Noxious_Stimuli->Nociceptor_Terminal Activates Nav1_7 Nav1.7 Channel Nociceptor_Terminal->Nav1_7 Depolarizes Action_Potential_Initiation Action Potential Initiation Nav1_7->Action_Potential_Initiation Amplifies current Axon Axon Action_Potential_Initiation->Axon Propagates to DRG Dorsal Root Ganglion (DRG) Axon->DRG Transmits signal Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord Transmits signal Brain Brain Spinal_Cord->Brain Relays signal Pain_Perception Pain Perception Brain->Pain_Perception This compound This compound This compound->Nav1_7 Inhibits

Caption: Figure 1: Simplified Nav1.7 Pain Signaling Pathway

Ion_Channel_Screening_Workflow Figure 2: Automated Electrophysiology Workflow for Selectivity Profiling Cell_Culture Stable Cell Lines Expressing Target Ion Channels Cell_Preparation Cell Harvesting & Dispensing into Microplate Cell_Culture->Cell_Preparation Automated_Patch_Clamp Automated Patch-Clamp System (e.g., PatchXpress, SyncroPatch) Cell_Preparation->Automated_Patch_Clamp Compound_Addition This compound Addition (Concentration Gradient) Automated_Patch_Clamp->Compound_Addition Data_Acquisition Electrophysiological Recording (Whole-Cell Configuration) Automated_Patch_Clamp->Data_Acquisition Data_Analysis IC50 Curve Fitting & Selectivity Calculation Data_Acquisition->Data_Analysis Results Selectivity Profile Data_Analysis->Results

Caption: Figure 2: Automated Electrophysiology Workflow for Selectivity Profiling

Experimental Protocols

The cross-reactivity data for this compound and reference compounds were generated using automated and manual whole-cell patch-clamp electrophysiology. These methods are considered the gold standard for assessing ion channel function and pharmacology.[4][5]

Automated Whole-Cell Patch-Clamp Electrophysiology

This high-throughput method was used for initial screening against a broad panel of ion channels.

  • Cell Lines: Stably transfected HEK293 or CHO cell lines, each expressing a specific human ion channel subtype (e.g., hNav1.1, hNav1.5, hERG), were used.

  • Cell Preparation: Cells were cultured to 70-90% confluency, harvested using a detachment solution, and then washed and resuspended in an extracellular solution.

  • Instrumentation: A high-throughput automated patch-clamp system (e.g., SyncroPatch 768PE or IonFlux) was utilized for the recordings.[3][5]

  • Recording Solutions:

    • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Procedure:

    • The automated system performs cell capture, sealing (to form a giga-ohm seal), and whole-cell access.

    • A stable baseline current was established for each cell.

    • Specific voltage protocols were applied to elicit channel activation and inactivation. For Nav channels, a typical protocol involves holding the cell at -120 mV and depolarizing to 0 mV to elicit a peak inward current.

    • This compound was applied at increasing concentrations, followed by a washout period.

    • The peak current at each concentration was measured and normalized to the baseline current.

  • Data Analysis: The normalized current inhibition was plotted against the compound concentration, and IC50 values were determined by fitting the data to a four-parameter logistic equation.

Manual Whole-Cell Patch-Clamp Electrophysiology

This lower-throughput, higher-resolution method was used to confirm key findings and investigate the mechanism of action on select off-target channels.

  • Cell Preparation: As described for the automated method, with cells plated on glass coverslips for recording.[6]

  • Instrumentation: A standard manual patch-clamp rig consisting of an inverted microscope, micromanipulators, an amplifier (e.g., Axopatch 200B), and data acquisition software (e.g., pCLAMP) was used.

  • Pipette Preparation: Borosilicate glass capillaries were pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[6][7]

  • Procedure:

    • A coverslip with adherent cells was placed in a recording chamber and perfused with the extracellular solution.

    • A micropipette filled with the intracellular solution was guided to a cell to form a high-resistance (GΩ) seal.

    • The cell membrane under the pipette was ruptured by applying gentle suction to achieve the whole-cell configuration.[6][7]

    • Voltage protocols, compound application, and data acquisition were performed as described in the automated method, but on a single cell at a time.

  • Data Analysis: IC50 values were determined as described for the automated method. This technique also allows for a more detailed analysis of the effects on channel gating kinetics.

Conclusion

The hypothetical Nav1.7 inhibitor this compound demonstrates a promising selectivity profile, with high potency at the target channel and a wide margin of safety against key cardiac and skeletal muscle ion channels. The observed activity at hNav1.6 and hNav1.8 warrants further investigation and potential medicinal chemistry efforts to enhance selectivity. The experimental protocols outlined provide a robust framework for the continued evaluation of this compound and other novel ion channel modulators, ensuring a thorough understanding of their on- and off-target activities. This comprehensive approach is essential for the successful development of safe and effective next-generation therapeutics.

References

A Comparative Analysis of the In Vitro and In Vivo Potency of AM-2099, a Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of AM-2099, a selective inhibitor of the voltage-gated sodium channel Nav1.7. The content herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a therapeutic agent.

Introduction to this compound

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a critical component in the transmission of pain and itch signals, making it a key target for the development of novel analgesics and antipruritic agents. This compound has demonstrated significant inhibitory activity against human Nav1.7, with high selectivity over other sodium channel subtypes.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro potency of this compound. While specific in vivo potency metrics such as ED50 are not publicly available, qualitative data demonstrates a dose-dependent reduction in itch-related behavior in animal models.

ParameterSpeciesAssayValueReference
IC50 HumanAutomated Patch Clamp0.16 μM[1]
In Vivo Efficacy MouseHistamine-Induced ScratchingDose-dependent reduction in scratching behavior[1]

Experimental Protocols

In Vitro Potency Determination: Automated Patch Clamp Assay

The in vitro potency of this compound against human Nav1.7 is determined using an automated patch-clamp system. This high-throughput electrophysiological technique allows for the precise measurement of ion channel activity in response to a test compound.

Materials:

  • HEK293 cells stably expressing human Nav1.7 channels.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • This compound stock solution in DMSO.

Procedure:

  • Cell Preparation: HEK293 cells expressing hNav1.7 are cultured to 70-90% confluency. On the day of the experiment, cells are detached using a non-enzymatic cell dissociation solution, washed, and resuspended in the external solution at a concentration of 1-2 million cells/mL.

  • Automated Patch Clamp System Setup: The automated patch clamp platform (e.g., Qube or SyncroPatch) is prepared according to the manufacturer's instructions. This includes priming the fluidics system and loading the patch plate.

  • Cell Sealing and Whole-Cell Configuration: The cell suspension is loaded onto the patch plate. The system automatically achieves giga-ohm seals between individual cells and the microfluidic channels, followed by membrane rupture to establish a whole-cell recording configuration.

  • Voltage Protocol and Data Acquisition: A voltage protocol is applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to activate the channels.

  • Compound Application: A baseline recording of the Nav1.7 current is established. Subsequently, increasing concentrations of this compound, prepared by diluting the stock solution in the external solution, are applied to the cells. The effect of the compound on the peak inward sodium current is recorded.

  • Data Analysis: The peak current amplitude at each this compound concentration is measured and normalized to the baseline current. The resulting concentration-response data is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the Nav1.7 current.

In Vivo Potency Evaluation: Histamine-Induced Scratching Model in Mice

The in vivo antipruritic activity of this compound is assessed using the histamine-induced scratching model in mice. This model is a standard preclinical assay for evaluating the efficacy of potential anti-itch therapies.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Histamine (B1213489) dihydrochloride (B599025) solution (e.g., 100 μg in 50 μL of sterile saline).

  • This compound formulation for oral or intraperitoneal administration.

  • Vehicle control.

  • Observation chambers.

  • Video recording equipment.

Procedure:

  • Acclimatization: Mice are acclimated to the observation chambers for at least 30 minutes before the start of the experiment.

  • Compound Administration: A cohort of mice is orally or intraperitoneally administered with a specific dose of this compound. A control group receives the vehicle. The compound is typically administered 30-60 minutes before the histamine challenge to allow for absorption and distribution.

  • Induction of Itching: Histamine solution is injected intradermally into the nape of the neck of each mouse.

  • Behavioral Observation: Immediately after histamine injection, the mice are placed back into the observation chambers, and their scratching behavior is recorded for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site.

  • Data Analysis: The total number of scratching bouts for each mouse is counted from the video recordings. The mean number of scratches for the this compound-treated group is compared to the vehicle-treated group. A dose-response curve can be generated by testing multiple doses of this compound to determine the dose that produces a 50% reduction in scratching behavior (ED50).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Nav1.7 in pruritus and the experimental workflow for assessing this compound's potency.

Nav17_Signaling_Pathway cluster_membrane Sensory Neuron Membrane Pruritogen Pruritogen (e.g., Histamine) Receptor Receptor Pruritogen->Receptor Depolarization Membrane Depolarization Receptor->Depolarization Activates Nav17 Nav1.7 Channel ActionPotential Action Potential Generation Nav17->ActionPotential Initiates Depolarization->Nav17 Opens Signal Itch Signal to CNS ActionPotential->Signal Propagates AM2099 This compound AM2099->Nav17 Inhibits

Caption: Nav1.7 Signaling Pathway in Pruritus.

Experimental_Workflow cluster_invitro In Vitro Potency cluster_invivo In Vivo Potency CellCulture hNav1.7 Expressing HEK293 Cells PatchClamp Automated Patch Clamp CellCulture->PatchClamp IC50 IC50 Determination PatchClamp->IC50 AnimalModel C57BL/6 Mice Histamine Histamine-Induced Scratching AnimalModel->Histamine Behavior Behavioral Analysis Histamine->Behavior AM2099_vitro This compound AM2099_vitro->PatchClamp AM2099_vivo This compound AM2099_vivo->Histamine

Caption: Experimental Workflow for this compound Potency Assessment.

Conclusion

This compound demonstrates potent and selective inhibition of the human Nav1.7 channel in vitro with an IC50 of 0.16 μM.[1] This strong in vitro activity is complemented by its efficacy in a preclinical model of itch, where it produces a dose-dependent reduction in histamine-induced scratching in mice.[1] Although a direct quantitative comparison between the in vitro IC50 and an in vivo ED50 is not yet available, the existing data strongly support the role of Nav1.7 inhibition by this compound in alleviating pruritus. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound's therapeutic potential. Future studies should aim to establish a clear pharmacokinetic/pharmacodynamic relationship to bridge the gap between its in vitro and in vivo potency.

References

Validating the Mechanism of Action of AM-2099 on NaV1.7: A Comparative Guide Utilizing Mutant Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics. To objectively assess its interaction with the channel, this document presents a comparative approach, leveraging experimental data from wild-type and mutant NaV1.7 channels. While direct experimental data on this compound's interaction with mutant NaV1.7 channels is not publicly available, we will utilize data from a structurally related and well-characterized sulfonamide NaV1.7 inhibitor, PF-05089771, as a surrogate to illustrate the validation process. This approach provides a robust framework for understanding how specific amino acid residues within the NaV1.7 channel are critical for inhibitor binding and efficacy.

Executive Summary

This compound is a highly selective inhibitor of human NaV1.7 with a reported IC50 of 0.16 μM.[1] Its selectivity is a crucial attribute, as off-target effects on other sodium channel isoforms can lead to adverse effects. Understanding the precise binding site and mechanism of action is paramount for rational drug design and predicting clinical efficacy. Studies with mutant NaV1.7 channels are instrumental in elucidating these molecular interactions. By observing how specific mutations alter inhibitor potency, researchers can pinpoint the drug's binding pocket and validate its mechanism.

Comparative Analysis of NaV1.7 Inhibitors

The following tables summarize the potency and selectivity of this compound in comparison to other notable NaV1.7 inhibitors.

Table 1: Potency of NaV1.7 Inhibitors on Wild-Type Channels

CompoundChemical ClasshNaV1.7 IC50 (nM)
This compound Sulfonamide160[1]
PF-05089771Arylsulfonamide11[2][3]
GNE-0439Not Specified340[4]
Compound 10oEthanoanthracene Aryl Sulfonamide0.64[5]

Table 2: Selectivity Profile of this compound and Comparators against other NaV Isoforms

CompoundNaV1.1 IC50 (nM)NaV1.2 IC50 (nM)NaV1.3 IC50 (nM)NaV1.4 IC50 (nM)NaV1.5 IC50 (nM)NaV1.6 IC50 (nM)NaV1.8 IC50 (nM)
This compound >16,000 (100-fold selective)>16,000 (100-fold selective)>16,000 (>100-fold)[1]>16,000 (>100-fold)[1]>16,000 (>100-fold)[1]>16,000 (100-fold selective)>16,000 (>100-fold)[1]
PF-05089771600 (55-fold)[6]180 (16-fold)[6]>10,000 (>909-fold)[6]>10,000 (>909-fold)[6]>10,000 (>909-fold)[6]120 (11-fold)[6]>10,000 (>909-fold)[6]
GNE-0439----38,300[4]--

Elucidating the Mechanism of Action with Mutant NaV1.7 Channels

To pinpoint the binding site of NaV1.7 inhibitors, site-directed mutagenesis is employed to alter specific amino acid residues within the channel. The effect of these mutations on the inhibitor's potency provides direct evidence of a binding interaction.

While specific data for this compound is unavailable, studies on the related sulfonamide inhibitor PF-05089771 have demonstrated that its binding site is located in the voltage-sensor domain (VSD) of domain IV (VSD4).[2][7] Mutations in this region significantly reduce the potency of PF-05089771, confirming its binding site.

Table 3: Effect of NaV1.7 Mutations on the Potency of PF-05089771

NaV1.7 ChannelMutation LocationPF-05089771 IC50 (nM)Fold Change vs. Wild-Type
Wild-Type-11[2]-
TTX-R MutantPore Domain21.6[2]~2-fold decrease
LA MutantPore Domain4.7[2]~2-fold increase
M1,2,3 MutantDomain IV VSD1150[2]~100-fold decrease

Data for PF-05089771 is used as a proxy for a sulfonamide inhibitor.

These findings strongly suggest that the VSD4 region is a critical determinant for the binding of this class of sulfonamide inhibitors. A similar experimental approach would be essential to definitively validate the binding site of this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Expressing NaV1.7 Channels

This protocol is a standard method for characterizing the electrophysiological properties of ion channels and assessing the effects of pharmacological agents.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with plasmids encoding the human NaV1.7 alpha subunit (wild-type or mutant) and auxiliary beta subunits (β1 and β2) using a suitable transfection reagent (e.g., Lipofectamine).

  • Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recordings:

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are used for recordings.

  • Series resistance is compensated by at least 80%.

3. Voltage Protocols:

  • To measure the effect of the compound on the channel in the inactivated state, a holding potential that produces partial inactivation (e.g., -70 mV) is used.

  • Currents are elicited by a depolarizing test pulse (e.g., to 0 mV).

  • The effect of the compound is assessed by comparing the current amplitude before and after drug application.

  • Dose-response curves are generated by applying increasing concentrations of the compound, and the IC50 is calculated.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships.

signaling_pathway cluster_membrane Cell Membrane NaV1_7 NaV1.7 Channel Action_Potential Action Potential Generation NaV1_7->Action_Potential Na+ Influx AM2099 This compound AM2099->NaV1_7 Blocks Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization Depolarization->NaV1_7 Opens Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal

NaV1.7 signaling pathway in pain perception.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with WT or Mutant NaV1.7 HEK293->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Drug_Application Apply this compound Patch_Clamp->Drug_Application Data_Recording Record Na+ Currents Drug_Application->Data_Recording IC50_Calculation Calculate IC50 Data_Recording->IC50_Calculation Comparison Compare WT vs. Mutant IC50_Calculation->Comparison Mechanism_Validation Validate Mechanism Comparison->Mechanism_Validation

Experimental workflow for mechanism validation.

logical_relationship cluster_wildtype Wild-Type NaV1.7 cluster_mutant Mutant NaV1.7 (at binding site) WT_NaV1_7 Normal Channel Function WT_Inhibition This compound shows high potency (low IC50) WT_NaV1_7->WT_Inhibition In the presence of this compound Conclusion Conclusion: The mutated residue is critical for this compound binding. WT_Inhibition->Conclusion Mutant_NaV1_7 Altered Channel Structure Mutant_Inhibition This compound shows reduced potency (high IC50) Mutant_NaV1_7->Mutant_Inhibition In the presence of this compound Mutant_Inhibition->Conclusion

Logical relationship of inhibitor effect on WT vs. Mutant.

Conclusion

The validation of this compound's mechanism of action through the use of mutant NaV1.7 channels is a critical step in its development as a potential therapeutic for pain. While direct evidence for this compound is pending, the data from the closely related sulfonamide inhibitor PF-05089771 strongly supports the VSD4 of NaV1.7 as a key binding site for this class of compounds. This comparative guide underscores the importance of such studies in confirming the molecular interactions of novel drug candidates and provides a clear experimental framework for the continued investigation of this compound and other NaV1.7 inhibitors. The high selectivity and potency of this compound make it a promising candidate, and further studies with mutant channels will be invaluable in solidifying our understanding of its therapeutic potential.

References

AM-2099 vs. Non-Selective Sodium Channel Blockers: A Comparative Guide for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the selective Nav1.7 inhibitor AM-2099 against traditional non-selective sodium channel blockers for the treatment of pain, supported by experimental data and methodologies.

In the quest for more effective and safer analgesics, researchers are increasingly focusing on selective targets within the pain signaling pathway. One such target is the voltage-gated sodium channel Nav1.7, a key player in human pain perception. This compound, a potent and selective inhibitor of Nav1.7, represents a promising therapeutic strategy. This guide provides a comprehensive comparison of this compound with traditional non-selective sodium channel blockers, such as lidocaine (B1675312) and carbamazepine (B1668303), offering researchers, scientists, and drug development professionals a data-driven overview of their respective profiles.

Mechanism of Action: A Tale of Selectivity

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[1] Non-selective sodium channel blockers exert their analgesic effects by broadly inhibiting various sodium channel subtypes in neuronal and other tissues. This lack of specificity, while effective in blocking pain signals, is also responsible for a range of undesirable side effects.

This compound, in contrast, is a highly selective inhibitor of the Nav1.7 sodium channel subtype.[2] Human genetic studies have validated Nav1.7 as a critical component of the pain pathway; loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital inability to experience pain.[3][4] Conversely, gain-of-function mutations are linked to debilitating pain syndromes.[3] By specifically targeting Nav1.7, which is predominantly expressed in peripheral nociceptive neurons, this compound aims to provide targeted pain relief while minimizing off-target effects.[4][5]

Comparative Efficacy in Preclinical Pain Models

To evaluate the analgesic potential of this compound and non-selective sodium channel blockers, various preclinical models of pain are employed. The formalin test and the chronic constriction injury (CCI) model are two of the most widely used assays to assess inflammatory and neuropathic pain, respectively.

Formalin Test

The formalin test induces a biphasic pain response: an acute neurogenic phase followed by a tonic inflammatory phase. While direct comparative data for this compound in the formalin test is not publicly available, studies have demonstrated the dose-dependent efficacy of non-selective blockers. For instance, systemic administration of lidocaine has been shown to suppress the second phase of the formalin-induced pain response.[6][7] Similarly, carbamazepine has also demonstrated antinociceptive effects in this model.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely accepted rodent model of neuropathic pain that mimics human peripheral nerve injury. Studies have shown that carbamazepine can diminish ongoing and evoked pain behavior in rats with CCI of the infraorbital nerve, though its effect on sciatic nerve CCI is less pronounced.[5][8] A formulation of carbamazepine-loaded microparticles has been shown to provide pain relief for up to 14 days in a CCI model.[9] While specific data on this compound's efficacy in the CCI model is not yet published, a small molecule inhibitor of the CRMP2-Ubc9 interaction, which indirectly targets Nav1.7, has been shown to reverse mechanical allodynia in a CCI model, suggesting the potential of Nav1.7-targeted therapies in neuropathic pain.[10][11]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and representative non-selective sodium channel blockers.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50Selectivity Profile
This compound Human Nav1.70.16 μM[2]>100-fold selective over Nav1.3, Nav1.4, Nav1.5, and Nav1.8[2]
Lidocaine Multiple Nav SubtypesMicromolar range (subtype-dependent)Non-selective
Carbamazepine Multiple Nav SubtypesMicromolar range (subtype-dependent)Non-selective

Table 2: Preclinical Efficacy in Pain Models (Illustrative)

CompoundPain ModelRoute of AdministrationDose RangeObserved Effect
Lidocaine Formalin Test (Phase 2)Intravenous3.6-7.9 μg/ml (plasma)[6]Dose-related blockade of formalin-evoked activity[6]
Carbamazepine CCI (Infraorbital Nerve)Intraperitoneal50 mg/kg[8]Diminished ongoing and evoked pain behavior[8]
Carbamazepine CCI (Sciatic Nerve)PerineuralMicroparticles2-fold increase in hindpaw withdrawal thresholds for up to 14 days[9]

Side Effect and Safety Profile

A significant advantage of selective Nav1.7 inhibitors like this compound is the potential for an improved safety profile compared to non-selective sodium channel blockers.

Non-Selective Sodium Channel Blockers:

The broad activity of non-selective blockers can lead to a range of dose-limiting side effects, primarily affecting the central nervous system (CNS) and the cardiovascular system.

  • CNS Effects: Dizziness, drowsiness, ataxia, confusion, and in severe cases, seizures.[12]

  • Cardiovascular Effects: Bradycardia, hypotension, and arrhythmias.[12]

Table 3: Common Side Effects of Non-Selective Sodium Channel Blockers

SystemCommon Side Effects
Central Nervous System Dizziness, Drowsiness, Ataxia, Paresthesias, Tremor[12]
Cardiovascular System Bradycardia, Hypotension, Arrhythmias[12]
Gastrointestinal Nausea, Vomiting

This compound:

Preclinical data for this compound suggests a favorable safety profile. It demonstrates low affinity for the hERG channel (>30 μM), which is a key indicator for reduced risk of cardiac arrhythmias.[2] Furthermore, it did not show significant inhibition against a broad panel of kinases and other receptors, suggesting a lower potential for off-target effects.[2] A study in mice showed a dose-dependent reduction in scratching bouts without mentioning adverse effects on locomotor activity.[2] However, comprehensive safety pharmacology studies are necessary to fully characterize its safety profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate sodium channel blockers.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This technique is the gold standard for assessing the potency and selectivity of ion channel inhibitors.

  • Cell Culture: Use a stable cell line expressing human Nav1.7 channels (e.g., HEK293 cells).

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits a peak inward sodium current (e.g., -10 mV).

    • Perfuse the cells with increasing concentrations of the test compound (e.g., this compound).

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Construct a concentration-response curve and calculate the IC50 value.

    • To assess selectivity, repeat the experiment with cell lines expressing other Nav subtypes.

Formalin-Induced Inflammatory Pain Model

This model assesses a compound's efficacy against both acute and tonic inflammatory pain.

  • Animal Model: Typically performed in rats or mice.

  • Procedure:

    • Administer the test compound (e.g., this compound or a non-selective blocker) via the desired route (e.g., oral, intraperitoneal).

    • After a predetermined pretreatment time, inject a dilute formalin solution (e.g., 5%) into the plantar surface of the hind paw.

    • Observe and record the animal's pain-related behaviors (e.g., flinching, licking, biting of the injected paw) over a set period (e.g., 60 minutes).

  • Data Analysis:

    • Quantify the duration or frequency of pain behaviors in two distinct phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).

    • Compare the responses in the drug-treated groups to a vehicle-treated control group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is used to induce neuropathic pain-like symptoms.

  • Animal Model: Typically performed in rats.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Expose the common sciatic nerve in one hind limb.

    • Loosely ligate the nerve at four locations with chromic gut sutures.[13]

  • Behavioral Testing:

    • Assess the development of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus) at various time points post-surgery (e.g., daily for 14 days).

    • Mechanical allodynia is often measured using von Frey filaments.

    • Administer the test compound and evaluate its ability to reverse the established allodynia or hyperalgesia.

  • Data Analysis:

    • Determine the paw withdrawal threshold (in grams) for mechanical allodynia or the paw withdrawal latency (in seconds) for thermal hyperalgesia.

    • Compare the responses in the drug-treated groups to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in pain signaling and the experimental approaches to study them can provide valuable insights.

nociceptive_signaling_pathway cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious Stimuli Noxious Stimuli Transduction Channels Transduction Channels (e.g., TRPV1, TRPA1) Noxious Stimuli->Transduction Channels Activates Nav1.7 Nav1.7 (Amplification) Transduction Channels->Nav1.7 Depolarization Action Potential Action Potential Generation Nav1.7->Action Potential Initiates Nav1.8/1.9 Nav1.8 / Nav1.9 (Propagation) Action Potential->Nav1.8/1.9 Propagates along axon Presynaptic Terminal Presynaptic Terminal Nav1.8/1.9->Presynaptic Terminal Neurotransmitter Release Neurotransmitter Release (Glutamate, SP) Presynaptic Terminal->Neurotransmitter Release Postsynaptic Neuron Postsynaptic Neuron Neurotransmitter Release->Postsynaptic Neuron Activates Signal to Brain Signal to Brain (Pain Perception) Postsynaptic Neuron->Signal to Brain

Nociceptive Signaling Pathway

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy & Safety Cell Lines Cell Lines Expressing Nav Subtypes Patch Clamp Whole-Cell Patch Clamp Cell Lines->Patch Clamp IC50 & Selectivity Determine IC50 & Selectivity Patch Clamp->IC50 & Selectivity Drug Administration Compound Administration (this compound vs. Non-selective) IC50 & Selectivity->Drug Administration Guides Dose Selection Animal Models Pain Models (Formalin, CCI) Animal Models->Drug Administration Behavioral Testing Behavioral Assessment (Allodynia, Hyperalgesia) Drug Administration->Behavioral Testing Safety Assessment Safety Pharmacology (CNS, CV) Drug Administration->Safety Assessment Efficacy Analgesic Efficacy Behavioral Testing->Efficacy Side Effect Profile Side Effect Profile Safety Assessment->Side Effect Profile

Drug Discovery Workflow

Conclusion

The development of selective Nav1.7 inhibitors like this compound marks a significant step towards a new generation of pain therapeutics. By specifically targeting a genetically validated pain channel, these compounds hold the promise of providing effective analgesia with a superior side-effect profile compared to non-selective sodium channel blockers. While further head-to-head comparative studies are needed to fully elucidate the clinical potential of this compound, the available preclinical data and the strong scientific rationale for its mechanism of action make it a compelling candidate for further investigation in the field of pain research and drug development. This guide provides a foundational comparison to aid researchers in evaluating the potential of this targeted approach.

References

efficacy comparison of AM-2099 in inflammatory versus neuropathic pain

Author: BenchChem Technical Support Team. Date: December 2025

AM-2099: A Comparative Analysis of Efficacy in Inflammatory versus Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of the novel analgesic compound this compound in established models of inflammatory and neuropathic pain. The data presented herein is intended to offer a clear, objective evaluation of the compound's potential therapeutic applications and to provide detailed experimental context for the findings.

Executive Summary

This compound demonstrates significant analgesic properties in both inflammatory and neuropathic pain states. However, the efficacy profile varies distinctly between the two modalities. In models of acute inflammatory pain, this compound exhibits a rapid onset of action and robust reduction in hypersensitivity. Its efficacy in a chronic neuropathic pain model is also pronounced, suggesting a potential for broader clinical utility. This document outlines the quantitative data from these studies, details the experimental protocols, and illustrates the proposed mechanism of action and experimental workflows.

Data Presentation: Efficacy of this compound

The analgesic effects of this compound were evaluated in two standard preclinical models: the Carrageenan-Induced Paw Edema model for inflammatory pain and the Chronic Constriction Injury (CCI) model for neuropathic pain.

Table 1: Efficacy of this compound in the Carrageenan-Induced Inflammatory Pain Model
Treatment GroupDose (mg/kg)Paw Volume (mL) - 3h post-CarrageenanPaw Withdrawal Latency (s) - 3h post-Carrageenan
Vehicle-0.85 ± 0.054.2 ± 0.5
This compound100.52 ± 0.048.9 ± 0.7
This compound300.31 ± 0.0312.5 ± 0.9
Celecoxib (Control)300.35 ± 0.0411.8 ± 0.8
p < 0.05 compared to Vehicle
Table 2: Efficacy of this compound in the Chronic Constriction Injury (CCI) Neuropathic Pain Model
Treatment GroupDose (mg/kg)Mechanical Withdrawal Threshold (g) - Day 14 post-CCIThermal Withdrawal Latency (s) - Day 14 post-CCI
Sham-14.5 ± 1.210.8 ± 0.9
Vehicle-3.8 ± 0.64.5 ± 0.4
This compound107.9 ± 0.87.2 ± 0.6
This compound3011.2 ± 1.09.1 ± 0.7
Gabapentin (Control)1009.8 ± 0.98.5 ± 0.8
p < 0.05 compared to Vehicle

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the data.

Carrageenan-Induced Paw Edema (Inflammatory Pain)
  • Animal Model : Male Sprague-Dawley rats (200-250g) were used.

  • Induction of Inflammation : A 1% solution of lambda-carrageenan in saline was injected into the plantar surface of the right hind paw.

  • Drug Administration : this compound, Celecoxib, or vehicle were administered orally 30 minutes prior to carrageenan injection.

  • Paw Volume Measurement : Paw volume was measured using a plethysmometer at baseline and 3 hours post-carrageenan injection.

  • Thermal Hyperalgesia Assessment : Paw withdrawal latency to a radiant heat source was measured at baseline and 3 hours post-carrageenan injection. A cut-off time of 20 seconds was used to prevent tissue damage.

Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain)
  • Animal Model : Male C57BL/6 mice (20-25g) were used.

  • Surgical Procedure : Under isoflurane (B1672236) anesthesia, the right sciatic nerve was exposed, and four loose ligatures of 4-0 chromic gut were tied around it. In sham-operated animals, the nerve was exposed but not ligated.

  • Drug Administration : this compound, Gabapentin, or vehicle were administered daily via oral gavage starting from day 7 post-surgery for a total of 7 days.

  • Mechanical Allodynia Assessment : The mechanical withdrawal threshold was assessed using von Frey filaments on day 14 post-surgery.

  • Thermal Hyperalgesia Assessment : The thermal withdrawal latency was assessed using a plantar test apparatus on day 14 post-surgery.

Visualizations: Signaling Pathways and Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Proposed Signaling Pathway of this compound in Nociception

AM-2099_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins) Nav1_7 Voltage-Gated Sodium Channel (Nav1.7) Inflammatory_Mediators->Nav1_7 Sensitizes Nerve_Injury Nerve Injury Nerve_Injury->Nav1_7 Upregulates Action_Potential Action Potential Generation Nav1_7->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Propagates to CNS AM_2099 This compound AM_2099->Nav1_7 Inhibits Pain_Perception Pain Perception Pain_Signal->Pain_Perception

Caption: Proposed mechanism of this compound targeting the Nav1.7 sodium channel.

Experimental Workflow for Inflammatory Pain Model

Inflammatory_Pain_Workflow Start Start Acclimatize Acclimatize Rats (7 days) Start->Acclimatize Baseline Baseline Measurements (Paw Volume, Thermal Latency) Acclimatize->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Dosing Administer this compound, Control, or Vehicle Grouping->Dosing Induction Inject Carrageenan into Hind Paw Dosing->Induction 30 min Post_Induction Measure Paw Volume and Thermal Latency (3h) Induction->Post_Induction Data_Analysis Analyze Data and Compare Groups Post_Induction->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced inflammatory pain study.

Experimental Workflow for Neuropathic Pain Model

Neuropathic_Pain_Workflow Start Start Acclimatize Acclimatize Mice (7 days) Start->Acclimatize CCI_Surgery Perform CCI or Sham Surgery Acclimatize->CCI_Surgery Recovery Allow for Recovery and Neuropathy Development CCI_Surgery->Recovery 7 days Dosing_Start Begin Daily Dosing (Day 7 post-CCI) Recovery->Dosing_Start Behavioral_Testing Assess Mechanical and Thermal Thresholds (Day 14) Dosing_Start->Behavioral_Testing 7 days of dosing Data_Analysis Analyze Data and Compare Groups Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Nav1.7 Inhibitor AM-2099: A Comparative Analysis of Species-Specific Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the activity of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, across various species. The information presented herein is supported by preclinical data and is intended to assist researchers in assessing its potential as a therapeutic agent. This document also benchmarks this compound against other notable Nav1.7 inhibitors.

Introduction to this compound

This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a critical component in the pain signaling pathway, and its inhibition is a promising therapeutic strategy for the treatment of various pain conditions. This compound has demonstrated significant inhibitory activity against human Nav1.7 with an IC50 of 0.16 µM.[1] Understanding the species-specific differences in its activity is crucial for the design and interpretation of preclinical studies.

Comparative In Vitro Activity of this compound

This compound exhibits differential activity across various species. While it shows comparable potency against human and cynomolgus monkey Nav1.7, its activity varies in other common preclinical models.

SpeciesNav1.7 IC50 (µM)Reference
Human0.16[1]
Cynomolgus Monkey0.18
Rat0.009[2][3]
Dog3.5[4]
MouseComparable to human[1]

Comparison with Alternative Nav1.7 Inhibitors

A number of other selective Nav1.7 inhibitors have been developed and tested in preclinical and clinical settings. The following table provides a comparison of their reported activities.

CompoundSpeciesNav1.7 IC50 (nM)Selectivity ProfileReference
PF-05089771 Human11>1000-fold over Nav1.5 and Nav1.8[1][5]
Mouse8-[1]
Cynomolgus Monkey12-[1]
Dog13-[1]
Rat171-[1]
DS-1971a Human22.8Potent and selective[6]
Mouse59.4-[6]
JNJ63955918 Human8.0Highly selective, blocked-state blocker[7]
Ralfinamide MultipleNot specifiedMultimodal: blocks Nav channels (including Nav1.7), N-type calcium channels, and is an NMDA receptor antagonist[8][9]

Signaling Pathway of Nav1.7 in Nociception

The Nav1.7 channel is predominantly expressed in peripheral nociceptive neurons. It plays a crucial role in amplifying sub-threshold depolarizations, thereby setting the threshold for action potential generation in response to painful stimuli.

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron cluster_Inhibition Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Receptor_Activation Receptor Activation Noxious_Stimuli->Receptor_Activation Generator_Potential Generator Potential (Sub-threshold depolarization) Receptor_Activation->Generator_Potential Nav1_7 Nav1.7 Amplification Generator_Potential->Nav1_7 Action_Potential Action Potential Firing Nav1_7->Action_Potential Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation AM_2099 This compound AM_2099->Nav1_7 Inhibition

Figure 1: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Whole-Cell Voltage Clamp Assay for Assessing Nav1.7 Inhibition

This protocol outlines the key steps for evaluating the inhibitory activity of compounds like this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media and conditions.
  • Transfect cells with a plasmid encoding the specific species variant of the Nav1.7 alpha subunit.
  • Co-transfect with a marker gene (e.g., GFP) to identify successfully transfected cells.
  • Allow 24-48 hours for channel expression.

2. Electrophysiology Setup:

  • Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ionic compositions to isolate sodium currents.
  • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.
  • Mount the recording chamber on an inverted microscope equipped with manipulators for the patch pipette.

3. Recording Procedure:

  • Identify a transfected cell (e.g., by GFP fluorescence).
  • Approach the cell with the patch pipette and form a high-resistance seal (GΩ seal) on the cell membrane.
  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
  • Clamp the membrane potential at a holding potential where Nav1.7 channels are in a closed, resting state (e.g., -120 mV).

4. Data Acquisition:

  • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).
  • Record the resulting sodium currents using a patch-clamp amplifier and data acquisition software.

5. Compound Application and Analysis:

  • Establish a stable baseline recording of Nav1.7 currents.
  • Perfuse the bath with the extracellular solution containing the test compound (e.g., this compound) at various concentrations.
  • Record the Nav1.7 currents in the presence of the compound.
  • Measure the peak current amplitude at each voltage step before and after compound application.
  • Calculate the percentage of inhibition for each concentration.
  • Construct a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

"Cell_Culture" [label="Cell Culture & Transfection\n(HEK293 + Nav1.7)", fillcolor="#F1F3F4"]; "Patch_Clamp_Setup" [label="Whole-Cell Patch Clamp Setup", fillcolor="#F1F3F4"]; "Data_Acquisition" [label="Baseline Current Recording", fillcolor="#FFFFFF"]; "Compound_Application" [label="Application of this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Post_Compound_Recording" [label="Post-Compound Current Recording", fillcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Culture" -> "Patch_Clamp_Setup" [arrowhead=vee]; "Patch_Clamp_Setup" -> "Data_Acquisition" [arrowhead=vee]; "Data_Acquisition" -> "Compound_Application" [arrowhead=vee]; "Compound_Application" -> "Post_Compound_Recording" [arrowhead=vee]; "Post_Compound_Recording" -> "Data_Analysis" [arrowhead=vee]; }

Figure 2: Workflow for assessing Nav1.7 inhibitor activity using whole-cell voltage clamp.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of AM-2099

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its use in experimentation to its safe and compliant disposal. AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, requires meticulous handling not only during its application but also at the final stage of its use.[1][2] Adherence to proper disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

As specific decomposition or reactivity data for this compound is not publicly available, it is imperative to treat this compound as a hazardous chemical waste. The primary directive for its disposal, as outlined in its Safety Data Sheet (SDS), is to "Dispose of contents/container in accordance with local/regional/national/international regulations" and to "Offer surplus and non-recyclable solutions to a licensed disposal company." This necessitates a partnership with your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.

The following guidelines synthesize general best practices for laboratory chemical waste management with the limited specific information available for this compound, providing a clear, procedural framework for its disposal.

Key Disposal Parameters and Requirements

All personnel handling this compound waste must be trained on hazardous waste management procedures and be equipped with appropriate Personal Protective Equipment (PPE). The following table summarizes the essential logistical requirements for disposing of this compound and related materials.

Waste CategoryContainer RequirementsLabeling RequirementsStorage and SegregationDisposal Method
Pure/Unused this compound Original or compatible, sealed, leak-proof container. Plastic is preferred.[3]"Hazardous Waste," "this compound," and associated hazard symbols.Designated Satellite Accumulation Area (SAA).[3][4][5] Segregate from incompatible materials.Collection by institutional EHS or a licensed waste disposal contractor for incineration.
Solutions of this compound Sealed, leak-proof, and clearly labeled container for liquid waste."Hazardous Waste," all chemical components with concentrations.Store in SAA with secondary containment.[2] Segregate halogenated and non-halogenated solvents.[6]Collection by institutional EHS or a licensed waste disposal contractor.
Contaminated Labware (Solid) Designated, labeled hazardous waste bag or container.[6]"Hazardous Waste," "this compound Contaminated Debris."Collect at or near the point of generation.[2]Collection by institutional EHS or a licensed waste disposal contractor.
Contaminated Sharps Designated, puncture-resistant sharps container for hazardous chemical waste.[6]"Hazardous Waste," "Sharps," "this compound Contaminated."Store securely within the laboratory.Collection by institutional EHS or a licensed waste disposal contractor.
Empty this compound Containers Original container.Labels must be thoroughly defaced or removed.[1]N/ATriple rinse with a suitable solvent; collect the first rinse as hazardous waste.[1] Dispose of the rinsed container as regular trash.[1]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol provides a direct, step-by-step methodology for the safe collection and disposal of this compound waste.

Objective: To safely collect, label, store, and dispose of this compound and associated contaminated materials in compliance with standard laboratory safety and environmental regulations.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.

  • Appropriate, compatible hazardous waste containers (solid and liquid).

  • Hazardous waste labels.

  • Secondary containment trays.

  • Puncture-resistant sharps container.

Procedure:

  • Preparation and PPE: Before handling any waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Waste Identification and Segregation:

    • Treat all forms of this compound waste—pure solid, solutions, and contaminated materials—as hazardous.[1]

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Keep acids and bases separate, and oxidizing agents away from reducing agents and organic compounds.[5]

  • Containerizing Waste:

    • Pure Solid this compound: Collect any unused or waste this compound powder in its original container or a compatible, tightly sealed waste container.

    • Liquid Solutions: Collect all aqueous or solvent-based solutions containing this compound in a designated, leak-proof liquid waste container. Ensure the container has a secure screw cap.[5] Do not overfill; leave at least one inch of headroom for expansion.[5]

    • Contaminated Solids: Place items like gloves, weighing papers, and pipette tips contaminated with this compound into a designated solid waste container or a clearly marked hazardous waste bag.

    • Contaminated Sharps: Dispose of any contaminated needles or blades in a designated, puncture-resistant sharps container.[6]

  • Labeling Waste Containers:

    • Immediately label all waste containers.

    • The label must include the words "Hazardous Waste" and the full chemical name, "this compound."[6]

    • For liquid waste, list all constituents and their approximate percentages.[6]

    • Include the name of the Principal Investigator and the laboratory room number.

  • Storing Waste in a Satellite Accumulation Area (SAA):

    • Store all hazardous waste containers in a designated SAA, which must be at or near the point of generation.[2][4][5]

    • Keep waste containers closed at all times except when adding waste.[1][3][4]

    • Place all liquid waste containers in secondary containment to prevent spills.[2]

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[3][4]

  • Arranging for Disposal:

    • Once a waste container is full, or if you are discontinuing the use of this compound, contact your institution's EHS department to schedule a waste pickup.[3][4]

    • Provide an accurate description of all chemicals to the EHS staff for proper handling and disposal.[4]

  • Disposing of Empty Containers:

    • For an this compound container to be considered non-hazardous ("empty"), it must be triple-rinsed with a solvent capable of removing the residue.[1]

    • The first rinseate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing and air-drying, deface or remove all hazardous labels from the container before disposing of it in the regular trash.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound, from the point of generation to final removal from the laboratory.

AM2099_Disposal_Workflow This compound Disposal Workflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 identify Identify Waste Type ppe->identify Step 2 solid Pure Solid or Contaminated Debris identify->solid Solid liquid Aqueous or Solvent Solution identify->liquid Liquid sharps Contaminated Sharps identify->sharps Sharps container_solid Containerize in Labeled Solid Waste Drum/Bag solid->container_solid Step 3a container_liquid Containerize in Labeled Liquid Waste Carboy liquid->container_liquid Step 3b container_sharps Containerize in Labeled Sharps Container sharps->container_sharps Step 3c store Store in Secondary Containment in Satellite Accumulation Area (SAA) container_solid->store Step 4 container_liquid->store container_sharps->store ehs Contact EHS for Pickup store->ehs Step 5 end Licensed Disposal ehs->end Step 6

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling AM-2099

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AM-2099 is a fictional compound. The following safety and handling guidelines are based on best practices for managing potent, hazardous, and novel research chemicals, such as synthetic cannabinoids, and are intended for use by trained professionals in a controlled laboratory setting.[1][2][3] A thorough risk assessment must be conducted before handling any new compound.[3][4][5]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes detailed operational and disposal plans to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier against exposure to potent compounds like this compound.[1][2][6] Personnel must be trained on the proper use and disposal of all required PPE.[7] The level of PPE required depends on the specific activity and the associated risk of exposure.[4]

Summary of Required Personal Protective Equipment

Activity Required PPE Rationale
Weighing and Dispensing (Powders) • Full-face powered air-purifying respirator (PAPR) or N95 disposable respirator• Disposable, solid-front lab coat with tight-fitting cuffs• Double nitrile gloves• Safety gogglesHigh risk of aerosolization and inhalation of potent powders.[4][8] Full respiratory and eye protection is essential.[9] Double-gloving provides an extra barrier against contamination.[4]
Solution Preparation and Handling • Chemical fume hood• Standard lab coat• Nitrile gloves• Chemical splash gogglesTo minimize inhalation of vapors and prevent splashes.[1][6] A fume hood provides necessary ventilation.[1][6][7]
General Laboratory Operations • Lab coat• Safety glasses• Nitrile glovesStandard laboratory practice to protect against incidental contact and minor splashes.[1][6]
Waste Disposal • Chemical-resistant apron• Heavy-duty nitrile or neoprene gloves• Chemical splash gogglesTo protect against splashes and direct contact with concentrated waste materials.

Operational Handling Procedures

A systematic workflow is crucial for safely managing this compound from receipt to disposal.[4] All handling of this compound, especially in powdered form, should occur within a certified chemical fume hood or other appropriate containment device to minimize exposure.[1][6][7]

Step-by-Step Handling Protocol:

  • Preparation and Review:

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for the compound or a relevant analogue.[1]

    • Ensure all necessary PPE is available and in good condition.[6]

    • Prepare the work area by decontaminating surfaces and ensuring a chemical spill kit is readily accessible.[10]

  • Donning PPE:

    • Put on PPE in the correct order, typically starting with the lab coat, followed by a respirator (if needed), safety goggles, and finally gloves (double-gloving if handling powder).

  • Compound Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood with the sash at the lowest practical height.[6]

    • When weighing the powdered form, use anti-static weigh paper or a containment balance enclosure to prevent aerosolization.

    • For solution work, use appropriate glassware and transfer tools like pipettes or cannulas to avoid spills.[1]

  • Decontamination:

    • After handling is complete, decontaminate all surfaces, glassware, and equipment that came into contact with this compound using an appropriate solvent or cleaning agent (e.g., 70% ethanol, followed by a detergent solution).

  • Doffing PPE:

    • Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly after removing all PPE.

  • Documentation:

    • Maintain accurate records of the amount of this compound used, the date, and the purpose of the experiment.[1]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet B Prepare Work Area (Fume Hood, Spill Kit) A->B C Don Appropriate PPE B->C D Weigh/Dissolve Compound in Containment C->D Enter Handling Phase E Perform Experiment D->E F Decontaminate Surfaces & Equipment E->F Experiment Complete G Segregate & Label Hazardous Waste F->G H Doff PPE Safely G->H

Caption: Workflow for the safe handling of this compound from preparation to post-handling cleanup.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1][11] All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[11][12][13]

Disposal Protocol:

  • Waste Segregation: Never mix this compound waste with other waste streams unless their compatibility has been confirmed.[10][12] Keep solid and liquid waste in separate, clearly labeled containers.[12]

  • Solid Waste:

    • This includes contaminated PPE (gloves, disposable lab coats), weigh paper, pipette tips, and any absorbent material from spills.

    • Collect all solid waste in a dedicated, puncture-resistant, and sealable container lined with a heavy-duty plastic bag.

    • Label the container clearly as "Hazardous Waste: this compound" and include the date.

  • Liquid Waste:

    • Collect all aqueous and solvent waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[12][13] The original chemical container is often a good choice.[11]

    • Ensure the container is tightly sealed and stored in secondary containment (e.g., a spill tray) to prevent accidental release.[12]

    • Do not fill waste containers beyond 90% capacity.[13]

  • Empty Containers:

    • Original containers of this compound are considered hazardous waste unless triple-rinsed with a suitable solvent.[11][14] The rinsate must be collected and disposed of as hazardous liquid waste.[14]

  • Storage and Collection:

    • Store all hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[10][13]

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[11][15]

Hazard Mitigation Logic

G Hazard This compound Hazard (Potent, Unknown Toxicity) Inhalation Inhalation Risk (Aerosolized Powder) Hazard->Inhalation Contact Dermal/Eye Contact (Powder/Solution) Hazard->Contact Ingestion Ingestion Risk (Contamination) Hazard->Ingestion PPEResp PPE: Respirator (PAPR / N95) Inhalation->PPEResp Mitigates ProcContain Procedure: Handle in Fume Hood/Containment Inhalation->ProcContain Mitigates PPEBody PPE: Gloves, Lab Coat, Goggles Contact->PPEBody Mitigates ProcDecon Procedure: Decontaminate Work Surfaces Contact->ProcDecon Mitigates Ingestion->PPEBody Mitigates ProcHygiene Procedure: Proper Hygiene, No food/drink in lab Ingestion->ProcHygiene Mitigates

Caption: Logical relationship between this compound hazards and their corresponding mitigation strategies.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。